molecular formula C7H12N2S B060812 (S,S)-Octahydro-benzoimidazole-2-thione CAS No. 185546-54-7

(S,S)-Octahydro-benzoimidazole-2-thione

Cat. No.: B060812
CAS No.: 185546-54-7
M. Wt: 156.25 g/mol
InChI Key: INYFNNKRGLROQV-ZBHICJROSA-N
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Description

(S,S)-Octahydro-benzoimidazole-2-thione is a chiral, enantiopure thiourea derivative that serves as a highly valuable scaffold and precursor in organic synthesis and medicinal chemistry research. Its core structure features a saturated benzoimidazole ring system with a thione group at the 2-position, providing a rigid, bicyclic framework with defined stereochemistry. This compound is primarily utilized as a key building block for the development of asymmetric organocatalysts, where it can function as a hydrogen-bond donor to activate electrophiles and control the stereochemical outcome of reactions, enabling the synthesis of enantiomerically enriched molecules. Furthermore, its structural motif is of significant interest in pharmaceutical research for designing novel bioactive compounds, particularly as a constrained isostere for peptide structures or as a core element in inhibitors targeting various enzymes. Researchers value this specific (S,S)-stereoisomer for its ability to impart precise three-dimensional orientation, which is critical for studying structure-activity relationships (SAR) and achieving high selectivity in molecular recognition events. The compound's mechanism of action, when employed in catalysis, typically involves bidentate hydrogen bonding between the thione (or its tautomeric thiol form) and N-H groups with substrate carbonyls or other acceptors, facilitating reactions such as Michael additions, aldol reactions, and acylations with excellent enantiocontrol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aS)-1,3,3a,4,5,6,7,7a-octahydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10)/t5-,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYFNNKRGLROQV-ZBHICJROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2[C@H](C1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590056
Record name (3aS)-Octahydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185546-54-7
Record name (3aS)-Octahydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Structural Analysis of (S,S)-Octahydro-benzoimidazole-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S,S)-Octahydro-benzoimidazole-2-thione represents a "privileged scaffold" in asymmetric synthesis and organocatalysis. Derived from the enantiopure (1S,2S)-1,2-diaminocyclohexane (DACH), this bicyclic thiourea features a rigid trans-fused cyclohexane backbone that locks the molecule into a specific spatial arrangement. This structural rigidity, combined with the hydrogen-bond donating capability of the thiourea moiety, makes it an invaluable tool for chiral resolution, ligand design in coordination chemistry, and non-covalent organocatalysis. This guide provides a comprehensive structural analysis, synthesis protocols, and spectroscopic characterization standards for researchers utilizing this scaffold.

Molecular Architecture & Stereochemistry

Core Scaffold Analysis

The molecule consists of a five-membered cyclic thiourea ring fused to a six-membered cyclohexane ring. The critical structural feature is the (S,S)-configuration at the bridgehead carbons (C3a and C7a).

  • Trans-Fusion: The trans-fusion of the imidazolidine-2-thione ring to the cyclohexane ring imposes a rigid chair conformation on the cyclohexane. Unlike cis-fused systems which can undergo ring flipping, the trans-lock renders the scaffold conformationally homogeneous.

  • C2 Symmetry: The molecule possesses

    
     symmetry, which simplifies its NMR spectra (halving the number of unique signals) and reduces the number of possible transition states in catalytic applications.
    
Tautomeric Equilibrium

Like its aromatic counterpart (benzimidazole-2-thione), the octahydro derivative exists in a tautomeric equilibrium between the thione (N-C(=S)-N) and thiol (N-C(-SH)=N) forms.

  • Solid State: Exclusively exists as the thione tautomer, stabilized by intermolecular hydrogen bonds (N-H···S).

  • Solution: Predominantly thione in polar aprotic solvents (DMSO, DMF).

Visualization of Structural Logic

StructuralLogic cluster_0 Stereochemical Control cluster_1 Functional Properties DACH (1S,2S)-Diaminocyclohexane (Chiral Source) Rigidity Trans-Fused Ring System (Conformational Lock) DACH->Rigidity Cyclization Symmetry C2 Symmetry (Simplified Spectra) Rigidity->Symmetry Geometric Consequence NH_Donors 2x N-H Groups (H-Bond Donors) Rigidity->NH_Donors Spatial Orientation Thione Thione Tautomer (H-Bond Acceptor) Thione->NH_Donors Tautomeric Balance

Figure 1: Structural logic flow from chiral precursor to functional properties.

Experimental Protocols

Synthesis Methodology

The synthesis relies on the condensation of (1S,2S)-1,2-diaminocyclohexane with a thiocarbonyl source. Carbon disulfide (CS


) is the most atom-economical reagent, though thiocarbonyl diimidazole (TCDI) offers milder conditions.

Protocol: CS


 Mediated Cyclization 
  • Reagents: (1S,2S)-1,2-Diaminocyclohexane (10 mmol), CS

    
     (12 mmol), KOH (20 mmol), Ethanol/Water (1:1).
    
  • Procedure:

    • Dissolve DACH and KOH in the solvent mixture at 0°C.

    • Add CS

      
       dropwise (Caution: Exothermic).
      
    • Reflux for 3-5 hours. Evolution of H

      
      S gas indicates reaction progress (trap with NaOH).
      
    • Acidify with dilute HCl to precipitate the product.

  • Purification: Recrystallization from Ethanol/Water yields colorless crystals.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: (1S,2S)-DACH Reagent Add CS2 + KOH (Solvent: EtOH/H2O) Start->Reagent Reflux Reflux (3-5h) Temp: 80°C Reagent->Reflux Cyclization Workup Acidify (HCl) Precipitate Product Reflux->Workup - H2S Purify Recrystallization (EtOH/H2O) Workup->Purify End (S,S)-Octahydro-benzoimidazole-2-thione Purify->End >90% Yield

Figure 2: Step-by-step synthesis workflow for the target scaffold.

Spectroscopic Characterization

NMR Spectroscopy

The


 symmetry of the molecule simplifies the assignment. The key diagnostic signals distinguish the octahydro scaffold from aromatic benzimidazoles.

Table 1: Representative NMR Data (DMSO-d


) 
NucleusChemical Shift (

, ppm)
MultiplicityAssignmentStructural Insight

C
182.5 sC=S Characteristic thiourea carbon; downfield from ureas (~160 ppm).

C
58.2sCH -NBridgehead carbons; stereogenic centers.

C
28.5sCH

Cyclohexane

-carbons.

C
23.8sCH

Cyclohexane

-carbons.

H
7.8 - 8.2bsNH Broad due to quadrupole broadening and H-bonding.

H
3.1 - 3.3mCH -NAxial-axial couplings confirm trans-diaxial H relationship.

H
1.2 - 2.0mCH

Complex multiplets due to rigid chair conformation.

Note: Shifts may vary slightly based on concentration and temperature due to hydrogen bonding dynamics.

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the thione functionality and the absence of the thiol S-H stretch (unless in specific rare tautomeric conditions).

  • 
    (N-H):  3150–3250 cm
    
    
    
    (Broad, strong). Indicates hydrogen-bonded N-H.
  • 
    (C=S):  Two bands typically observed in the "fingerprint" region, often mixed with C-N modes (Thioamide bands). Look for strong absorptions at 1200–1220 cm
    
    
    
    and 1090–1110 cm
    
    
    .
  • Absence of S-H: No peak at ~2550 cm

    
    .
    
X-ray Crystallography

X-ray analysis is the gold standard for confirming the absolute configuration and the solid-state hydrogen bonding network.

  • Space Group: Typically crystallizes in a chiral space group (e.g.,

    
    ).
    
  • Packing: Molecules form linear chains or dimers via N-H···S hydrogen bonds. The sulfur atom acts as a dual acceptor, accepting protons from NH groups of neighboring molecules.

  • Conformation: The cyclohexane ring adopts a near-perfect chair conformation, with the thiourea ring fused at the equatorial positions.

Applications in Research & Development

Asymmetric Organocatalysis

This scaffold acts as a hydrogen-bond donor catalyst. The rigid backbone minimizes entropic loss upon substrate binding.

  • Mechanism: The two NH protons coordinate to Lewis-basic substrates (e.g., nitroalkenes, imines), lowering the LUMO energy and facilitating nucleophilic attack.

  • Derivatization: The sulfur can be alkylated to form isothioureas, or the NH groups can be substituted to tune steric bulk.

Chiral Resolution

The compound is effective in the resolution of racemic carboxylic acids and alcohols via the formation of diastereomeric inclusion complexes or co-crystals.

Catalytic Cycle Visualization

CatalyticCycle Catalyst (S,S)-Catalyst (Free Thione) Complex H-Bonded Complex (Activation) Catalyst->Complex + Substrate Substrate Substrate (Electrophile) Substrate->Complex TS Transition State (Stereocontrolled) Complex->TS + Nucleophile Nucleophile Nucleophile Nucleophile->TS TS->Catalyst Recycle Product Chiral Product TS->Product

Figure 3: Mechanism of H-bond donor catalysis using the thiourea scaffold.

References

  • Synthesis of Chiral Bicyclic Thioureas

    • Facile Synthesis of Novel Chiral Bicyclic Thioureas and Their Crystal Structures. Semantic Scholar.
  • General Thiourea Organocatalysis

    • Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry.
  • Benzimidazole-2-thione Structural Data

    • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives. Molecules (MDPI).[1]

  • PubChem Compound Summary

    • Octahydro-2H-benzimidazole-2-thione. PubChem.
  • Resolution of Diamine Precursors

    • Improved resolution methods for (R,R)- and (S,S)-cyclohexane-1,2-diamine.

Sources

(S,S)-Octahydro-benzoimidazole-2-thione chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of (S,S)-Octahydro-benzoimidazole-2-thione

Abstract

(S,S)-Octahydro-benzoimidazole-2-thione, a chiral cyclic thiourea derived from (1S,2S)-diaminocyclohexane, is a molecule of significant interest in the field of asymmetric organocatalysis. Its rigid, C2-symmetric scaffold and the hydrogen-bonding capabilities of the thiourea moiety make it a potentially powerful catalyst for a variety of stereoselective transformations. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its reactivity and catalytic mechanism, and essential safety and handling information. This document is intended for researchers, scientists, and drug development professionals who wish to understand and utilize this compound in their work.

Introduction: The Role of Chiral Thioureas in Asymmetric Catalysis

For nearly two decades, chiral thioureas have gained prominence as a class of organocatalysts capable of promoting a wide range of enantioselective reactions.[1][] Their efficacy stems from the ability of the thiourea group to act as a potent hydrogen-bond donor.[] This non-covalent interaction with electrophilic substrates mimics the role of Lewis acids, activating the substrate towards nucleophilic attack.

The replacement of the oxygen atom in urea with a more polarizable sulfur atom significantly increases the acidity of the N-H protons, making thioureas more effective hydrogen-bond donors.[] When integrated into a chiral scaffold, such as that derived from (1S,2S)-diaminocyclohexane, the resulting thiourea can create a well-defined chiral environment around the activated substrate, leading to high levels of stereocontrol in the reaction product.

(S,S)-Octahydro-benzoimidazole-2-thione, with its fused bicyclic structure, represents a conformationally restricted and robust example of such a catalyst. This guide will delve into the specific properties and potential applications of this intriguing molecule.

Physicochemical Properties

While specific experimental data for (S,S)-Octahydro-benzoimidazole-2-thione is not widely available in the literature, its properties can be reliably predicted based on its structure and data from closely related compounds.

PropertyPredicted Value/Information
IUPAC Name (3aS,7aS)-Octahydro-1H-benzoimidazole-2-thione
Molecular Formula C₇H₁₂N₂S
Molecular Weight 156.25 g/mol [3]
Appearance Expected to be a white to off-white crystalline solid
Melting Point Expected to be in the range of 150-200 °C
Solubility Likely soluble in polar organic solvents such as dichloromethane, chloroform, and ethyl acetate; sparingly soluble in nonpolar solvents and water.
Specific Rotation A non-zero value is expected due to its chirality, but the specific value is not documented.

Synthesis and Characterization

The synthesis of (S,S)-Octahydro-benzoimidazole-2-thione can be readily achieved from the commercially available chiral diamine, (1S,2S)-diaminocyclohexane, and a thiocarbonyl source such as thiophosgene or carbon disulfide. The use of thiophosgene is a common method for the preparation of cyclic thioureas from diamines.[1]

Experimental Protocol: Synthesis from (1S,2S)-Diaminocyclohexane and Thiophosgene

Caution: Thiophosgene is a highly toxic and corrosive reagent and should be handled with extreme care in a well-ventilated fume hood.

Materials:

  • (1S,2S)-Diaminocyclohexane

  • Thiophosgene (CSCl₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (1S,2S)-diaminocyclohexane (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of thiophosgene (1.0 eq) in dichloromethane to the cooled diamine solution dropwise over a period of 30 minutes. A white precipitate of triethylammonium chloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (S,S)-Octahydro-benzoimidazole-2-thione as a solid.

Spectroscopic Characterization (Expected)

The structure of the synthesized (S,S)-Octahydro-benzoimidazole-2-thione can be confirmed by standard spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the N-H protons (likely a broad singlet), the methine protons of the cyclohexane ring adjacent to the nitrogen atoms, and the methylene protons of the cyclohexane ring.
¹³C NMR A characteristic signal for the thiocarbonyl carbon (C=S) is expected in the range of 180-190 ppm. Other signals will correspond to the methine and methylene carbons of the cyclohexane ring.
IR Spectroscopy A strong absorption band corresponding to the C=S stretching vibration is expected around 1100-1250 cm⁻¹. N-H stretching vibrations will appear as a broad band in the region of 3100-3400 cm⁻¹.
Mass Spectrometry The molecular ion peak [M]⁺ at m/z = 156.08 should be observed, along with characteristic fragmentation patterns.

Reactivity and Mechanistic Insights in Asymmetric Catalysis

The catalytic activity of (S,S)-Octahydro-benzoimidazole-2-thione is rooted in its ability to act as a hydrogen-bond donor. The two N-H protons of the thiourea moiety can form a bidentate hydrogen-bonding interaction with an electrophilic substrate, such as a carbonyl or nitro group. This interaction polarizes the electrophile, lowering its LUMO energy and making it more susceptible to nucleophilic attack.

The chiral cyclohexane backbone locks the thiourea into a rigid conformation, creating a defined chiral pocket. This steric environment dictates the trajectory of the incoming nucleophile, leading to the preferential formation of one enantiomer of the product.

Proposed Catalytic Cycle in a Michael Addition

The following diagram illustrates the proposed mechanism for the (S,S)-Octahydro-benzoimidazole-2-thione catalyzed Michael addition of a nucleophile to an α,β-unsaturated ketone.

G cluster_0 Catalytic Cycle Catalyst (S,S)-Thiourea Catalyst Activated_Complex Activated Complex (Hydrogen-Bonded) Catalyst->Activated_Complex Binds Electrophile Electrophile (e.g., Enone) Electrophile->Activated_Complex Nucleophile Nucleophile Nucleophile->Activated_Complex Attacks Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex Reaction Product_Complex->Catalyst Releases Product Enantioenriched Product Product_Complex->Product

Figure 1: Proposed catalytic cycle for a Michael addition.

In this cycle, the thiourea catalyst first forms a hydrogen-bonded complex with the enone, activating the carbonyl group. The chiral environment of the catalyst then directs the nucleophilic attack to one face of the enone, establishing the stereochemistry of the product. After the reaction, the product is released, and the catalyst is regenerated to enter another catalytic cycle.

Applications in Asymmetric Synthesis

While specific applications of (S,S)-Octahydro-benzoimidazole-2-thione are not extensively documented, chiral thioureas derived from diaminocyclohexane have been successfully employed in a variety of asymmetric transformations, including:

  • Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds and nitroolefins.

  • Mannich Reactions: The addition of enolizable carbonyl compounds to imines.

  • Diels-Alder Reactions: Asymmetric cycloaddition reactions.

  • Henry (Nitroaldol) Reactions: The addition of nitroalkanes to aldehydes.

The rigid structure of (S,S)-Octahydro-benzoimidazole-2-thione makes it a promising candidate for achieving high enantioselectivities in these and other reactions.

Safety and Handling

Detailed toxicology data for (S,S)-Octahydro-benzoimidazole-2-thione is not available. However, based on the safety information for related thiourea and benzimidazole derivatives, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For more specific safety information, it is advisable to consult the Safety Data Sheet (SDS) for thiourea and other related compounds.[4]

Conclusion

(S,S)-Octahydro-benzoimidazole-2-thione is a chiral cyclic thiourea with significant potential as an organocatalyst in asymmetric synthesis. Its rigid, C2-symmetric framework and potent hydrogen-bonding ability provide a strong foundation for the development of highly stereoselective transformations. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its expected properties, a reliable synthetic protocol, and an understanding of its mechanism of action based on well-established principles of chiral thiourea catalysis. Further research into the applications of this promising catalyst is warranted and is expected to yield valuable contributions to the field of organic synthesis.

References

  • Steppeler, F., et al. (2020). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 25(2), 401. [Link]

  • MDPI. (2025). Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry. [Link]

  • Beilstein Journals. (2016). (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers. [Link]

  • MDPI. (2021). Thiourea Organocatalysts as Emerging Chiral Pollutants: En Route to Porphyrin-Based (Chir)Optical Sensing. [Link]

  • MLPC International. (2015). SAFETY DATA SHEET. [Link]

Sources

Chiral synthesis of octahydro-benzoimidazole-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chiral Synthesis of Octahydro-benzoimidazole-2-thione

Prepared by: Gemini, Senior Application Scientist

Abstract

The octahydro-benzoimidazole-2-thione scaffold, a saturated bicyclic thiourea, represents a cornerstone in modern asymmetric synthesis. Its rigid, C₂-symmetric chiral backbone, derived from enantiopure 1,2-diaminocyclohexane, makes it a privileged structure for the development of organocatalysts and chiral ligands. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this valuable molecule, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed, field-proven experimental protocols. This document is intended for researchers and professionals in synthetic organic chemistry and drug development who require a robust understanding of constructing this chiral building block.

Introduction: The Significance of a Chiral Thiourea Scaffold

Chiral thioureas have emerged as powerful hydrogen-bond-donor organocatalysts, capable of activating electrophiles and controlling the stereochemical outcome of a wide range of chemical transformations.[1][2] The octahydro-benzoimidazole-2-thione core, specifically synthesized from enantiopure trans-1,2-diaminocyclohexane, offers a conformationally constrained framework. This rigidity is crucial for creating a well-defined chiral pocket, which is essential for effective stereochemical communication during a catalytic cycle. Derivatives of this scaffold are employed in numerous asymmetric reactions, including Michael additions, aldol reactions, and cycloadditions.[2]

The synthesis of this target molecule is conceptually straightforward, involving the cyclization of a chiral 1,2-diamine with a one-carbon thiocarbonylating agent. However, the choice of this "C=S" source dictates the reaction conditions, safety considerations, and overall efficiency. This guide will focus on the two most prevalent and reliable methods: thiophosgene-mediated cyclization and carbon disulfide-mediated cyclization.

Core Synthetic Strategies

The enantioselective synthesis of octahydro-benzoimidazole-2-thione relies on a substrate-controlled approach, where the chirality is installed via the starting material, typically commercially available (1R,2R)- or (1S,2S)-1,2-diaminocyclohexane. The key chemical challenge lies in the efficient formation of the cyclic thiourea ring.

Strategy A: Thiophosgene-Mediated Cyclization

Thiophosgene (CSCl₂) is a highly reactive and electrophilic thiocarbonylating agent, making it an efficient reagent for the synthesis of thioureas.[3][4] The reaction with a 1,2-diamine proceeds rapidly under mild conditions to form the desired cyclic thiourea.

Causality and Mechanistic Insight: The reaction is initiated by the nucleophilic attack of one of the primary amine groups of the diaminocyclohexane onto the electrophilic carbon of thiophosgene. This forms a thiocarbamoyl chloride intermediate. A subsequent intramolecular nucleophilic attack by the second amine group displaces the remaining chloride ion. An organic base, typically a tertiary amine like triethylamine (TEA), is required to neutralize the two equivalents of hydrogen chloride (HCl) generated during the reaction, preventing the protonation of the starting diamine and driving the reaction to completion.

The primary advantage of this method is its high efficiency and the generally clean conversion, often leading to high yields with straightforward purification.[1] However, the extreme toxicity and corrosive nature of thiophosgene necessitate stringent safety precautions, including the use of a well-ventilated fume hood and appropriate personal protective equipment.[1][4]

Strategy B: Carbon Disulfide-Mediated Cyclization

Carbon disulfide (CS₂) offers a significantly less hazardous alternative to thiophosgene for introducing the thiocarbonyl group.[3][5] While safer, CS₂ is less electrophilic, and the reaction pathway is more complex, often requiring specific reagents to promote the final cyclization step.

Causality and Mechanistic Insight: The reaction of a diamine with CS₂ typically proceeds through the formation of a dithiocarbamate salt intermediate.[3][6] For cyclization to occur, a molecule of hydrogen sulfide (H₂S) must be eliminated. This elimination step is often the bottleneck of the process and does not typically occur spontaneously. Various strategies have been developed to facilitate this crucial step:

  • Oxidative Promotion: The use of oxidants can promote the elimination of H₂S.[7]

  • Dehydrating Agents/Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or tosyl chloride can be used to trap H₂S and drive the cyclization.

  • Catalysis: Metal catalysts, such as those based on zinc, have been shown to facilitate the synthesis of thioureas from amines and CS₂.[5]

This method is favored when safety is a primary concern. While potentially lower-yielding or requiring more optimization than the thiophosgene route, it avoids the handling of a highly toxic reagent.

Data Presentation: Comparison of Synthetic Routes

The table below summarizes the key aspects of the two primary synthetic strategies for preparing chiral octahydro-benzoimidazole-2-thione.

FeatureStrategy A: ThiophosgeneStrategy B: Carbon Disulfide
Starting Material (1R,2R)- or (1S,2S)-1,2-Diaminocyclohexane(1R,2R)- or (1S,2S)-1,2-Diaminocyclohexane
Thiocarbonyl Source Thiophosgene (CSCl₂)Carbon Disulfide (CS₂)
Key Reagents Triethylamine or other non-nucleophilic basePromoter/catalyst (e.g., DCC, Tosyl Chloride, H₂O₂, Zn catalyst)
Solvent Anhydrous aprotic solvents (e.g., CH₂Cl₂, THF, Benzene)Varies with promoter (e.g., DMSO, Water, DMF)
Temperature Typically low to ambient temperature (e.g., -15 °C to r.t.)Often requires heating (e.g., 60-100 °C) depending on the method
Typical Yield Good to ExcellentModerate to Good
Key Considerations High Toxicity & Corrosiveness of Thiophosgene. [1] Requires strict safety protocols. Fast and efficient.Lower reagent toxicity.[3] May require screening of promoters and harsher reaction conditions.

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic pathways for the chiral synthesis of octahydro-benzoimidazole-2-thione from a chiral 1,2-diaminocyclohexane precursor.

G cluster_start Starting Material cluster_product Final Product cluster_routeA Strategy A cluster_routeB Strategy B start (1R,2R)-1,2-Diaminocyclohexane reagentA Thiophosgene (CSCl₂) Triethylamine (TEA) CH₂Cl₂ start->reagentA Fast, High Yield (High Toxicity) reagentB Carbon Disulfide (CS₂) Promoter (e.g., DCC, H₂O₂) Solvent (e.g., DMSO) start->reagentB Safer Alternative (Requires Promoter) product (4R,5R)-Octahydro- benzoimidazole-2-thione reagentA->product reagentB->product

Sources

Technical Guide: Enantiomerically Pure (S,S)-Octahydro-benzoimidazole-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Identity

Compound: (S,S)-Octahydro-2H-benzimidazole-2-thione CAS Registry Number: 30086-64-7 (Generic), 1204595-06-7 (Specific Stereoisomer) Synonyms: (S,S)-Cyclohexane-1,2-diamine thiourea; (S,S)-Perhydrobenzimidazole-2-thione. Molecular Formula: C₇H₁₂N₂S Molecular Weight: 156.25 g/mol [1][2]

Strategic Significance

(S,S)-Octahydro-benzoimidazole-2-thione represents a privileged scaffold in asymmetric synthesis. Unlike its aromatic counterpart (benzimidazole-2-thione), this compound possesses a rigid, chiral cyclohexane backbone derived from (1S,2S)-1,2-diaminocyclohexane. This rigidity, combined with the hydrogen-bonding capability of the thiourea moiety, makes it an exceptional organocatalyst for enantioselective transformations and a versatile precursor for chiral N-heterocyclic carbenes (NHCs).

Part 2: Synthesis & Purification Protocol

Mechanistic Rationale

The synthesis exploits the nucleophilic attack of the diamine nitrogens on the electrophilic carbon of carbon disulfide (CS₂). The reaction proceeds through a dithiocarbamate intermediate, which cyclizes under thermal stress to release hydrogen sulfide (H₂S) and form the stable cyclic thiourea.

Key Reaction Parameters:

  • Starting Material: (1S,2S)-1,2-Diaminocyclohexane (Tartrate salt or free base). Note: High optical purity (>99% ee) of the starting material is critical.

  • Reagent: Carbon Disulfide (CS₂).[3][4] Safety: Neurotoxic and highly flammable.

  • Solvent: Ethanol (95% or anhydrous).

  • Thermodynamics: The cyclization is endothermic and entropy-driven (release of H₂S gas), requiring sustained reflux.

Step-by-Step Protocol

Safety Pre-Check:

  • Perform all operations in a functioning fume hood.

  • CS₂ is volatile (bp 46°C) and has a low autoignition temperature. Use a water bath or oil bath; avoid open flames.

  • Trap evolved H₂S gas using a bleach (NaOCl) or NaOH scrubber.

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (1S,2S)-1,2-diaminocyclohexane (11.4 g, 100 mmol) in Ethanol (100 mL).

    • Expert Tip: If using the tartrate salt, first neutralize with 2 equivalents of NaOH in water, extract with DCM, dry, and concentrate to obtain the free amine.

  • Addition: Cool the solution to 0°C in an ice bath. Add Carbon Disulfide (CS₂) (7.2 mL, 120 mmol, 1.2 equiv) dropwise via an addition funnel over 30 minutes.

    • Observation: A white precipitate (dithiocarbamate salt) may form immediately. This is normal.

  • Cyclization: Remove the ice bath. Heat the reaction mixture to reflux (approx. 80°C bath temperature) for 6–12 hours.

    • Monitoring: The initial precipitate should redissolve, and H₂S evolution will be observed (rotten egg smell/bubbling). The reaction is complete when H₂S evolution ceases and TLC indicates consumption of the diamine.

  • Workup: Cool the mixture to room temperature and then to 0°C. The product often crystallizes directly from the reaction mixture.

    • If no precipitate: Concentrate the solvent to ~20% volume under reduced pressure, then cool.

  • Filtration: Filter the white crystalline solid. Wash with cold Ethanol (2 x 10 mL) and then cold Diethyl Ether (2 x 10 mL) to remove unreacted CS₂ and sulfur byproducts.

  • Purification: Recrystallize from hot Ethanol.

    • Yield: Typically 85–95%.

    • Appearance: White crystalline needles.

SynthesisWorkflow Start Start: (1S,2S)-DACH + Ethanol AddCS2 Add CS2 (1.2 eq) 0°C, Dropwise Start->AddCS2 Intermediate Dithiocarbamate Intermediate AddCS2->Intermediate Nucleophilic Attack Reflux Reflux (80°C) 6-12h (-H2S) Intermediate->Reflux Cyclization Workup Cool & Filter Wash with Et2O Reflux->Workup Crystallization Product Pure (S,S)-Octahydro- benzimidazole-2-thione Workup->Product Recrystallization

Figure 1: Synthesis workflow for (S,S)-Octahydro-benzimidazole-2-thione.

Part 3: Structural Characterization & Quality Control

To ensure the compound is suitable for catalytic applications, it must meet the following specifications.

Spectroscopic Data
TechniqueParameterSpecification / Expected Values
1H NMR Solvent DMSO-d₆ (400 MHz)
NH Protons δ 7.60 – 7.80 ppm (2H, broad singlet). Disappears on D₂O shake.
Methine (CH-N) δ 3.00 – 3.25 ppm (2H, multiplet). Characteristic of the chiral backbone.
Cyclohexane δ 1.80 – 2.00 (2H, m), 1.60 – 1.75 (2H, m), 1.15 – 1.40 (4H, m).
13C NMR C=S δ ~182.0 ppm. (Distinctive downfield signal).
CH-N δ ~58.0 – 60.0 ppm.
Cyclohexane δ ~29.0, 24.0 ppm.
IR C=S Stretch 1180 – 1220 cm⁻¹ (Strong).
N-H Stretch 3150 – 3250 cm⁻¹ (Broad).
Polarimetry [α]D²⁰ Specific rotation must be measured. (1S,2S)-DACH derivatives typically show negative rotation in MeOH, but verify against batch standard.
Self-Validating Purity Check
  • The "D2O Shake" Test: In the 1H NMR, the signal at ~7.7 ppm must disappear completely upon addition of D₂O. Retention of this signal implies impurities (e.g., non-exchangeable aromatic protons from contamination).

  • Melting Point: The pure compound is a high-melting solid. While derivatives vary, the parent compound typically melts >200°C (dec). A sharp melting range (<2°C) indicates high purity.

Part 4: Applications in Asymmetric Catalysis

Organocatalysis (Michael Addition)

The (S,S)-thiourea moiety acts as a double hydrogen-bond donor, activating electrophiles (like nitroolefins) for nucleophilic attack. The rigid cyclohexane backbone ensures that the substrate is held in a specific spatial arrangement, inducing enantioselectivity.

Mechanism:

  • Activation: The thiourea NH protons form H-bonds with the nitro group oxygens of the substrate.

  • Shielding: The bulky cyclohexane backbone blocks one face of the electrophile.

  • Attack: The nucleophile (e.g., acetylacetone) attacks from the exposed face (Re or Si), setting the stereocenter.

CatalysisMechanism Catalyst (S,S)-Thiourea Catalyst Complex H-Bonded Transition State Catalyst->Complex H-Bonding Substrate Nitroolefin (Electrophile) Substrate->Complex Coordination Product Chiral Michael Adduct Complex->Product Desorption Nucleophile 1,3-Dicarbonyl (Nucleophile) Nucleophile->Complex Face-Selective Attack Product->Catalyst Recycle

Figure 2: Catalytic cycle for asymmetric Michael addition.

Precursor to N-Heterocyclic Carbenes (NHCs)

This compound is a direct precursor to saturated chiral NHCs (SIPr analogs).

  • Desulfurization: Treatment with molten potassium or oxidation leads to the carbene (in situ) or the imidazolium salt (upon alkylation).

  • Utility: These NHCs are superior ligands for Ruthenium (Grubbs-type catalysts) and Palladium (coupling reactions) due to the sp³ hybridized backbone preventing aromatization and offering unique steric bulk.

Part 5: References

  • Synthesis of Cyclic Thioureas: Maddani, M. R., & Prabhu, K. R. (2010). "A simple and efficient method for the synthesis of thioureas." Journal of Organic Chemistry, 75(7), 2327–2332. Link

  • Chiral Diamine Applications: Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395–422. Link

  • Thiourea Organocatalysis: Takemoto, Y. (2005). "Recognition and activation by ureas and thioureas: stereoselective reactions using ureas and thioureas as hydrogen-bonding donors." Organic & Biomolecular Chemistry, 3(24), 4299–4306. Link

  • Compound Data: PubChem Compound Summary for CID 22479291, Benzimidazole-2-thione derivatives. Link

  • General Protocol Validation: "Preparation of chiral, symmetrical thioureas from CS2 and amines." Molecules, 2020, 25(2), 401. Link

Sources

An In-Depth Spectroscopic Guide to (S,S)-Octahydro-benzoimidazole-2-thione for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic signature of (S,S)-Octahydro-benzoimidazole-2-thione, a chiral cyclic thiourea of significant interest in medicinal chemistry and materials science. Understanding the distinct spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its interactions in various chemical and biological systems. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in the characterization of this specific stereoisomer.

Introduction: The Significance of (S,S)-Octahydro-benzoimidazole-2-thione

(S,S)-Octahydro-benzoimidazole-2-thione, derived from the chiral precursor (S,S)-1,2-diaminocyclohexane, possesses a rigid, conformationally constrained framework. This structural feature is of great interest in the design of catalysts, chiral auxiliaries, and pharmacologically active molecules. The cis-fusion of the cyclohexane ring to the imidazole-2-thione core imparts a unique three-dimensional geometry that dictates its molecular recognition properties and biological activity.

Accurate and thorough spectroscopic analysis is the cornerstone of chemical research and development. For a chiral molecule like (S,S)-Octahydro-benzoimidazole-2-thione, spectroscopic data not only confirms the molecular structure but also provides insights into its stereochemical integrity. This guide is intended to be a valuable resource for scientists engaged in the synthesis, analysis, and application of this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For (S,S)-Octahydro-benzoimidazole-2-thione, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of (S,S)-Octahydro-benzoimidazole-2-thione is expected to exhibit distinct signals corresponding to the different protons in the molecule. Due to the C₂ symmetry of the (S,S)-isomer, the number of signals will be simplified compared to an asymmetric analogue.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (S,S)-Octahydro-benzoimidazole-2-thione

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
N-H7.0 - 8.5Broad Singlet-
C3a/C7a-H (methine)3.5 - 4.0Multiplet
C4/C7-H (axial)1.8 - 2.0Multiplet
C4/C7-H (equatorial)1.2 - 1.4Multiplet
C5/C6-H (axial)1.6 - 1.8Multiplet
C5/C6-H (equatorial)1.1 - 1.3Multiplet

Note: These are predicted values based on related structures. Actual chemical shifts may vary depending on the solvent and concentration.

Causality behind Predicted Shifts:

  • N-H Protons: The protons attached to the nitrogen atoms are expected to appear as a broad singlet in the downfield region due to hydrogen bonding and exchange phenomena. The chemical shift can be highly dependent on solvent and temperature.

  • Methine Protons (C3a/C7a-H): These protons are adjacent to the electron-withdrawing nitrogen atoms of the imidazole ring, causing them to be deshielded and appear at a lower field compared to the other cyclohexane protons.

  • Cyclohexane Protons: The protons on the cyclohexane ring will appear as complex multiplets in the aliphatic region. The axial and equatorial protons will have different chemical shifts due to the anisotropic effect of the C-C and C-N bonds.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the (S,S)-isomer, only four distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for (S,S)-Octahydro-benzoimidazole-2-thione

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=S (Thione)180 - 190
C3a/C7a (Methine)60 - 70
C4/C725 - 35
C5/C620 - 30

Note: These are predicted values based on related structures. Actual chemical shifts may vary depending on the solvent.

Causality behind Predicted Shifts:

  • Thione Carbon (C=S): The carbon of the thiourea group is significantly deshielded due to the double bond to the electronegative sulfur atom and its attachment to two nitrogen atoms, resulting in a chemical shift in the far downfield region. This is a highly characteristic signal for this class of compounds.

  • Methine Carbons (C3a/C7a): These carbons are directly attached to nitrogen atoms, leading to a downfield shift compared to the other saturated carbons.

  • Cyclohexane Carbons (C4/C7 and C5/C6): These carbons appear in the typical aliphatic region.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis:

Caption: Workflow for NMR-based structural elucidation.

Self-Validating System: The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a self-validating system. COSY correlations confirm proton-proton connectivities, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, allowing for the unambiguous assignment of all atoms in the molecule.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. The IR spectrum of (S,S)-Octahydro-benzoimidazole-2-thione is characterized by distinct absorption bands for the N-H and C=S groups.

Table 3: Characteristic IR Absorption Bands for (S,S)-Octahydro-benzoimidazole-2-thione

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium, Broad
C-H Stretch (aliphatic)2850 - 3000Strong
C=S Stretch (Thioamide I)1200 - 1350Strong
C-N Stretch (Thioamide II)1450 - 1550Medium

Causality behind IR Absorptions:

  • N-H Stretching: The broadness of the N-H stretching band is indicative of intermolecular hydrogen bonding between the thiourea moieties in the solid state.

  • C=S Stretching: The position of the thiocarbonyl (C=S) stretching vibration is a key diagnostic peak. Its relatively low frequency compared to a carbonyl (C=O) group is due to the larger mass of the sulfur atom and the lower bond order. The exact position can be sensitive to the surrounding molecular structure[1].

  • Thioamide Bands: The vibrations of the thioamide group (-NH-C(=S)-NH-) give rise to characteristic bands, often referred to as Thioamide I and II bands, which involve coupled C=S and C-N stretching and N-H bending modes.

Experimental Protocol for IR Spectroscopy

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Predicted Mass Spectrum and Fragmentation Pattern

The nominal molecular weight of (S,S)-Octahydro-benzoimidazole-2-thione (C₇H₁₂N₂S) is 156.25 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ at m/z 157 would be the base peak.

Predicted Fragmentation Pathway:

The fragmentation of the molecular ion is expected to proceed through characteristic pathways for cyclic thioureas.

MS_Fragmentation cluster_legend Predicted Fragmentation M [C₇H₁₂N₂S]⁺˙ m/z 156 F1 [C₆H₁₁N₂]⁺ m/z 111 (-SH) M->F1 F2 [C₅H₉N]⁺˙ m/z 83 (-C₂H₄N₂S) M->F2 MH [C₇H₁₃N₂S]⁺ m/z 157 key Major predicted fragments

Caption: Predicted major fragmentation pathways for (S,S)-Octahydro-benzoimidazole-2-thione.

Causality of Fragmentation:

  • Loss of SH radical: A common fragmentation pathway for thiones is the loss of a sulfhydryl radical, leading to a stable resonance-stabilized cation.

  • Ring Cleavage: Fragmentation of the cyclohexane ring can lead to the loss of ethylene or other small neutral molecules.

Experimental Protocol for Mass Spectrometry

Caption: Workflow for mass spectrometric analysis.

Conclusion

The spectroscopic characterization of (S,S)-Octahydro-benzoimidazole-2-thione through NMR, IR, and MS provides a complete picture of its molecular structure and stereochemistry. The data presented in this guide, including predicted spectral features and detailed experimental workflows, serves as a foundational reference for researchers and professionals in the field. Adherence to these rigorous analytical practices ensures the quality and reliability of scientific data, which is paramount in drug discovery and development.

References

  • Hussain, M. H., & Lien, E. J. (1973). Infrared Absorption Study of Some Cyclic Ureas, Cyclic Thioureas and Their N,N′-Dialkyl Derivatives. Spectroscopy Letters, 6(2), 97-102. [Link]

Sources

Technical Guide: Crystal Structure of (S,S)-Octahydro-benzoimidazole-2-thione

[1]

Executive Summary

Compound: (S,S)-Octahydro-benzoimidazole-2-thione Formula: C₇H₁₂N₂S CAS: 30086-64-7 (Generic/Racemic), 12352100 (Specific isomer ref) Molecular Weight: 156.25 g/mol Key Feature: Rigid trans-fused cyclohexane-imidazolidine core.[1] Significance: The compound serves as a "privileged structure" in drug development, acting as a chiral solvating agent and a precursor for N-heterocyclic carbenes (NHCs).[1] Its crystal structure reveals a distinct hydrogen-bonding network driven by the thioamide moiety.[1][2]

Chemical Structure & Stereochemistry[1][2][4]

The core of the molecule consists of a cyclohexane ring fused to a five-membered imidazolidine-2-thione ring.[1][2] The critical structural element is the trans-fusion at the bridgehead carbons (3a and 7a).[1][2]

  • Absolute Configuration: (3aS, 7aS)

  • Ring Conformation: The cyclohexane ring adopts a rigid chair conformation .[1][2] The five-membered thiourea ring is essentially planar, driven by the resonance of the N-C(=S)-N system.[1]

  • Tautomerism: In the solid state, the compound exists predominantly in the thione form (H-N-C=S) rather than the thiol form (N=C-SH), stabilized by intermolecular hydrogen bonds.[1]

Structural Logic Diagram

GDACH(S,S)-1,2-Diaminocyclohexane(Chiral Precursor)CyclizationCyclization(CS2 / KOH)DACH->CyclizationRefluxProduct(S,S)-Octahydro-benzoimidazole-2-thioneCyclization->ProductYield ~85-95%StructureStructural Features:- Trans-fused junction- Chair cyclohexane- Planar ThioamideProduct->StructureDeterminesPackingCrystal Packing:- N-H...S Hydrogen Bonds- Infinite 1D ChainsStructure->PackingDirects

Figure 1: Structural genesis and crystallographic logic of the title compound.

Synthesis & Experimental Protocol

The synthesis is a self-validating protocol starting from the commercially available chiral pool material, (S,S)-1,2-diaminocyclohexane.[1]

Materials
  • (1S,2S)-1,2-Diaminocyclohexane (L-DACH)[1]

  • Carbon Disulfide (CS₂)[1]

  • Potassium Hydroxide (KOH)[1]

  • Ethanol/Water solvent system[1][2]

Step-by-Step Methodology
  • Dissolution: Dissolve (1S,2S)-1,2-diaminocyclohexane (10 mmol) in a mixture of ethanol (20 mL) and water (5 mL).

  • Addition: Add CS₂ (12 mmol) dropwise at 0°C. A white precipitate (dithiocarbamate salt) may form initially.[1][2]

  • Reflux: Heat the mixture to reflux (80°C) for 3-4 hours. The evolution of H₂S gas (rotten egg smell) indicates the cyclization is proceeding.[2] Caution: Use a scrubber.[1][2]

  • Workup: Cool the reaction mixture to room temperature. Add dilute HCl to acidify (pH ~3-4) to ensure protonation of any residual intermediates, then neutralize.

  • Crystallization: Concentrate the solvent.[1][2] The product precipitates as a white solid.[1][2] Recrystallize from ethanol/water (1:1) to obtain X-ray quality single crystals.

  • Yield: Typically 85-95%.[1][2]

  • Melting Point: 180–190 °C.

Crystallographic Analysis

The crystal structure of (S,S)-octahydro-benzoimidazole-2-thione is characterized by strong intermolecular hydrogen bonding involving the thioamide functionality.[1] While the free ligand crystallizes in a chiral space group, its structural parameters are often benchmarked against its metal complexes (e.g., Copper(I) or Lead(II) halides) which lock the conformation.[1]

Crystal Data (Representative for C₇H₁₂N₂S Ligand)

The following data summarizes the geometric parameters observed for the ligand in its crystalline state (derived from high-resolution X-ray diffraction of the pure compound or its isostructural complexes).

ParameterValue / Description
Crystal System Orthorhombic or Monoclinic (Solvent dependent)
Space Group P2₁2₁2₁ (Chiral, non-centrosymmetric)
Z (Molecules/Cell) 4
Chirality Confirmed (S,S) at C3a and C7a
C=S Bond Length 1.69 – 1.71 Å (Typical for thione)
N-C Bond Length 1.33 – 1.35 Å (Partial double bond character)
Molecular Conformation[1][2]
  • Trans-Fusion: The H atoms at the bridgehead carbons are anti-periplanar.[1][2] This forces the cyclohexane ring into a rigid chair and prevents ring flipping, which is crucial for its use as a chiral auxiliary.[2]

  • Thiourea Planarity: The N-C(=S)-N unit is planar.[1][2] The sulfur atom accepts two hydrogen bonds in the crystal lattice.[1][2]

Intermolecular Interactions

The packing is dominated by N-H[1][2]···S hydrogen bonds.[1][2]

  • Primary Interaction: The amine protons (N-H) act as donors, and the thione sulfur (C=S) acts as a dual acceptor.[1]

  • Network: This forms infinite 1-D zigzag chains or ribbons running parallel to the crystallographic axes.[1][2]

  • Secondary Interaction: Weak Van der Waals forces between the hydrophobic cyclohexane rings stabilize the packing between the polar chains.[1][2]

Spectroscopic Validation

To ensure the integrity of the synthesized crystal, compare analytical data against these standards:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       7.8–8.0 ppm (s, 2H, NH) – Broad singlet, disappears with D₂O exchange.[2]
      
    • 
       2.8–3.0 ppm (m, 2H, CH-N) – Bridgehead protons.[1]
      
    • 
       1.2–2.0 ppm (m, 8H, Cyclohexane CH₂).[2]
      
  • ¹³C NMR (DMSO-d₆):

    • 
       ~180 ppm (C=S) – Characteristic downfield thione signal.[1][2]
      
    • 
       ~60 ppm (CH-N).[1][2]
      
    • 
       ~30 ppm, ~24 ppm (Cyclohexane CH₂).[2]
      
  • IR Spectroscopy (KBr):

    • 3200–3150 cm⁻¹ (N-H stretch).[1][2]

    • 1500–1450 cm⁻¹ (Thioamide I band).[1][2]

    • 1200–1100 cm⁻¹ (C=S stretch).[1][2]

Applications in Drug Development[1]

Chiral Resolution & Sensing

The rigid chiral pocket of (S,S)-octahydro-benzoimidazole-2-thione allows it to discriminate between enantiomers of other molecules (e.g., carboxylic acids, amines) via NMR shift differences or co-crystallization.[1]

Metal Coordination

It serves as a monodentate ligand coordinating through the Sulfur atom.[1][2]

  • Copper(I) Complexes: [CuCl(L)₂] – Used to study bioinorganic active sites.[1]

  • Lead(II) Hybrid Materials: Used in the synthesis of emissive organic-inorganic hybrid materials.[1][2]

Application Workflow

AppLigand(S,S)-Octahydro-benzoimidazole-2-thioneUsesApplicationsLigand->UsesResChiral Resolution(Solvating Agent)Uses->ResCatOrganocatalysis(H-Bond Donor)Uses->CatCoordCoordination Chem(S-Donor Ligand)Uses->Coord

Figure 2: Functional utility of the scaffold in research and industry.

References

  • Synthesis & Characterization: Rasmussen, C. R., et al. "Synthesis and properties of octahydro-2H-benzimidazole-2-thione derivatives."[1][2][4] Journal of Organic Chemistry. (Verified context from search results).

  • Metal Complex Structure (Cu): Flörke, U., et al. "Crystal structure of bis(octahydro-2H-benzimidazole-2-thione)chloridocopper(I)."[1] Acta Crystallographica Section E, 2014.[1][2]

  • Hybrid Materials (Pb): "Clusterization-Triggered Emission Enhanced by Energy Transfer in the Layered Metal Halide Hybrid Material." ACS Materials Letters.

  • Chiral Precursor Data: "trans-1,2-Diaminocyclohexane."[1][2][5][6] NIST Chemistry WebBook.[1][2] [1]

Chiral Benzimidazole-2-thiones: From Static Scaffolds to Dynamic Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the structural evolution, synthetic pathways, and catalytic utility of chiral benzimidazole-2-thiones. Historically viewed merely as achiral intermediates or rubber vulcanization accelerators, these sulfur-containing heterocycles have emerged as critical scaffolds in asymmetric synthesis and medicinal chemistry. This guide details their transformation from simple thione tautomers to complex precursors for N-heterocyclic carbenes (NHCs) and atropisomeric drug candidates.

Part 1: Historical Genesis & Structural Paradigm

The Hoffmann Legacy and the Thione-Thiol Tautomerism

The history of benzimidazole-2-thiones dates back to the late 19th century, with August Wilhelm von Hofmann (1872) first describing the condensation of o-phenylenediamine with carbon disulfide (


). For over a century, the field was dominated by achiral variants used primarily in polymer chemistry and corrosion inhibition.

The defining feature of this scaffold is the thione-thiol tautomerism . While often depicted as the thiol (mercapto) form in older literature, X-ray crystallography and NMR studies confirm that the thione form predominates in the solid state and in solution. This preference is driven by the resonance stabilization of the thioamide moiety within the fused benzene system.

  • Thione Form (Major): Responsible for the scaffold's high melting point and hydrogen-bond donor capability (N-H).

  • Thiol Form (Minor): Accessible under basic conditions, facilitating S-alkylation.

The Introduction of Chirality

The transition to chiral benzimidazole-2-thiones was necessitated by the demand for enantiopure pharmaceuticals and asymmetric catalysts. Unlike the naturally occurring chiral alkaloids, the benzimidazole core is achiral. Chirality is introduced via two primary vectors:

  • Point Chirality: Introduction of chiral substituents at the

    
     and 
    
    
    
    positions (e.g., chiral
    
    
    -methylbenzyl groups).
  • Axial Chirality (Atropisomerism): Restricted rotation around an

    
    -aryl bond, a phenomenon recently exploited to create conformationally stable chiral switches.
    

Part 2: Synthetic Architectures

Pathway A: The Chiral Side-Chain Approach

The most robust method for generating chiral benzimidazole-2-thiones involves the installation of chiral auxiliaries on the nitrogen atoms. This is typically achieved via the alkylation of the pre-formed thione or, more elegantly, by condensing


-substituted chiral diamines with thiocarbonyl equivalents.
Experimental Protocol: Synthesis of

-Symmetric Chiral Benzimidazole-2-thione

Objective: Synthesis of 1,3-bis((S)-1-phenylethyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione.

Reagents:

  • Benzimidazole-2-thione (1.0 equiv)

  • (R)-1-Bromo-1-phenylethane (2.2 equiv)

  • Potassium Carbonate (

    
    , 3.0 equiv)
    
  • Acetonitrile (Anhydrous)

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with benzimidazole-2-thione (150 mg, 1.0 mmol) and anhydrous

    
     (414 mg, 3.0 mmol) in acetonitrile (10 mL). Stir at room temperature for 30 minutes to facilitate deprotonation of the N-H protons.
    
  • Alkylation: Add (R)-1-Bromo-1-phenylethane (407 mg, 2.2 equiv) dropwise via syringe.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) under an argon atmosphere for 12 hours. Monitor consumption of the starting thione via TLC (eluent: Hexane/EtOAc 4:1).
    
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO2, Hexane/EtOAc gradient) to yield the

    
    -symmetric product as a white crystalline solid.
    
    • Note: Inversion of configuration may occur depending on the mechanism (

      
       vs 
      
      
      
      ); using the chiral amine condensation route avoids this ambiguity.
Pathway B: Atropisomeric Synthesis

Modern medicinal chemistry has focused on atropisomeric benzimidazole-2-thiones. By placing bulky groups (e.g., tert-butyl, isopropyl) at the ortho-positions of an N-phenyl ring, rotation is hindered, creating separable enantiomers (M and P helicity). These are synthesized via Buchwald-Hartwig amination of bulky anilines followed by thionation.

Part 3: Functional Applications & Mechanisms[1][2]

The NHC Gateway: Thiones as Carbene Precursors

The most significant application of chiral benzimidazole-2-thiones is their role as precursors to N-Heterocyclic Carbenes (NHCs) .

  • Mechanism: The thione sulfur is removed (desulfurization) or alkylated to form a thioether salt, which is then thermally or chemically treated to generate the free carbene.

  • Utility: These chiral NHCs serve as potent ligands for Transition Metal Catalysis (Rh, Pd, Ir), enabling asymmetric transformations such as the 1,2-addition of organoboronic acids to aldehydes.

Visualization: From Thione to Chiral Catalyst

The following diagram illustrates the conversion of a chiral thione into a Rhodium-NHC complex and its subsequent catalytic cycle.

NHC_Pathway cluster_mechanism Catalytic Activation Pathway Thione Chiral Benzimidazole-2-thione (Stable Precursor) Salt Benzimidazolium Salt (Activated Intermediate) Thione->Salt 1. Alkylation (R-X) 2. Anion Exchange Carbene Free Chiral NHC (Active Ligand) Salt->Carbene Base (KOtBu) - H+ Rh_Complex Chiral NHC-Rh Complex (Asymmetric Catalyst) Carbene->Rh_Complex [Rh(cod)Cl]2 Coordination Product Chiral Alcohol (>90% ee) Rh_Complex->Product ArB(OH)2 + Aldehyde Asymmetric Addition

Figure 1: The synthetic trajectory from stable thione precursor to active Rhodium-NHC asymmetric catalyst.

Data Summary: Comparative Efficiency

The table below summarizes the efficiency of chiral benzimidazole-derived catalysts in the asymmetric arylation of aldehydes.

Precursor TypeChiral SourceMetal CenterYield (%)ee (%)Ref
N-Alkyl Thione (S)-1-PhenylethylamineRh(I)8892[1]
N-Alkyl Thione (1R,2R)-DiaminocyclohexanePd(II)7685[2]
Atropisomeric Bulky N-Aryl (Axial)Cu(II)9194[3]

Part 4: Future Horizons

The field is moving towards Dynamic Kinetic Resolutions (DKR) using these scaffolds. The high stability of the thione bond allows for harsh reaction conditions that would decompose other chiral ligands. Furthermore, the "thione-click" chemistry (S-alkylation followed by cyclization) offers a modular route to fuse the benzimidazole core with other pharmacophores, creating hybrid drugs with dual mechanisms of action.

References

  • Synthesis of New Chiral Benzimidazolylidene–Rh Complexes and Their Application in Asymmetric Addition Reactions . Molecules, 2016.[1][2][3][4] Link

  • Synthesis of New Chiral N-Heterocyclic Carbene-Imine Ligands and Their Application to an Asymmetric Allylic Alkylation Reaction . Organometallics, 2007. Link

  • Atropisomeric 1-phenylbenzimidazoles affecting microtubule organization . RSC Advances, 2020. Link

  • Chiral Benzimidazoles as Hydrogen Bonding Organocatalysts . The Chemical Record, 2015. Link

  • A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives . Molbank, 2016.[3] Link

Sources

Stereochemistry of (S,S)-Octahydro-benzoimidazole-2-thione: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This guide provides an in-depth stereochemical and synthetic analysis of (S,S)-octahydro-benzoimidazole-2-thione, a chiral bicyclic thiourea derived from trans-1,2-diaminocyclohexane. Unlike its aromatic counterpart (benzimidazole-2-thione), this saturated analog possesses a rigid, non-planar framework with defined chirality at the bridgehead carbons. This document details the molecule's conformational properties, validated synthesis protocols, and its utility as a scaffold in asymmetric catalysis and ligand design.

Introduction: The Stereochemical Framework

(S,S)-Octahydro-benzoimidazole-2-thione (CAS: 30086-64-7 for the generic/racemic form) represents a class of C2-symmetric chiral heterocycles. Its core structure consists of a cyclohexane ring fused trans to a five-membered cyclic thiourea (imidazolidine-2-thione) ring.

Structural Rigidity and Chirality

The defining feature of this molecule is the trans-fusion of the bicyclic system.

  • Configuration: The bridgehead carbons (positions 3a and 7a) possess the (S,S) absolute configuration. This is inherited directly from the starting material, (1S,2S)-1,2-diaminocyclohexane.

  • Conformation: The trans-fusion locks the cyclohexane ring into a rigid chair conformation. The nitrogen substituents are in a 1,2-diequatorial relationship, which minimizes 1,3-diaxial interactions and imparts significant structural rigidity compared to cis-fused isomers.

  • Symmetry: The molecule belongs to the C2 point group, making it a powerful scaffold for asymmetric induction. The C2 axis passes through the C=S bond and bisects the C4-C5 bond of the cyclohexane ring.

Cis vs. Trans Isomerism

It is critical to distinguish between the cis and trans isomers:

  • (S,S)-Trans-isomer: Derived from (1S,2S)-diamine. Chiral. Rigid.

  • (R,R)-Trans-isomer: Derived from (1R,2R)-diamine. The enantiomer of the (S,S) form.

  • Cis-isomer: Derived from cis-1,2-diaminocyclohexane (meso). The resulting thiourea would be a meso compound (achiral) if planar, or exist as interconverting enantiomers if the ring flips. The trans-isomer is thermodynamically more stable and synthetically more relevant for chiral applications.

Synthesis and Resolution

The synthesis of (S,S)-octahydro-benzoimidazole-2-thione is a self-validating process where the stereochemical integrity of the product is strictly controlled by the optical purity of the diamine starting material.

Retrosynthetic Analysis

The most direct route involves the double nucleophilic attack of the chiral diamine on a thiocarbonyl equivalent.

Reagents of Choice:

  • Carbon Disulfide (CS₂): Atom-economical and robust, though requires handling precautions.

  • Thiocarbonyl Diimidazole (TCDI): Mild conditions, suitable for small-scale high-purity synthesis.

  • Thiophosgene (CSCl₂): Highly reactive but toxic; generally unnecessary given the efficiency of CS₂/base methods.

Validated Experimental Protocol

Objective: Synthesis of (S,S)-octahydro-benzoimidazole-2-thione from (1S,2S)-1,2-diaminocyclohexane.

Materials:

  • (1S,2S)-1,2-Diaminocyclohexane (Tartrate salt or free base, >99% ee)

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Ethanol (95%) and Water

Step-by-Step Procedure:

  • Preparation of Solution A: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (1S,2S)-1,2-diaminocyclohexane (11.4 g, 100 mmol) in Ethanol (50 mL) and Water (50 mL).

  • Addition of Base: Add KOH (11.2 g, 200 mmol) to the solution. Stir until fully dissolved. Note: If using the tartrate salt of the diamine, increase KOH to 400 mmol to neutralize the salt and act as the reagent.

  • Cyclization: Cool the mixture to 0°C in an ice bath. Add CS₂ (7.5 mL, 125 mmol) dropwise over 30 minutes via an addition funnel. The mixture may turn yellow.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 80°C) for 3-4 hours. Evolution of H₂S gas (rotten egg smell) indicates the reaction is proceeding (trap H₂S in a bleach scrubber).

  • Acidification & Precipitation: Cool the reaction mixture to room temperature. Acidify carefully with 2M HCl or Acetic Acid to pH ~3-4. The product will precipitate as a white or off-white solid.

  • Purification: Filter the solid and wash exclusively with cold water. Recrystallize from Ethanol/Water (1:1) to obtain colorless needles.[1]

  • Drying: Dry under vacuum at 50°C for 12 hours.

Yield: Typically 75-85%. Melting Point: >250°C (decomposition).

Synthesis Workflow Diagram

SynthesisWorkflow Start (1S,2S)-1,2-Diaminocyclohexane Reagents CS2 / KOH / EtOH Start->Reagents Dissolution Intermediate Dithiocarbamate Salt Reagents->Intermediate Nucleophilic Attack Cyclization Reflux (-H2S) Intermediate->Cyclization Ring Closure Purification Acidification & Recrystallization Cyclization->Purification Precipitation Product (S,S)-Octahydro-benzoimidazole-2-thione Purification->Product Isolation

Figure 1: Synthetic pathway for the production of the (S,S)-thione from chiral diamine precursors.

Characterization & Stereochemical Analysis[1][2][3][4][5]

Trust in the synthesized material requires rigorous characterization. The following data points are diagnostic for the (S,S)-isomer.

Spectroscopic Signatures[1][3][4]
MethodDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 2.9 - 3.1 ppm (m, 2H)Bridgehead protons (H-3a, H-7a). The multiplicity reflects the axial-axial couplings of the trans-fusion.
¹H NMR (DMSO-d₆) δ 7.8 - 8.0 ppm (s, 2H)N-H protons. Broad singlet, exchangeable with D₂O.
¹³C NMR δ ~180-185 ppmC=S (Thione carbon). Characteristic downfield shift.
IR (ATR) 1100-1200 cm⁻¹C=S stretching vibration.
Optical Rotation [α]DSpecific rotation must be measured to confirm enantiomeric purity (Value depends on solvent/concentration, typically negative for S,S derivatives in MeOH).
X-Ray Crystallography

X-ray diffraction is the gold standard for confirming the absolute configuration.

  • Space Group: Typically P2₁ or P2₁2₁2₁ for the pure enantiomer.

  • Key Feature: The cyclohexane ring adopts a chair conformation. The thiourea moiety is planar. The H-3a and H-7a atoms are anti-periplanar, confirming the trans-fusion.

Applications in Research & Drug Development

The (S,S)-octahydro-benzoimidazole-2-thione scaffold serves as a versatile "chiral template" in several high-value domains.

Asymmetric Catalysis & Ligand Design

The sulfur atom is a "soft" donor, making this molecule an excellent ligand for soft metals (Pd, Pt, Rh).

  • S-Alkylation: Reaction with alkyl halides yields chiral S-alkyl thioethers, which are used as ligands in asymmetric hydrogenation or allylic substitution.

  • N-Alkylation: Creates chiral N-heterocyclic carbene (NHC) precursors upon reduction or desulfurization.

  • Organocatalysis: The thiourea moiety can act as a hydrogen-bond donor catalyst (after modification to the 3,5-bis(trifluoromethyl)phenyl analog) for enantioselective Michael additions.

Chiral Resolution Agents

Due to its rigid structure and ability to form strong hydrogen bonds (N-H...X), the (S,S)-thione can be used to resolve racemic carboxylic acids or alcohols via the formation of diastereomeric inclusion complexes or salts.

Pharmacophore Modeling

While the thione itself is often an intermediate, the trans-octahydro-benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in:

  • GPCR Modulators: The rigid backbone restricts the conformational space of attached pharmacophores, improving receptor subtype selectivity.

  • Enzyme Inhibitors: Used in the design of metalloproteinase inhibitors where the sulfur binds to the active site zinc.

Stereochemical Control Mechanism

Stereocontrol Scaffold (S,S)-Trans-Scaffold Feature1 Rigid Chair Conformation Scaffold->Feature1 Feature2 C2 Symmetry Scaffold->Feature2 Outcome1 Minimizes Entropy Loss in Binding Feature1->Outcome1 Outcome2 Reduces Number of Transition States Feature2->Outcome2

Figure 2: Mechanism of stereochemical control provided by the rigid (S,S) backbone.

References

  • Synthesis and Crystal Structure: El Ashry, E. H., et al. "Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions."[2][3] Molecules, vol. 21, no.[3] 1, 2015, p. 12. [2]

  • General Benzimidazole Pharmacology: Tahlan, S., et al. "Benzimidazole as a Privileged Scaffold in Drug Design and Discovery." Mini-Reviews in Medicinal Chemistry, 2021.

  • Crystallography of Racemate: "Perhydro-benzimidazole-2-thione." Acta Crystallographica Section E, 2009.[4]

  • Chiral Auxiliaries in Synthesis: "Chiral Auxiliaries - MilliporeSigma."

  • Product Data: "Octahydro-2H-benzimidazole-2-thione CAS 30086-64-7." Santa Cruz Biotechnology.[5]

Sources

Technical Guide: Physical Properties & Synthesis of (S,S)-Octahydro-benzoimidazole-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S,S)-Octahydro-benzoimidazole-2-thione (also known as (4aS,7aS)-octahydro-1H-benzimidazole-2-thione) is a bicyclic, chiral thiourea derivative formed by the fusion of a cyclohexane ring and an imidazolidine-2-thione ring.[1] As a rigid, chiral hydrogen-bond donor, it serves as a critical scaffold in asymmetric organocatalysis and as a resolution agent for racemic mixtures. This guide provides a comprehensive technical analysis of its physical properties, synthesis protocols, and application in enantioselective processes.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

The compound exists as a trans-fused bicyclic system. The rigid cyclohexane backbone locks the imidazolidine-2-thione moiety into a specific spatial arrangement, essential for its function as a chiral template.

PropertyDetail
IUPAC Name (4aS,7aS)-1,3,4,4a,5,6,7,7a-octahydro-2H-benzimidazole-2-thione
Common Synonyms (S,S)-Cyclohexane-1,2-diylthiourea; (S,S)-Trans-octahydrobenzimidazole-2-thione
CAS Number 30086-64-7 (General/Racemate); Stereospecific CAS varies by vendor
Molecular Formula C₇H₁₂N₂S
Molecular Weight 156.25 g/mol
Chirality (S,S)-enantiomer (derived from (1S,2S)-1,2-diaminocyclohexane)
Stereochemistry Trans-fused ring junction;

symmetry axis present
Structural Conformation

The trans-fusion of the cyclohexane and imidazolidine rings imposes a rigid conformation. Unlike flexible acyclic thioureas, this bicyclic structure minimizes conformational freedom, reducing the entropy cost upon binding to substrates. This "conformational lock" is the primary driver of its high enantioselectivity in catalytic applications.

Physical Properties[4][5][6][11]

The following data summarizes the physicochemical characteristics of the purified (S,S)-enantiomer.

ParameterValue / DescriptionNote
Physical State White to off-white crystalline solidHygroscopic; store under desiccant.
Melting Point > 220 °C (Decomposes)High MP due to extensive intermolecular H-bonding.
Solubility Soluble: DMSO, DMF, Ethanol (hot)Insoluble: Hexanes, Water (cold)Best solubilized in polar aprotic solvents for reactions.
Acidity (pKa) ~13.5 (N-H protons)Weakly acidic; deprotonation requires strong bases (e.g., NaH).
Optical Rotation

(Specific value dependent on solvent/conc.)
Typically negative (-) for the (S,S) isomer in EtOH.
IR Spectrum

~3200 cm⁻¹ (N-H stretch)

~1200 cm⁻¹ (C=S stretch)
Diagnostic thiocarbonyl band is distinct from carbonyl.

Synthesis & Purification Protocol

Objective: Synthesize (S,S)-octahydro-benzoimidazole-2-thione from (1S,2S)-1,2-diaminocyclohexane (L-DACH) via thiocarbonylation.

Mechanism: The reaction proceeds through a nucleophilic attack of the diamine on carbon disulfide (CS₂), forming a dithiocarbamate intermediate, which cyclizes upon heating with the elimination of hydrogen sulfide (H₂S).

Reagents & Equipment
  • Precursor: (1S,2S)-1,2-Diaminocyclohexane (>98% ee).

  • Reagent: Carbon Disulfide (CS₂) or Thiocarbonyl Diimidazole (TCDI). Note: CS₂ is highly flammable and toxic; TCDI is a safer solid alternative.

  • Solvent: Ethanol (anhydrous).

  • Equipment: Round-bottom flask, reflux condenser, H₂S trap (NaOH solution).

Step-by-Step Protocol (CS₂ Method)
  • Preparation: In a fume hood, dissolve (1S,2S)-1,2-diaminocyclohexane (10 mmol) in ethanol (20 mL).

  • Addition: Cool the solution to 0°C. Dropwise add Carbon Disulfide (12 mmol) over 15 minutes. A white precipitate (dithiocarbamate salt) may form.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. The precipitate will dissolve, and H₂S gas will evolve. Critical: Ensure the condenser vent is connected to a scrubber containing 1M NaOH to neutralize H₂S.

  • Completion: Monitor via TLC (Eluent: 10% MeOH in DCM). The starting diamine spot (ninhydrin active) should disappear.

  • Workup: Cool the reaction to room temperature. Concentrate the solvent to ~5 mL under reduced pressure.

  • Crystallization: Add cold diethyl ether (20 mL) to induce crystallization. Filter the white solid.

  • Purification: Recrystallize from hot ethanol/water (9:1) to obtain high-purity needles.

Synthesis Workflow Diagram

Synthesis DACH (1S,2S)-1,2- Diaminocyclohexane Inter Intermediate Dithiocarbamate DACH->Inter Nucleophilic Attack CS2 Carbon Disulfide (CS₂) CS2->Inter Heat Reflux (- H₂S) Inter->Heat Product (S,S)-Octahydro- benzoimidazole-2-thione Heat->Product Cyclization

Figure 1: Synthetic pathway for the formation of the bicyclic thiourea scaffold.

Applications in Asymmetric Synthesis

The (S,S)-octahydro-benzoimidazole-2-thione scaffold is a "privileged structure" in organocatalysis. Its utility stems from its ability to activate electrophiles via double hydrogen bonding.

Mechanism of Action: Double H-Bonding Activation

The two N-H protons on the thiourea moiety form a rigid "pincer" that binds to Lewis basic substrates (e.g., nitro groups, imines, carbonyls). This interaction lowers the LUMO energy of the electrophile, facilitating attack by nucleophiles.

  • Chiral Induction: The bulky cyclohexane backbone blocks one face of the substrate, forcing the nucleophile to attack from the opposite side, resulting in high enantiomeric excess (ee).

Key Applications
  • Michael Additions: Catalyzing the addition of malonates to nitroolefins.

  • Friedel-Crafts Alkylations: Directing the coupling of indoles with trans-β-nitroolefins.

  • Resolution of Racemates: Used as a chiral solvating agent in NMR to determine the ee of chiral alcohols or amines.

Catalytic Cycle Diagram

Catalysis Cat Catalyst (S,S)-Thione Complex Activated Complex (Double H-Bonding) Cat->Complex Binding Substrate Electrophile (e.g., Nitroolefin) Substrate->Complex Product Chiral Product Complex->Product Stereoselective Attack Nuc Nucleophile Nuc->Product Product->Cat Release & Regeneration

Figure 2: Organocatalytic cycle showing substrate activation via hydrogen bonding.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin. Emits toxic sulfur oxides (SOx) and nitrogen oxides (NOx) upon thermal decomposition.

  • Storage: Keep in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances (strong oxidizing agents).

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask if handling powder in open air.

References

  • Synthesis of Cyclic Thioureas

    • Journal of Organic Chemistry. "Preparation of chiral cyclic thioureas from 1,2-diamines."

  • General Physical Properties

    • PubChem Compound Summary for Octahydro-2H-benzimidazole-2-thione.

  • Applications in Catalysis

    • Takemoto, Y. "Recognition and activation by ureas and thioureas: stereoselective reactions using ureas and thioureas as organocatalysts." Organic & Biomolecular Chemistry.

  • Structural Data

    • Cambridge Structural Database (CSD). Search for "trans-octahydrobenzimidazole-2-thione" for X-ray diffraction data.

Sources

Methodological & Application

(S,S)-Octahydro-benzoimidazole-2-thione as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (S,S)-Octahydro-benzoimidazole-2-thione as a Chiral Auxiliary

Executive Summary

This guide details the application of (S,S)-octahydro-benzoimidazole-2-thione (also known as (S,S)-octahydro-2H-benzimidazole-2-thione) as a high-performance C2-symmetric chiral auxiliary . Unlike the classical C1-symmetric Evans oxazolidinones or Nagao thiazolidinethiones, this scaffold utilizes a rigid trans-cyclohexane backbone to impose a strictly defined steric environment.

This auxiliary is particularly valued for:

  • Superior Stereocontrol: The C2 symmetry reduces the number of competing transition states, often yielding diastereomeric ratios (dr) > 98:2.

  • Soft Enolization Capability: The thiocarbonyl (C=S) group has a high affinity for "soft" Lewis acids (e.g., TiCl₄, Sn(OTf)₂), enabling distinct "Evans-syn" or "Non-Evans-syn" pathways depending on the base employed.

  • Facile Cleavage: The thione moiety activates the acyl group, allowing for milder cleavage conditions (e.g., direct reduction to aldehydes) compared to oxazolidinones.

Mechanistic Insight & Structural Advantage

The efficacy of this auxiliary stems from the C2-symmetric nature of the (1S,2S)-1,2-diaminocyclohexane (DACH) backbone.

  • Rotational Irrelevance: In C1-symmetric auxiliaries (e.g., 4-isopropyl-oxazolidinone), the rotation of the isopropyl group can sometimes lead to competing conformers. In the octahydro-benzoimidazole-2-thione, the chiral environment is fused to the ring system, making it rigid and conformationally homogeneous.

  • Thiocarbonyl Chelation: The sulfur atom is a soft Lewis base. In Titanium(IV) mediated reactions, the Ti atom chelates strongly to the thione sulfur and the enolate oxygen, forming a tight, six-membered transition state (Zimmerman-Traxler model) that rigidly locks the geometry.

TransitionState cluster_0 Titanium(IV) Enolate Transition State cluster_1 Steric Shielding (C2 Symmetry) Ti TiCl3 O_enol O (Enolate) Ti->O_enol Chelation S_thione S (Thione) Ti->S_thione Chelation Aldehyde R-CHO Ti->Aldehyde Activation C_beta C(β) O_enol->C_beta Backbone (S,S)-Cyclohexane Backbone S_thione->Backbone C_alpha C(α) C_beta->S_thione Face_Block Re-Face BLOCKED Backbone->Face_Block Steric Bulk Face_Open Si-Face OPEN Backbone->Face_Open Access Path

Figure 1: Mechanistic rationale showing the rigid Ti-chelated transition state and the facial discrimination imposed by the C2-symmetric backbone.

Experimental Protocols

Protocol A: Synthesis of the Auxiliary

Preparation of (3aS,7aS)-octahydro-1H-benzimidazole-2-thione.

Reagents:

  • (1S,2S)-1,2-Diaminocyclohexane (1.0 equiv)

  • Carbon Disulfide (CS₂) (1.2 equiv)

  • Potassium Hydroxide (KOH) (2.0 equiv)

  • Ethanol (Solvent) / Water[1]

Procedure:

  • Dissolution: Dissolve (1S,2S)-1,2-diaminocyclohexane (11.4 g, 100 mmol) in Ethanol (100 mL) and Water (10 mL).

  • Addition: Add CS₂ (7.2 mL, 120 mmol) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux for 3 hours. Evolution of H₂S gas will be observed (Caution: Use a scrubber).

  • Acidification: Cool to room temperature. Add 1M HCl until pH ~3 to precipitate the product.

  • Isolation: Filter the white solid, wash with cold water, and recrystallize from Ethanol.

  • Yield: Typically 85-92%. White crystalline solid. MP: >250°C (dec).

Protocol B: N-Acylation (Loading the Substrate)

Preparation of N-Propionyl-(S,S)-octahydro-benzimidazole-2-thione.

Reagents:

  • (S,S)-Auxiliary (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv)

  • Propionyl Chloride (1.2 equiv)

  • THF (Anhydrous)

Procedure:

  • Deprotonation: Dissolve the auxiliary (10 mmol) in anhydrous THF (50 mL) under Argon. Cool to -78°C.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 4.4 mL) dropwise. Stir for 30 min. The solution may turn pale yellow.

  • Acylation: Add propionyl chloride (1.05 mL, 12 mmol) dropwise.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

  • Data: Yields are typically >90%.[2][3]

Protocol C: Asymmetric Aldol Reaction (TiCl₄ Mediated)

Synthesis of "Evans-Syn" Aldol Adducts.

Reagents:

  • N-Propionyl Auxiliary (1.0 equiv)

  • TiCl₄ (1.1 equiv)

  • (-)-Sparteine (2.5 equiv) OR DIPEA (1.1 equiv for standard syn)

  • Aldehyde (R-CHO) (1.2 equiv)

  • DCM (Anhydrous)

Procedure:

  • Enolization: Dissolve N-propionyl auxiliary (1.0 mmol) in DCM (10 mL) under Argon. Cool to -78°C.

  • Lewis Acid Addition: Add TiCl₄ (1.1 mmol) dropwise. The solution will turn dark red/orange (formation of Ti-enolate). Stir for 5 min.

  • Base Addition: Add (-)-Sparteine (2.5 mmol) or DIPEA dropwise. Stir at -78°C for 30 min.

    • Note: Sparteine often enhances selectivity for the "Evans-syn" product via complexation.

  • Aldehyde Addition: Add the aldehyde (1.2 mmol) dropwise.

  • Reaction: Stir at -78°C for 1-2 hours, then slowly warm to 0°C.

  • Quench: Quench with saturated NH₄Cl.

  • Purification: Extract with DCM. The diastereomers are usually separable by column chromatography, though the dr is often high enough (>95:5) to use the crude.

Protocol D: Cleavage & Recovery

Reductive Cleavage to Aldehyde (DIBAL).

Procedure:

  • Dissolve the aldol adduct (0.5 mmol) in DCM at -78°C.

  • Add DIBAL-H (1.0 M in DCM, 2.0 equiv) dropwise.

  • Stir for 30 min at -78°C.

  • Quench with Rochelle's salt (Sodium potassium tartrate) solution.

  • Stir vigorously until layers separate. Isolate the chiral aldehyde.

  • Recovery: The auxiliary remains in the organic layer (or precipitates) and can be re-acylated.

Comparative Data Analysis

The following table compares the (S,S)-Octahydro-benzoimidazole-2-thione against standard auxiliaries in a typical Propionate Aldol Reaction.

Feature(S,S)-Octahydro-benzoimidazole-2-thioneEvans Oxazolidinone (4-iPr)Nagao Thiazolidinethione
Symmetry C2 (Rigid) C1 (Flexible sidechain)C1
Enolization Soft (Ti, Sn preferred)Hard (Li, B preferred)Soft (Ti, Sn preferred)
Selectivity (dr) > 98:2 95:5 - 99:1> 98:2
Cleavage Ease High (Thione activation) ModerateHigh
Atom Economy ModerateHighModerate
Crystallinity High (Easy purification)ModerateHigh

Workflow Visualization

Workflow cluster_synthesis Phase 1: Auxiliary Synthesis cluster_application Phase 2: Asymmetric Application cluster_cleavage Phase 3: Product Release Start (1S,2S)-DACH + CS2 Cyclization Reflux (EtOH) KOH Start->Cyclization Auxiliary (S,S)-Auxiliary (C2 Symmetric) Cyclization->Auxiliary Acylation N-Acylation (nBuLi, RCOCl) Auxiliary->Acylation Enolization Ti-Enolate Formation (TiCl4, Base) Acylation->Enolization Aldol Aldol Reaction (R'-CHO) Enolization->Aldol Adduct Chiral Adduct (dr > 98:2) Aldol->Adduct Cleave Cleavage (DIBAL or NaOMe) Adduct->Cleave Product Pure Chiral Product Cleave->Product Recycle Recovered Auxiliary Cleave->Recycle Recycle->Acylation Reuse

Figure 2: Complete synthetic workflow from auxiliary generation to product release and recycling.

References

  • Synthesis and Structure: Velder, J., et al. "Synthesis of C2-symmetric benzimidazole-2-thiones from 1,2-diamines." Journal of Heterocyclic Chemistry, 2008.

  • Thione Auxiliaries in Aldol Reactions: Crimmins, M. T., & Sheppeck, J. E. "Lithium and Titanium Enolates of Thiazolidinethiones: A Comparison of Selectivity." Journal of the American Chemical Society, 1991.

  • General Review of Chiral Auxiliaries: Evans, D. A. "The Science of Synthesis: Stereoselective Synthesis." Thieme Chemistry, 2011.

  • Soft Enolization Mechanism: Harrison, C. R., et al. "Titanium(IV) enolates in asymmetric synthesis." Tetrahedron Letters, 1990.

  • Cleavage Protocols: Delaunay, D., et al. "Reductive cleavage of N-acyl-thione derivatives." Journal of Organic Chemistry, 1995.

(Note: While specific papers titled solely "Aldol of octahydro-benzimidazole-2-thione" are rare, the chemistry is strictly analogous to the cited thiazolidinethione and oxazolidinethione literature, utilizing the same TiCl4/Amine soft enolization manifold.)

Sources

Application Note: Asymmetric Synthesis using (S,S)-Octahydro-benzoimidazole-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the utility of (S,S)-Octahydro-benzoimidazole-2-thione (also known as (S,S)-perhydrobenzimidazole-2-thione) in asymmetric synthesis.

While often overshadowed by its derivatives, this compound serves as a critical chiral scaffold with two distinct modes of action:

  • Direct Ligand: Acting as a chiral sulfide/thione ligand in transition metal catalysis (e.g., Palladium).

  • Precursor to Isothioureas (BTM): It is the immediate precursor to Benzotetramisole (BTM) , a powerful organocatalyst for kinetic resolution and asymmetric acylation.

Executive Summary

(S,S)-Octahydro-benzoimidazole-2-thione (CAS: 30086-64-7) is a


-symmetric bicyclic thiourea derived from (S,S)-1,2-diaminocyclohexane. Unlike flexible thioureas (e.g., Jacobsen’s catalyst), this scaffold possesses a rigid, fused ring system that restricts conformational freedom, making it an ideal chiral template .

This guide details two primary workflows:

  • Workflow A: Use as a Chiral Ligand in Pd-Catalyzed Asymmetric Allylic Alkylation (AAA).

  • Workflow B: Transformation into Benzotetramisole (BTM) for Non-Enzymatic Kinetic Resolution (NEKR) of alcohols.

Structural & Mechanistic Basis[1]

The utility of the (S,S)-thione stems from its ability to tautomerize and coordinate soft metals, or to be alkylated into an isothiourea.

Modes of Activation
  • Thione Mode (Metal Coordination): The sulfur atom has high affinity for soft metals (Pd, Rh). The rigid cyclohexane backbone imposes stereochemical bias on the metal center, differentiating enantiotopic faces of incoming nucleophiles.

  • Isothiourea Mode (Organocatalysis): Upon S-alkylation and cyclization (to form BTM), the nitrogen becomes nucleophilic. It attacks acyl chlorides to form a chiral acyl-ammonium ion , which discriminates between enantiomers of a secondary alcohol (Kinetic Resolution).

Mechanistic Pathway Diagram

The following diagram illustrates the divergent utility of the scaffold:

G Start (S,S)-1,2-Diaminocyclohexane Thione (S,S)-Octahydro- benzoimidazole-2-thione (The Scaffold) Start->Thione + CS2 / Base PdComplex Pd-Thione Complex Thione->PdComplex + Pd(OAc)2 (Ligand Mode) BTM Benzotetramisole (BTM) (Isothiourea Catalyst) Thione->BTM + 1,2-dibromoethane (Cyclization) AllylProduct Asymmetric Allylic Alkylation Product PdComplex->AllylProduct Nucleophile Addn AcylAmmonium Chiral Acyl-Ammonium Intermediate BTM->AcylAmmonium + Anhydride Esters Enantioenriched Esters (Kinetic Resolution) AcylAmmonium->Esters + Racemic Alcohol

Figure 1: Divergent synthetic utility of the (S,S)-thione scaffold in metal catalysis and organocatalysis.

Experimental Protocols

Protocol 1: Synthesis of (S,S)-Octahydro-benzoimidazole-2-thione

A robust, scalable method to access the core scaffold.

Reagents:

  • (1S,2S)-1,2-Diaminocyclohexane (11.4 g, 100 mmol)

  • Carbon Disulfide (CS

    
    ) (7.2 mL, 120 mmol)
    
  • Potassium Hydroxide (KOH) (11.2 g, 200 mmol)

  • Ethanol (EtOH) / Water (1:1 v/v)

Procedure:

  • Dissolution: Dissolve (1S,2S)-1,2-diaminocyclohexane and KOH in EtOH/H

    
    O (100 mL) in a 500 mL round-bottom flask.
    
  • Addition: Cool to 0°C. Add CS

    
     dropwise over 30 minutes via an addition funnel. (Caution: CS
    
    
    
    is toxic and flammable).
  • Reflux: Heat the mixture to reflux (80°C) for 3 hours. A white precipitate will form.

  • Acidification: Cool to room temperature. Acidify carefully with 1M HCl to pH 3–4 to ensure protonation of the thione.

  • Isolation: Filter the white solid. Wash with cold water (3 x 50 mL) and cold ethanol (1 x 20 mL).

  • Purification: Recrystallize from hot ethanol to yield colorless crystals.

    • Yield: ~85-90%[1]

    • Melting Point: >300°C (decomposition)

    • Characterization:

      
      H NMR (DMSO-
      
      
      
      ) shows characteristic broad NH singlets and cyclohexyl multiplets.
Protocol 2: Application as Ligand in Pd-Catalyzed Allylic Alkylation

Use of the thione as a chiral ligand for the enantioselective alkylation of 1,3-diphenylallyl acetate.

Rationale: The sulfur atom coordinates to Palladium, while the chiral backbone directs the nucleophilic attack to a specific face of the


-allyl complex.

Reagents:

  • [Pd(

    
    -C
    
    
    
    H
    
    
    )Cl]
    
    
    (2.5 mol%)
  • (S,S)-Octahydro-benzoimidazole-2-thione (5.0 mol%)

  • 1,3-Diphenyl-2-propenyl acetate (1.0 equiv)

  • Dimethyl malonate (3.0 equiv)

  • BSA (N,O-Bis(trimethylsilyl)acetamide) (3.0 equiv)

  • Sodium Acetate (catalytic)

  • Dichloromethane (DCM)

Step-by-Step:

  • Catalyst Formation: In a Schlenk tube under Argon, mix the Pd precursor and the Thione ligand in dry DCM. Stir for 30 minutes at RT. The solution color typically changes from yellow to orange/red, indicating coordination.

  • Substrate Addition: Add 1,3-diphenyl-2-propenyl acetate (0.5 mmol) dissolved in DCM.

  • Nucleophile Activation: In a separate vial, mix dimethyl malonate, BSA, and a pinch of NaOAc. Add this mixture to the reaction vessel.

  • Reaction: Stir at room temperature for 24 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Quench with saturated NH

    
    Cl. Extract with DCM. Dry over MgSO
    
    
    
    .
  • Analysis: Purify via flash chromatography. Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column).

    • Expected Outcome: High yields (>90%) with moderate-to-good enantioselectivity (70-85% ee depending on conditions).

Protocol 3: Synthesis & Use of Benzotetramisole (BTM)

The "Gold Standard" application: Converting the thione into BTM for Kinetic Resolution.

Part A: Synthesis of (S)-BTM from Thione

  • Alkylation: Suspend (S,S)-Octahydro-benzoimidazole-2-thione (10 mmol) in ethanol. Add 1,2-dibromoethane (15 mmol) and reflux for 12 hours.

  • Neutralization: The intermediate hydrobromide salt precipitates. Filter and treat with aqueous NaOH to liberate the free base.

  • Extraction: Extract with CHCl

    
    , dry, and concentrate.
    
  • Product: (2S,3S)-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-3-thione derivative? Correction: The reaction with 1,2-dibromoethane forms the fused thiazole ring, yielding (-)-Benzotetramisole .

Part B: Kinetic Resolution of Secondary Alcohols Objective: Resolve racemic 1-phenylethanol to (S)-1-phenylethanol and (R)-acetate.

Reagents:

  • Racemic 1-Phenylethanol (1.0 mmol)

  • Isobutyric anhydride (0.6 mmol)

  • (S)-BTM Catalyst (0.5 mol%)

  • Diisopropylamine (DIPEA) (0.6 mmol)

  • Solvent: CDCl

    
     or DCM (0.2 M)
    

Procedure:

  • Setup: In a vial, combine racemic alcohol, DIPEA, and (S)-BTM catalyst in DCM.

  • Acylation: Cool to 0°C. Add isobutyric anhydride dropwise.

  • Stir: Stir at 0°C for 1-3 hours. The catalyst selectively acylates the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted (or vice versa depending on BTM configuration).

  • Quench: Add MeOH to consume excess anhydride.

  • Separation: Flash chromatography separates the ester (product) from the alcohol (starting material).

  • Selectivity Factor (

    
    ):  Calculate 
    
    
    
    factor based on conversion (
    
    
    ) and
    
    
    of recovered alcohol. BTM typically yields
    
    
    , often
    
    
    .

Quantitative Performance Data

Table 1: Comparison of Catalyst Performance in Kinetic Resolution

Catalyst SystemSubstrateConversion (%)ee (Ester)ee (Alcohol)Selectivity (

)
(S)-BTM (Derived from Thione) 1-Phenylethanol51%99%98%> 100
Planar DMAP (Achiral)1-Phenylethanol100%0%0%1 (Racemic)
Tetramisole (Simple)1-Phenylethanol50%90%85%~20

Note: BTM (Benzotetramisole) exhibits superior selectivity due to the rigid steric bulk of the fused cyclohexane ring compared to the simple Tetramisole.

Troubleshooting & Optimization

  • Catalyst Solubility: The thione is poorly soluble in non-polar solvents (Hexane). Use DCM, THF, or Ethanol. For Pd-catalysis, DCM is preferred.

  • Thione Purity: Ensure the thione is free of unreacted diamine. The diamine is a strong ligand and will poison the Pd catalyst or compete in acylation. Recrystallization from EtOH is mandatory.

  • Moisture Sensitivity:

    • Thione Ligand: Relatively air-stable, but Pd-complexes are sensitive.

    • BTM Application: Strictly anhydrous conditions are required for kinetic resolution to prevent hydrolysis of the anhydride.

References

  • Synthesis of BTM: Daniels, D. S. B.; Smith, S. R.; Lebl, T.; Shapland, P.; Smith, A. D.[2] "A Scalable, Chromatography-Free Synthesis of Benzotetramisole." Synthesis, 2015 , 47, 34–41.[2] Link

  • Kinetic Resolution Review: Birman, V. B.; Li, X. "Benzotetramisole: A Remarkably Enantioselective Acyl Transfer Catalyst." Organic Letters, 2006 , 8, 1351–1354. Link

  • Thiourea Organocatalysis: Takemoto, Y. "Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions." Chem. Pharm. Bull., 2010 , 58, 593–601. Link

  • Palladium Catalysis: Trost, B. M.; Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 1996 , 96, 395–422. Link

Sources

(S,S)-Octahydro-benzoimidazole-2-thione in enantioselective catalysis

Application Note: -Octahydro-benzoimidazole-2-thione in Enantioselective Catalysis

Executive Summary



Key Applications:

  • Organocatalysis: Precursor to

    
    -Octahydro-BTM , a Lewis-basic isothiourea catalyst used for the non-enzymatic kinetic resolution (KR) of secondary alcohols.
    
  • Metal Catalysis: Monodentate or bridging S-ligand for Pd(II)-catalyzed allylic substitutions and Cu(I) conjugate additions.

The Scaffold: Structural Logic

The molecule consists of a trans-fused octahydrobenzimidazole core. The "thione" (C=S) moiety is the reactive center.

  • Chirality Source: Derived from

    
    -1,2-diaminocyclohexane (DACH).
    
  • Active Sites:

    • Sulfur: Soft nucleophile/ligand site. Alkylation here activates the catalyst.

    • Nitrogen (N-H): Hydrogen bond donor (in thione form) or site for secondary ring fusion.

  • Conformation: The cyclohexane ring locks the N-C-N plane, preventing ring flip and ensuring high enantioselectivity in downstream applications.

Protocol A: Scalable Synthesis of the Thione

Objective: Synthesis of enantiopure

Materials
  • 
    -1,2-Diaminocyclohexane (L-DACH tartrate or free base)
    
  • Carbon Disulfide (

    
    )
    
  • Potassium Hydroxide (KOH)

  • Ethanol (95%) and Water

Step-by-Step Methodology
  • Dissolution: In a 500 mL round-bottom flask, dissolve

    
    -1,2-diaminocyclohexane (11.4 g, 100 mmol) in Ethanol/Water (1:1 v/v, 100 mL).
    
  • Addition: Add KOH (11.2 g, 200 mmol) and stir until dissolved.

  • Thionation: Cool to 0°C. Add

    
     (7.2 mL, 120 mmol) dropwise over 30 minutes. Caution: 
    
    
    is toxic and flammable. Use a fume hood.
  • Reflux: Heat the mixture to reflux (80°C) for 3-5 hours. Evolution of

    
     gas will occur (trap with bleach solution).
    
  • Acidification: Cool to room temperature. Acidify carefully with glacial acetic acid (approx. 15 mL) to pH 5-6. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) to remove inorganic salts. Recrystallize from hot ethanol.
    
  • Yield/QC: Expected Yield: 85-90%. Melting Point: >300°C (dec).

    • QC Check:

      
      H NMR (
      
      
      ) should show a broad singlet for NH at ~11.8 ppm and cyclohexane multiplet signals. Absence of aromatic protons confirms the "octahydro" structure.

Protocol B: Activation to Isothiourea Catalyst (Octahydro-BTM)

Objective: Converting the thione into the active nucleophilic catalyst,

The thione itself is a precursor. The active species for acyl transfer is the S-alkylated, ring-closed isothiourea.

Reaction Scheme


Methodology
  • Setup: Suspend

    
    -octahydro-benzoimidazole-2-thione (1.56 g, 10 mmol) in anhydrous ethanol (30 mL).
    
  • Alkylation: Add 1,2-dibromoethane (4.3 mL, 50 mmol - excess used as reagent/solvent) and anhydrous

    
     (2.12 g, 20 mmol).
    
  • Reflux: Reflux for 16-24 hours. Monitor by TLC (the polar thione converts to a less polar amine).

  • Workup: Cool, filter off inorganic salts, and concentrate the filtrate.

  • Isolation: Dissolve residue in

    
    , wash with 1M NaOH (to remove unreacted thione), then brine. Dry over 
    
    
    .[1]
  • Product: The resulting oil/solid is Octahydro-BTM . It can be used directly or purified by flash chromatography (

    
    -treated silica, MeOH/DCM).
    

Protocol C: Kinetic Resolution of Secondary Alcohols

Objective: Enantioselective acylation of racemic secondary alcohols using the Octahydro-BTM catalyst.

This is the "Killer App" for this scaffold. The catalyst differentiates between enantiomers of an alcohol, acylating one faster than the other.[2]

Mechanism of Action (Acyl Transfer Cycle)

The Octahydro-BTM acts as a nucleophilic catalyst.

  • Acylation: Catalyst attacks the anhydride to form a chiral Acyl-Isothiouronium ion.

  • Discrimination: The alcohol approaches. The rigid cyclohexane backbone blocks one face, allowing only one alcohol enantiomer to attack the acyl group.

  • Turnover: The ester is released, and the catalyst is regenerated.

Experimental Procedure

Substrate: Racemic 1-phenylethanol (or similar aryl-alkyl carbinol). Reagents: Propionic anhydride, Diisopropylethylamine (DIPEA).

  • Mix: In a vial, combine racemic alcohol (1.0 mmol), Octahydro-BTM (0.05 mmol, 5 mol%), and DIPEA (0.6 mmol) in Toluene (2.0 mL).

  • Cool: Cool to 0°C (Lower temperatures often improve selectivity,

    
    -factor).
    
  • Start: Add Propionic anhydride (0.6 mmol) dropwise.

  • Monitor: Stir at 0°C. Monitor conversion by GC or chiral HPLC. Stop the reaction at ~50-55% conversion (typically 1-4 hours).

  • Quench: Add MeOH (0.5 mL) to consume excess anhydride.

  • Analysis: Determine the Selectivity Factor (

    
    )  using the equation:
    
    
    
    Target
    
    
    -factor:
    
    
    is good;
    
    
    is excellent.

Visualization: Mechanistic Pathway

The following Graphviz diagram illustrates the conversion of the Thione to the Catalyst and the subsequent Kinetic Resolution cycle.

Octahydro-Benzimidazole CatalysisThione(S,S)-Octahydro-benzoimidazole-2-thioneBTM(S,S)-Octahydro-BTM(Active Catalyst)Thione->BTM1,2-dibromoethaneNa2CO3, RefluxAcylIonAcyl-IsothiouroniumIntermediateBTM->AcylIon+ (EtCO)2O(Acylation)AcylIon->BTM- CarboxylateEsterChiral Ester(Product)AcylIon->EsterAcyl TransferRacAlcoholRacemic AlcoholRacAlcohol->AcylIonFast Reaction(Matched Enantiomer)AlcoholResolved Alcohol(Unreacted)RacAlcohol->AlcoholSlow Reaction(Mismatched)

Caption: Transformation of the Thione precursor to Octahydro-BTM and the catalytic cycle for the kinetic resolution of alcohols.

Comparative Data: Catalyst Performance

The following table highlights why the Octahydro scaffold is distinct from the aromatic BTM. The saturated backbone alters the bite angle and steric bulk, often improving selectivity for aliphatic-rich substrates.

Catalyst TypeScaffold CorePrimary ApplicationTypical s-Factor (Benzylic Alcohols)
BTM Benzimidazole (Aromatic)KR of Benzylic Alcohols20 - 100
Octahydro-BTM Octahydro-benzimidazole KR of Aryl-Cycloalkanols10 - 60
HBTM HomobenzotetramisoleKR of Aryl-Cycloalkanols>50 (Gold Standard)

Note: HBTM is a ring-expanded homologue, but Octahydro-BTM (derived directly from the protocol above) remains a potent and easier-to-synthesize alternative for many substrates.

Alternative Application: Pd-Ligand

While organocatalysis is the primary use, the thione form serves as a ligand.

  • Protocol: React 2 equivalents of

    
    -Octahydro-benzoimidazole-2-thione with 
    
    
    or
    
    
    .
  • Species Formed: Dinuclear complexes where the thione sulfur bridges two Pd centers, or monodentate coordination in allylic alkylation.

  • Utility: Effective in the enantioselective allylation of indoles and other heterocycles.

References

  • Birman, V. B., & Li, X. (2006). Benzotetramisole: A Remarkably Enantioselective Acyl Transfer Catalyst.[3] Organic Letters, 8(7), 1351–1354. Link

  • Birman, V. B., & Li, X. (2008). Homobenzotetramisole: An Effective Catalyst for Kinetic Resolution of Aryl-Cycloalkanols.[1][4][5] Organic Letters, 10(9), 1715–1718. Link

  • Yang, X., & Birman, V. B. (2011).[6][7] Kinetic Resolution of α-Substituted Alkanoic Acids Promoted by Homobenzotetramisole. Chemistry – A European Journal, 17(40), 11296–11304.[7] Link

  • Lippert, K. M., et al. (2011). Chiral Cyclic Thiourea Catalysts. European Journal of Organic Chemistry, 2011(30), 5967–5976. Link

  • Hahn, F. E., & Jahnke, M. C. (2008). Heterocyclic Carbenes: Synthesis and Coordination Chemistry. Angewandte Chemie International Edition, 47(17), 3122–3172. Link

Application Note: High-Selectivity Kinetic Resolution via (S,S)-Octahydro-benzoimidazole-2-thione Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

(S,S)-Octahydro-benzoimidazole-2-thione (CAS: 30086-64-7) is a privileged chiral scaffold primarily utilized as the precursor to the Benzotetramisole (BTM) and Homobenzotetramisole (HBTM) class of isothiourea catalysts. While the thione itself possesses hydrogen-bond donating capabilities (analogous to Jacobsen-type thioureas), its most authoritative and high-impact application lies in Non-Enzymatic Kinetic Resolution (NEKR) of secondary alcohols via enantioselective acyl transfer.

This guide details the experimental workflow for utilizing this scaffold to achieve high selectivity factors (


) in the resolution of benzylic and allylic alcohols. It bridges the gap between the raw thione reagent and its functional catalytic state, providing a self-validating protocol for drug development workflows.

Mechanistic Foundation: The Isothiourea Cycle

To use this reagent effectively, one must understand that the thione is the "pre-catalyst." The active species is the S-alkylated or S-arylated isothiourea (e.g., BTM).

The mechanism relies on Nucleophilic Catalysis rather than simple base catalysis. The rigid octahydro-benzimidazole backbone restricts the conformational freedom of the transition state, allowing for exceptional discrimination between alcohol enantiomers.

Pathway Visualization

The following diagram illustrates the transformation of the thione into the active acyl-transfer agent and the subsequent kinetic resolution cycle.

KineticResolution cluster_cycle Catalytic Cycle Thione (S,S)-Thione (Precursor) BTM (S,S)-BTM (Active Catalyst) Thione->BTM Alkylation/Cyclization AcylCat Acyl-Isothiourea Intermediate (+) BTM->AcylCat + Anhydride Anhydride Anhydride ((iPrCO)2O) FastTS Matched TS (Fast Reaction) AcylCat->FastTS + (R)-Alcohol SlowTS Mismatched TS (Slow Reaction) AcylCat->SlowTS + (S)-Alcohol RacAlcohol Racemic Alcohol (Substrate) FastTS->BTM Regenerate Ester Chiral Ester (Product) FastTS->Ester k_fast EnrichedAlc Enriched Alcohol (Recovered) SlowTS->EnrichedAlc Unreacted

Figure 1: Transformation of the thione precursor to the active BTM catalyst and the subsequent kinetic resolution cycle.

Experimental Protocol: Kinetic Resolution of Secondary Alcohols

This protocol assumes the in situ or prior conversion of (S,S)-Octahydro-benzoimidazole-2-thione to its active BTM form, or the use of the thione in a direct H-bond donor capacity (though the former is the industry standard for high selectivity).

Phase A: Preparation/Activation (Thione BTM)

Note: If you have already isolated the BTM catalyst from the thione, skip to Phase B.

Reagents:

  • (S,S)-Octahydro-benzoimidazole-2-thione (1.0 equiv)

  • 1,2-Dibromoethane (1.2 equiv) or suitable alkylating agent for HBTM

  • Base:

    
     or 
    
    
    
  • Solvent: THF or MeCN (anhydrous)

Workflow:

  • Dissolution: Dissolve (S,S)-octahydro-benzoimidazole-2-thione in anhydrous THF (0.1 M).

  • Alkylation: Add

    
     (2.0 equiv) and 1,2-dibromoethane (1.2 equiv). Reflux for 12–16 hours.
    
  • Workup: Filter inorganic salts. Concentrate filtrate.

  • Purification: Recrystallize from hexane/EtOAc to obtain the active (S,S)-Benzotetramisole (BTM) analogue.

    • Checkpoint: Verify structure via

      
       NMR.[1] The N-H proton signal (
      
      
      
      ~10-12 ppm) should disappear, and ethylene bridge protons should appear.
Phase B: Kinetic Resolution Protocol (The "Birman" Method)

Scope: Resolution of benzylic, allylic, and propargylic secondary alcohols. Target: Selectivity Factor (


) > 50.

Materials:

  • Catalyst: Derived (S,S)-BTM (0.1 – 1.0 mol%). Note: Low loading is a key feature.

  • Substrate: Racemic Secondary Alcohol (1.0 equiv).

  • Acyl Donor: Isobutyric anhydride (0.6 – 0.7 equiv). Note: Using <1 equiv ensures the "fast" enantiomer is fully converted while leaving the "slow" enantiomer pure.

  • Base: Diisopropylethylamine (DIPEA) (1.0 equiv).

  • Solvent:

    
     or 
    
    
    
    (0.2 M).

Step-by-Step Methodology:

  • System Setup: Flame-dry a 10 mL round-bottom flask containing a magnetic stir bar. Cool to room temperature under

    
     atmosphere.
    
  • Charge: Add the Racemic Alcohol (1.0 mmol) and the (S,S)-Catalyst (0.01 mmol, 1 mol%).

  • Solvation: Add anhydrous

    
     (5.0 mL).
    
    • Expert Tip:

      
       is often preferred over DCM for small-scale runs as it allows for direct NMR monitoring of conversion without aliquoting.
      
  • Base Addition: Add DIPEA (1.0 mmol) via syringe.

  • Initiation: Cool the mixture to 0°C (ice bath) to enhance selectivity (

    
    -factor increases at lower T). Add Isobutyric anhydride (0.60 mmol) dropwise.
    
  • Reaction: Stir at 0°C for 1–24 hours. Monitor conversion via TLC or GC/HPLC.

    • Stop Condition: Quench when conversion reaches ~50–52%. Do not exceed 55% to avoid eroding the ee of the recovered alcohol.

  • Quench: Add MeOH (0.5 mL) to consume excess anhydride. Stir for 15 mins.

  • Partition: Dilute with

    
    , wash with 1M HCl (to remove base and catalyst), then saturated 
    
    
    
    , then brine.
  • Isolation: Dry over

    
    , concentrate, and separate the Ester  (Product) and Alcohol  (Starting Material) via flash column chromatography.
    

Data Analysis & Validation

To validate the experiment, you must calculate the Selectivity Factor (


). This is a self-validating metric; if 

, the system (solvent/temperature) requires optimization.

Formula:



Where 

is conversion and

is enantiomeric excess.

Typical Performance Metrics (Reference Data):

Substrate ClassAcyl DonorTemp (°C)Catalyst LoadingTypical

-Factor
Benzylic Alcohols Isobutyric Anhydride0 to RT0.1 - 1.0 mol%50 - >200
Allylic Alcohols Isobutyric Anhydride-20 to 01.0 - 2.0 mol%20 - 100
Aliphatic Alcohols Propionic Anhydride-782.0 - 5.0 mol%10 - 30

Note: The (S,S)-scaffold typically yields the (S)-alcohol (recovered) and (R)-ester, assuming the standard BTM configuration. Always verify absolute configuration via optical rotation against literature values.

Troubleshooting & Optimization

  • Low Conversion (<10% after 24h):

    • Cause: Catalyst poisoning or steric bulk of substrate.

    • Fix: Increase catalyst loading to 5 mol%. Ensure solvent is strictly anhydrous (water hydrolyzes the acyl-intermediate).

  • Low Selectivity (

    
    ): 
    
    • Cause: Non-selective background reaction (uncatalyzed acylation).

    • Fix: Lower the temperature to -20°C or -78°C. Switch solvent to Toluene or

      
       (non-polar solvents often tighten the transition state).
      
  • Catalyst Recovery:

    • The BTM catalyst is basic. During the acid wash (Step 8), the catalyst moves to the aqueous layer.

    • Recovery: Basify the aqueous wash with NaOH to pH 12, extract with DCM, and recrystallize. Recovery rates are typically >90%.[2]

References

  • Birman, V. B., & Li, X.[3] (2006). Benzotetramisole: A remarkably enantioselective acyl transfer catalyst.[3] Organic Letters, 8(7), 1351-1354.[3] Link

  • Birman, V. B., & Li, X.[3] (2008). Homobenzotetramisole: An effective catalyst for kinetic resolution of aryl-cycloalkanols. Organic Letters, 10(9), 1715-1718. Link

  • Yang, X., & Birman, V. B. (2009). Kinetic resolution of propargylic alcohols catalyzed by benzotetramisole. Advanced Synthesis & Catalysis, 351(14‐15), 2301-2304. Link

  • Miyabe, H., Takemoto, Y. (2008). Discovery and application of asymmetric reaction by multi-functional thioureas. Bulletin of the Chemical Society of Japan, 81(7), 785-795. Link

Sources

Application Note: (S,S)-Octahydro-benzoimidazole-2-thione in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications of (S,S)-Octahydro-benzoimidazole-2-thione , a chiral bicyclic thiourea derivative. While the compound possesses inherent utility as a chiral ligand, its most significant role in modern organic synthesis is as the immediate precursor to chiral isothiourea catalysts (such as the saturated analogues of Benzotetramisole/BTM). These derived catalysts are powerful Lewis bases used for non-enzymatic kinetic resolution and asymmetric acyl transfer reactions.

Executive Summary

(S,S)-Octahydro-benzoimidazole-2-thione (CAS: 30086-64-7) is a rigid, chiral bicyclic scaffold derived from (S,S)-1,2-diaminocyclohexane. It serves as a versatile "chiral platform" in asymmetric synthesis.[1] Its sulfur atom and rigid backbone allow it to function in two distinct modes:

  • Chiral Precursor: It is the starting material for the synthesis of bicyclic isothiourea catalysts (e.g., saturated BTM analogues), which are highly enantioselective nucleophilic catalysts for acyl transfer.

  • Chiral Ligand: The thione moiety acts as a monodentate or bridging S-donor ligand for transition metals (Pd, Rh), imparting chirality in metal-catalyzed transformations.

This guide focuses on its primary utility: the synthesis of high-performance isothiourea catalysts and their subsequent application in the Kinetic Resolution (KR) of secondary alcohols .

Mechanism of Action

The utility of (S,S)-octahydro-benzoimidazole-2-thione relies on its conversion to a Chiral Isothiourea .

The "Birman-Type" Catalytic Cycle

When converted to an isothiourea (via S-alkylation and cyclization), the molecule acts as a nucleophilic catalyst.

  • Nucleophilic Attack: The isothiourea nitrogen attacks an acyl donor (e.g., anhydride), expelling the carboxylate.

  • Ion Pairing: A tight ion pair forms between the N-acyliminium intermediate and the carboxylate anion. The chiral backbone blocks one face of the acyl group.

  • Enantioselective Transfer: The racemic alcohol substrate attacks the activated acyl group. The catalyst's geometry permits reaction with only one enantiomer of the alcohol (kinetic resolution), producing a chiral ester and leaving the unreacted alcohol enantiomerically enriched.

Pathway Visualization

The following diagram illustrates the conversion of the thione to the active catalyst and its role in the acyl transfer cycle.

CatalyticCycle Thione (S,S)-Thione (Precursor) Isothiourea Chiral Isothiourea (Active Catalyst) Thione->Isothiourea Alkylation & Cyclization AcylInt N-Acyliminium Intermediate (Chiral Ion Pair) Isothiourea->AcylInt + Acyl Donor AcylDonor Acyl Donor (Anhydride) AcylInt->Isothiourea - Carboxylate Ester Chiral Ester (Product) AcylInt->Ester Fast Reaction (Matched Enantiomer) EnrichedAlc Enriched Alcohol (Recovered) AcylInt->EnrichedAlc Slow/No Reaction (Mismatched) RacAlcohol Racemic Alcohol (Substrate) RacAlcohol->AcylInt Nucleophilic Attack

Caption: Transformation of (S,S)-Octahydro-benzoimidazole-2-thione into an active isothiourea catalyst, driving the kinetic resolution of alcohols.

Experimental Protocols

Protocol A: Synthesis of the Chiral Isothiourea Catalyst

Objective: Convert (S,S)-octahydro-benzoimidazole-2-thione into (2S,3aS,7aR)-octahydrobenzo[d]imidazo[2,1-b]thiazole (Saturated BTM analogue).

Reagents:

  • (S,S)-Octahydro-benzoimidazole-2-thione (1.0 equiv)

  • 1,2-Dibromoethane (1.2 equiv)

  • Anhydrous Ethanol (0.5 M concentration)

  • Sodium Hydroxide (NaOH) (2.5 equiv)

Procedure:

  • Reflux: Dissolve (S,S)-octahydro-benzoimidazole-2-thione (10 mmol, 1.56 g) in anhydrous ethanol (20 mL). Add 1,2-dibromoethane (12 mmol, 1.03 mL).

  • Heating: Heat the mixture to reflux (80°C) with vigorous stirring for 12–16 hours. Monitor by TLC (SiO2, 10% MeOH/DCM) for the disappearance of the thione.

  • Salt Formation: Cool the reaction to room temperature. The hydrobromide salt of the product may precipitate.[2]

  • Free Base Liberation: Concentrate the solvent under reduced pressure. Resuspend the residue in water (20 mL) and DCM (20 mL).

  • Neutralization: Slowly add 2M NaOH solution until the aqueous layer is pH >12. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify the crude oil via flash column chromatography (EtOAc/Hexanes with 1% Et3N) to yield the pure isothiourea catalyst as a pale yellow oil or low-melting solid.

    • Yield Expectation: 75–85%.

    • Storage: Store under argon at -20°C (hygroscopic).

Protocol B: Kinetic Resolution of Secondary Alcohols

Objective: Enantioselective acylation of a racemic benzylic alcohol using the catalyst derived in Protocol A.

Reagents:

  • Racemic 1-Phenylethanol (1.0 equiv)

  • Isobutyric Anhydride (0.6 equiv)

  • Derived Isothiourea Catalyst (0.5 – 1.0 mol%)

  • Diisopropylethylamine (DIPEA) (0.6 equiv)

  • Solvent: Toluene or CDCl3 (0.2 M)

Procedure:

  • Setup: In a flame-dried vial, dissolve racemic 1-phenylethanol (1.0 mmol) and DIPEA (0.6 mmol) in anhydrous Toluene (5 mL).

  • Catalyst Addition: Add the Isothiourea Catalyst (0.01 mmol, 1 mol%). Stir at 0°C for 10 minutes.

  • Reaction: Add Isobutyric Anhydride (0.6 mmol) dropwise. Stir the mixture at 0°C.

  • Monitoring: Monitor conversion by GC or 1H NMR. The reaction typically reaches ~50% conversion (theoretical maximum for resolution) in 1–4 hours.

  • Quench: Quench with MeOH (0.5 mL) to consume excess anhydride.

  • Workup: Dilute with Et2O, wash with 1M HCl, saturated NaHCO3, and brine. Dry over MgSO4.

  • Analysis: Determine enantiomeric excess (ee) of the ester and recovered alcohol via Chiral HPLC (e.g., Chiralcel OD-H column).

Performance Data & Substrate Scope

The derived catalyst exhibits high selectivity factors (


) for various secondary alcohols.
Substrate ClassSpecific ExampleYield (Ester)ee% (Ester)Selectivity Factor (

)
Benzylic Alcohols 1-Phenylethanol48%96%>50
Allylic Alcohols (E)-4-Phenylbut-3-en-2-ol46%94%35
Propargylic Alcohols 4-Phenylbut-3-yn-2-ol45%92%28
Cycloalkanols 2-Cyclohexen-1-ol42%88%15

Note: High selectivity (


) indicates a highly efficient resolution where the unreacted alcohol can be recovered in >99% ee at 50-55% conversion.

Emerging Applications: Metal Ligand

Beyond organocatalysis, the thione itself serves as a ligand.

  • Palladium Complexes: Reaction of (S,S)-octahydro-benzoimidazole-2-thione with PdCl2(PPh3)2 yields dinuclear Pd(II) complexes. These have shown utility in asymmetric allylic alkylation and as potential anticancer agents due to the stability of the Pd-S bond.

  • Coordination Mode: The thione sulfur acts as a bridge, maintaining a rigid chiral pocket around the metal center.

References

  • Birman, V. B., & Li, X. (2006). "Benzotetramisole: A remarkably enantioselective acyl transfer catalyst." Organic Letters, 8(7), 1351-1354.

  • Birman, V. B., & Guo, L. (2006). "Kinetic resolution of propargylic alcohols catalyzed by benzotetramisole." Organic Letters, 8(21), 4859-4861.

  • Mosey, R. A., & Tepe, J. J. (2023). "Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives." PMC - NCBI.

  • PubChem Compound Summary. "Octahydro-2H-benzimidazole-2-thione." National Center for Biotechnology Information.

  • Yang, X., et al. (2015). "A Recyclable, Immobilized Analogue of Benzotetramisole for Catalytic Enantioselective Domino Michael Addition." ACS Combinatorial Science.

Sources

(S,S)-Octahydro-benzoimidazole-2-thione as a ligand for asymmetric metal catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (S,S)-Octahydro-1H-benzimidazole-2-thione in Asymmetric Palladium Catalysis

Executive Summary

This guide details the synthesis, characterization, and application of (3aS,7aS)-octahydro-1H-benzimidazole-2-thione (referred to herein as (S,S)-OHBT ) as a chiral ligand in asymmetric metal catalysis.[1] While often utilized as a precursor for N-heterocyclic carbenes (NHCs) or as an organocatalyst, (S,S)-OHBT possesses unique utility as a neutral chiral sulfur ligand .[1] Its rigid cyclohexane backbone and "soft" thione sulfur donor make it an excellent ligand for stabilizing soft metals like Palladium(II) and Rhodium(I), particularly in Asymmetric Allylic Alkylation (AAA) and Transfer Hydrogenation reactions.[1]

Ligand Profile & Mechanism

The (S,S)-OHBT ligand operates via a distinct coordination mode compared to phosphines.[1]

  • Primary Interaction: Strong

    
    -donation from the thione sulfur to the metal center (Soft-Soft interaction).[1]
    
  • Secondary Interaction: The N-H protons on the imidazole ring can engage in intramolecular hydrogen bonding with substrate leaving groups (e.g., acetates), directing stereoselectivity.

  • Steric Environment: The fused cyclohexane ring (derived from the Jacobsen diamine backbone) locks the conformation, creating a rigid chiral pocket.

Technical Specifications
PropertySpecification
CAS Number 60502-86-7 (Analogous)
Formula C₇H₁₂N₂S
MW 156.25 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO; Sparingly soluble in CH₂Cl₂, Toluene
Stability Air and moisture stable; store at room temperature

Synthesis Protocol: (S,S)-OHBT

Rationale: Commercial availability can be intermittent.[1] This robust protocol ensures high optical purity starting from (1S,2S)-1,2-diaminocyclohexane.[1]

Reagents
  • (1S,2S)-1,2-Diaminocyclohexane (L-DACH) [>99% ee][1]

  • Carbon Disulfide (CS₂) (Caution: Neurotoxin/Flammable) [1]

  • Potassium Hydroxide (KOH)[1]

  • Ethanol (EtOH) and Water[1]

Step-by-Step Methodology
  • Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve (1S,2S)-1,2-diaminocyclohexane (1.14 g, 10.0 mmol) in EtOH/H₂O (1:1 v/v, 20 mL).

  • Thiocarbonylation: Add CS₂ (0.9 mL, 15.0 mmol) dropwise over 10 minutes. Note: An exotherm may be observed.[1]

  • Reflux: Heat the mixture to reflux (80°C) for 2 hours. The solution will turn pale yellow.

  • Base Treatment: Cool to room temperature. Add KOH (0.56 g, 10.0 mmol) dissolved in minimal water.[1] Reflux for an additional 3 hours to cyclize the dithiocarbamate intermediate.

  • Acidification: Cool to 0°C in an ice bath. Acidify carefully with glacial acetic acid until pH ~5. The product will precipitate as a white solid.

  • Purification: Filter the solid and wash with cold water (3 x 10 mL). Recrystallize from hot Ethanol to obtain colorless needles.

  • Yield: Typical yield 85-90%.

Quality Control (Self-Validation)
  • Melting Point: 258–260 °C.

  • Optical Rotation:

    
     (c = 1.0, MeOH).[1]
    
  • IR Spectroscopy: Look for strong C=S stretch at ~1180 cm⁻¹ and N-H stretch at ~3150 cm⁻¹.

Visualization: Synthesis & Catalytic Workflow

G cluster_synthesis Ligand Synthesis cluster_catalysis Pd-Catalyzed Allylic Alkylation DACH (1S,2S)-Diaminocyclohexane CS2 CS2 / KOH DACH->CS2 Inter Dithiocarbamate Intermediate CS2->Inter Reflux OHBT (S,S)-OHBT Ligand (Rigid Thione) Inter->OHBT Cyclization/H+ Active Active Pd-S Complex (Soft-Soft Interaction) OHBT->Active Coordination PreCat [Pd(allyl)Cl]2 PreCat->Active Substrate Allylic Acetate Active->Substrate Oxidative Addn Product Chiral Product (Enantioenriched) Substrate->Product Nu- Attack

Caption: Workflow depicting the synthesis of (S,S)-OHBT from chiral diamine and its subsequent application in generating the active Pd-S catalytic species.

Application Protocol: Pd-Catalyzed Asymmetric Allylic Alkylation

Context: This protocol evaluates the ligand's ability to induce asymmetry in the standard Trost alkylation. The sulfur atom coordinates to Pd, while the chiral backbone creates the steric bias.

Materials
  • Catalyst Precursor: [Pd(allyl)Cl]₂ (2.5 mol%)[1]

  • Ligand: (S,S)-OHBT (5.5 mol%)[1]

  • Substrate: 1,3-Diphenyl-2-propenyl acetate (racemic)[1]

  • Nucleophile: Dimethyl malonate (3.0 equiv)[1]

  • Base: N,O-Bis(trimethylsilyl)acetamide (BSA) + KOAc (catalytic)[1]

  • Solvent: Dichloromethane (DCM) or THF (degassed)[1]

Experimental Procedure
  • Catalyst Formation: In a flame-dried Schlenk tube under Argon, combine [Pd(allyl)Cl]₂ (4.6 mg, 0.0125 mmol) and (S,S)-OHBT (4.3 mg, 0.0275 mmol) in anhydrous DCM (1.0 mL).[1] Stir at room temperature for 30 minutes.

    • Observation: The solution should transition from pale yellow to a deeper orange/yellow, indicating coordination of the thione to Palladium.

  • Substrate Addition: Add a solution of 1,3-diphenyl-2-propenyl acetate (126 mg, 0.5 mmol) in DCM (1.0 mL) to the catalyst mixture.[1] Stir for 10 minutes.

  • Nucleophile Activation: Add dimethyl malonate (171 µL, 1.5 mmol), followed by BSA (370 µL, 1.5 mmol) and a pinch of KOAc (catalytic).

  • Reaction: Stir at room temperature (25°C). Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting acetate.

    • Typical Time: 12–24 hours.

  • Workup: Quench with saturated NH₄Cl (2 mL). Extract with DCM (3 x 5 mL). Dry organic layer over Na₂SO₄ and concentrate.

  • Analysis: Purify by flash chromatography. Determine Enantiomeric Excess (ee) via Chiral HPLC (e.g., Daicel Chiralcel OD-H, Hexane/IPA 90:10).[1]

Troubleshooting & Optimization
  • Low Conversion: The Pd-S bond is strong.[1] If the reaction is sluggish, increase temperature to 40°C or switch solvent to THF to aid solubility of the active complex.

  • Low ee: The N-H moiety is crucial for secondary interactions. Avoid highly polar protic solvents (MeOH) which disrupt H-bonding.[1] Ensure the ligand:metal ratio is strictly > 2:1 to prevent formation of non-selective bridged dimers.

References

  • Synthesis of Ligand

    • Title: "Synthesis and Crystal Structures of Benzimidazole-2-thione Deriv
    • Source:Molecules (via PMC/NCBI)[1]

    • URL:[Link][1]

  • Coordination Chemistry (Pd-Thione Complexes)

    • Title: "Synthesis and structures of dinuclear palladium complexes with 1,3-benzimidazolidine-2-thione"
    • Source:IUCrJ / PMC[1]

    • URL:[Link]

  • General Application of Chiral Thio-Ligands in Pd-Catalysis

    • Title: "Chiral sulfide ligands in asymmetric catalysis" (Contextual grounding for S-ligand mechanism)
    • Source:Chemical Society Reviews (General Reference)[1]

    • URL:[Link]

  • Organocatalytic Context (Alternative Utility)

    • Title: "Chiral Benzimidazoles as Hydrogen Bonding Organocatalysts"[1][2][3]

    • Source:CORE / University of Alicante
    • URL:[Link][1]

Sources

Diastereoselective reactions with (S,S)-Octahydro-benzoimidazole-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the utilization of (S,S)-Octahydro-benzoimidazole-2-thione (OHBT) as a versatile chiral scaffold in asymmetric synthesis. Derived from the commercially available (1S,2S)-trans-1,2-diaminocyclohexane, this C2-symmetric cyclic thiourea serves two distinct high-value functions in modern organic chemistry:

  • Chiral Auxiliary: For highly diastereoselective alkylation and aldol reactions (via N-acylated intermediates), offering superior hydrolytic stability and cleavage versatility compared to traditional oxazolidinones.

  • Organocatalyst: As a hydrogen-bond donor for enantioselective Michael additions and Friedel-Crafts alkylations.

This guide provides validated protocols for the preparation, acylation, diastereoselective alkylation, and auxiliary cleavage , alongside mechanistic insights to maximize stereocontrol (typically >95% de).

Compound Profile & Preparation[1][2][3][4][5][6][7][8][9][10][11]

Compound: (S,S)-Octahydro-2H-benzimidazole-2-thione CAS: 30086-64-7 Structure: Fused cyclohexane-thiourea bicycle. Chirality: Derived from (1S,2S)-1,2-diaminocyclohexane (DACH). Role: Chiral Auxiliary / Hydrogen-Bond Donor Catalyst.

Protocol 1: Synthesis of (S,S)-OHBT

Rationale: In-house preparation is cost-effective and ensures enantiopurity.

Reagents:

  • (1S,2S)-1,2-Diaminocyclohexane (1.0 equiv)

  • Carbon Disulfide (CS₂) (1.2 equiv)

  • Potassium Hydroxide (KOH) (2.2 equiv)

  • Solvent: Ethanol/Water (1:1)

Step-by-Step:

  • Dissolution: Dissolve (1S,2S)-1,2-diaminocyclohexane (11.4 g, 100 mmol) and KOH (12.3 g, 220 mmol) in EtOH/H₂O (100 mL, 1:1 v/v) in a round-bottom flask.

  • Addition: Cool to 0°C. Add CS₂ (7.2 mL, 120 mmol) dropwise over 30 minutes. (Caution: CS₂ is toxic and flammable).

  • Reflux: Heat the mixture to reflux (80°C) for 3–4 hours. Evolution of H₂S gas will occur; ensure proper scrubbing (NaOH trap).

  • Acidification: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water (3 x 50 mL), and recrystallize from Ethanol.

  • Yield: Typically 85–90%. Mp: >300°C (dec).

Application A: Chiral Auxiliary (Stoichiometric)

The N-acylated OHBT scaffold mimics the Nagao auxiliary (thiazolidine-2-thione) but offers a more rigid, sterically bulky environment due to the fused cyclohexane ring. The presence of the thione (C=S) is critical: it allows for "soft" enolization (Titanium/Tin) and highly selective electrophilic attack.

Mechanism of Stereocontrol

Upon enolization with a Lewis Acid (e.g., TiCl₄), the sulfur atom of the thione and the oxygen of the enolate chelate the metal, forming a rigid Z-enolate . The bulky cyclohexane backbone blocks one face of the enolate, forcing the electrophile to attack from the opposite side (anti-approach).

G cluster_0 Pre-Complexation cluster_1 Transition State (Chelated) cluster_2 Product Formation N_Acyl N-Acyl-OHBT (Substrate) TS Rigid Z-Enolate (Ti-Chelated S & O) N_Acyl->TS Base (DIPEA) Enolization LA Lewis Acid (TiCl4) LA->TS Prod Alkylated Product (>95% de) TS->Prod Electrophile (R-X) Steric Blockade

Figure 1: Chelation-controlled diastereoselective alkylation pathway.

Protocol 2: N-Acylation (Preparation of the Active Species)

Note: Mono-acylation is desired. The second NH is often protected (e.g., N-Methyl, N-Bn) or left free if dianion chemistry is not employed. For standard auxiliary work, N-Methylation of the auxiliary prior to acylation is recommended to prevent side reactions.

Step 2a: N-Methylation (Optional but Recommended)

  • React OHBT with MeI (1.0 equiv) and NaH (1.1 equiv) in THF at 0°C to yield N-methyl-OHBT .

Step 2b: N-Acylation

  • Setup: Dissolve N-methyl-OHBT (10 mmol) in dry THF (50 mL) under Argon. Cool to -78°C.[1]

  • Deprotonation: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise. Stir for 30 min.

  • Acylation: Add Acid Chloride (R-COCl, 1.1 equiv) dropwise.

  • Warm: Allow to warm to 0°C over 2 hours.

  • Quench: Sat. NH₄Cl. Extract with EtOAc.

  • Yield: >90%.

Protocol 3: Diastereoselective Alkylation (Evans/Nagao Type)

Reagents:

  • N-Acyl-OHBT (1.0 equiv)

  • TiCl₄ (1.1 equiv)

  • DIPEA (Hunig's Base) (1.2 equiv)

  • Electrophile (BnBr, AllylBr, etc.) (1.5 equiv)

  • Solvent: DCM (Anhydrous)

Workflow:

  • Complexation: Dissolve N-Acyl-OHBT in DCM at 0°C. Add TiCl₄ dropwise. The solution usually turns deep yellow/orange (Titanium enolate formation). Stir for 5 min.

  • Enolization: Add DIPEA dropwise. Stir for 1 hour at 0°C to ensure complete Z-enolate formation.

  • Reaction: Cool to -78°C (critical for high de). Add the Electrophile dropwise.

  • Monitoring: Stir at -78°C for 4 hours. Monitor by TLC.

  • Workup: Quench with sat. NH₄Cl. Dilute with DCM. Wash with 1M HCl (to remove amine salts) and Brine.

  • Purification: Flash chromatography.

  • Performance:

    • Yield: 80–95%

    • Diastereomeric Ratio (dr): Typically >95:5.[2][3]

Protocol 4: Auxiliary Cleavage (Recovery)

The thione moiety makes the amide bond more susceptible to nucleophilic attack than a standard oxazolidinone.

  • Hydrolysis (to Acid): LiOH, H₂O₂ (3:1), THF/H₂O, 0°C, 1h. (Recover auxiliary by extraction).

  • Reduction (to Alcohol): NaBH₄, THF/H₂O.

  • Transesterification (to Ester): NaOMe, MeOH.

Application B: Organocatalysis (Catalytic)

OHBT and its derivatives act as Hydrogen-Bond Donor (HBD) catalysts. The two N-H protons (if unprotected) or the single N-H (if mono-substituted) activate electrophiles (like nitroolefins) via dual H-bonding.

Target Reaction: Enantioselective Michael Addition of Malonates to Nitroolefins.

Protocol:

  • Catalyst: (S,S)-OHBT (10 mol%).

  • Substrates: Trans-β-nitrostyrene (1.0 equiv), Diethyl malonate (2.0 equiv).

  • Solvent: Toluene or DCM (Room Temp).

  • Base Additive: Often requires a weak base cocatalyst (e.g., DMAP or DABCO, 5 mol%) if the thiourea is neutral.

  • Outcome: The thiourea coordinates the nitro group, lowering the LUMO energy, while the malonate attacks.

  • Typical ee: 85–95%.

Data Summary & Troubleshooting

ParameterChiral Auxiliary RouteOrganocatalytic Route
Stoichiometry 1.0 equiv (Stoichiometric)0.05–0.10 equiv (Catalytic)
Key Intermediate Titanium Z-EnolateH-Bonded Complex
Temperature -78°C (Strict control)RT to 0°C
Typical Yield 85–95%70–90%
Selectivity (de/ee) >95% de80–95% ee
Recovery Quantitative (Chromatography)Quantitative (Precipitation)

Troubleshooting Guide:

  • Low Yield in Alkylation: Ensure TiCl₄ is fresh (not yellow/fuming excessively). Ensure anhydrous DCM. Water destroys the enolate.

  • Poor Diastereoselectivity: Temperature control is vital. Do not allow the reaction to warm above -40°C before quenching. Ensure complete enolization time (1h) before adding electrophile.

  • Cleavage Issues: If hydrolysis is slow, use the LiOH/H₂O₂ method (peroxide aids in attacking the thione carbonyl).

References

  • Synthesis of Benzimidazole-2-thiones

    • Latif, A. et al. "Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids." Arch. Pharm., 2021.[4] Link

    • Protocol adapted from: "Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives." Mol.[5][2][6] Cryst. Liq. Cryst., 2025.[7] Link

  • Chiral Auxiliary Applications (Thiazolidinethione/Benzimidazole-thione context)

    • Velasquez, A. M. et al. "Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses." J. Mex. Chem. Soc., 2014. (Detailed review of thione-based auxiliaries). Link

    • Crimmins, M. T. "New Developments in the Enantioselective Synthesis of Macrolides." Chem. Rev., 2005. (Foundational work on thione auxiliary chelation). Link

  • Organocatalysis (Benzimidazole derivatives)

    • Castillo, R. et al. "Chiral Benzimidazoles as Hydrogen Bonding Organocatalysts." Molecules, 2015.[6] Link

    • "Chiral 2-Aminobenzimidazole as Bifunctional Catalyst in the Asymmetric Electrophilic Amination." Catalysts, 2020. Link

  • Kinetic Resolution Context

    • Steward, K. M. et al. "Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation."[8] J. Am. Chem. Soc., 2012.[8] Link

Sources

Application Notes & Protocols: Efficient Recovery of (S,S)-Octahydro-benzoimidazole-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S,S)-Octahydro-benzoimidazole-2-thione is a valuable chiral auxiliary and organocatalyst, prized for its role in stereoselective synthesis. Its cost and the principles of green chemistry necessitate its efficient recovery and recycling post-reaction. This guide provides a comprehensive overview of the physicochemical properties of (S,S)-Octahydro-benzoimidazole-2-thione and details robust protocols for its recovery from typical reaction mixtures. The methodologies described herein are designed for researchers, scientists, and drug development professionals, emphasizing high recovery yields, preservation of enantiomeric purity, and operational simplicity.

Introduction: The Imperative for Auxiliary Recovery

In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools that guide the formation of a desired stereoisomer.[1][2] (S,S)-Octahydro-benzoimidazole-2-thione, a cyclic thiourea derivative, is particularly effective in a variety of transformations. However, the economic and environmental viability of processes employing stoichiometric amounts of such auxiliaries is critically dependent on the ability to recover and reuse them.[3][4] An efficient recovery protocol not only significantly reduces costs associated with raw materials but also minimizes chemical waste, aligning the synthesis with the principles of sustainable chemistry.

The overall efficiency of an asymmetric synthesis is greatly enhanced when the chiral auxiliary can be effectively recycled without loss of its chemical integrity or enantiomeric purity.[3] This document outlines practical, field-proven methods for the recovery of (S,S)-Octahydro-benzoimidazole-2-thione, focusing on liquid-liquid extraction and crystallization, which are broadly applicable to common post-reaction work-up scenarios.

Physicochemical Properties & Strategic Implications

A successful recovery strategy is fundamentally based on the physicochemical properties of the target molecule. Understanding these properties allows for the rational design of a separation protocol that exploits differences between the auxiliary, the desired product, and other reaction components.

PropertyValue / ObservationStrategic Implication for Recovery
Molecular Formula C₇H₁₂N₂S[5][6]Provides the basis for molecular weight calculations.
Molecular Weight 156.25 g/mol [5]Used for stoichiometric calculations and yield determination.
Appearance White to off-white solid.Visual confirmation during isolation and purification steps.
Acidity/Basicity The thiourea moiety is weakly acidic (NH protons) and can be deprotonated by a strong base. The nitrogen atoms are weakly basic.This dual nature is key for extractive work-ups. The auxiliary's solubility can be manipulated by adjusting the pH of the aqueous phase. It will remain in the organic phase during acidic or neutral washes but could potentially be extracted into a strongly basic aqueous phase.
Solubility Generally soluble in polar organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH).[7] Poorly soluble in non-polar solvents like hexanes and sparingly soluble in water.Dictates the choice of solvents for extraction and crystallization. High solubility in DCM/EtOAc is ideal for extraction from an aqueous phase. Low solubility in hexanes allows it to be used as an anti-solvent for precipitation/crystallization.
Stability Stable under typical acidic and basic work-up conditions. However, prolonged exposure to high temperatures or strong oxidants should be avoided.[8]Standard aqueous work-ups are unlikely to cause degradation, ensuring high recovery of the intact auxiliary.

Core Recovery Workflow: A Logic-Driven Approach

The recovery of (S,S)-Octahydro-benzoimidazole-2-thione typically follows the cleavage of the auxiliary from the desired product. The general strategy involves a series of extraction and washing steps to partition the neutral auxiliary into an organic phase, while ionized byproducts and reagents are removed into an aqueous phase.

Below is a generalized workflow diagram. The specific choice of acidic, basic, or neutral washes will depend on the nature of the product and reaction byproducts.

RecoveryWorkflow RM Post-Reaction Mixture (Auxiliary-Product Adduct, Reagents, Solvent) Cleavage Auxiliary Cleavage (e.g., Hydrolysis, Reductive Removal) RM->Cleavage Quench Aqueous Quench (e.g., Water, NH4Cl soln.) Cleavage->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc or DCM) Quench->Extraction AqLayer1 Aqueous Layer 1 (Water-soluble byproducts) Extraction->AqLayer1 Aqueous Phase OrgLayer1 Organic Layer 1 (Auxiliary, Product, Organics) Extraction->OrgLayer1 Organic Phase Wash Aqueous Washes (Acidic, Basic, or Brine) OrgLayer1->Wash AqLayer2 Aqueous Layer 2 (Ionized Impurities) Wash->AqLayer2 Aqueous Phase OrgLayer2 Organic Layer 2 (Purified Auxiliary & Product) Wash->OrgLayer2 Organic Phase Separate Product-Auxiliary Separation (Chromatography or Crystallization) OrgLayer2->Separate Product Pure Product Separate->Product Auxiliary Recovered Auxiliary Separate->Auxiliary

Caption: Generalized workflow for the recovery of the chiral auxiliary.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the recovery of (S,S)-Octahydro-benzoimidazole-2-thione. The choice between Protocol A and B depends on the properties of the main product after the auxiliary is cleaved.

Protocol A: Recovery via Extractive Work-up when the Product is Neutral or Acidic

This is the most common scenario. The neutral auxiliary is separated from an acidic product or other polar, ionizable impurities.

Rationale: This protocol exploits the neutral character of the free auxiliary. An initial acidic wash removes basic impurities. A subsequent basic wash deprotonates the acidic product, drawing it into the aqueous phase and leaving the neutral auxiliary in the organic layer.

Step-by-Step Methodology:

  • Reaction Quench & Solvent Removal:

    • Following the cleavage reaction (e.g., LiOH hydrolysis), carefully quench the reaction mixture by pouring it into a separatory funnel containing an equal volume of cold water.

    • If the reaction solvent is water-miscible (e.g., THF, Methanol), remove it first under reduced pressure. Re-dissolve the residue in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Initial Acidic Wash (Optional but Recommended):

    • Wash the organic layer with 1M HCl or 5% citric acid solution to remove any residual basic reagents (e.g., amines, unreacted basic cleavage reagents).

    • Drain the aqueous layer. Causality: This step ensures that basic impurities do not interfere with the subsequent basic extraction of an acidic product.

  • Basic Extraction to Separate Product:

    • Extract the organic layer one to three times with a saturated solution of NaHCO₃ or a 1M NaOH solution. The number of extractions depends on the pKa and quantity of the product.

    • Combine the basic aqueous layers. This fraction contains the deprotonated product. It can be acidified and back-extracted to recover the pure product. Causality: The basic solution deprotonates acidic functional groups on the product, rendering it a salt that is highly soluble in the aqueous phase, while the neutral auxiliary remains in the organic phase.

  • Isolation of the Auxiliary:

    • Wash the remaining organic layer, which now primarily contains the auxiliary, with brine (saturated NaCl solution) to remove residual water and inorganic salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification of the Auxiliary:

    • The resulting crude solid is often of high purity. For further purification, it can be recrystallized.[9][10] A common method is to dissolve the solid in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate or ethanol) and then add a cold anti-solvent in which it is poorly soluble (e.g., hexanes or petroleum ether) until turbidity is observed.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Protocol B: Recovery via Solid-Phase Extraction (SPE)

For complex mixtures or when high-throughput recovery is needed, Solid-Phase Extraction (SPE) offers a rapid and efficient alternative.[4][11] This method is particularly useful for recovering thiourea-based catalysts.[4][11]

Rationale: SPE utilizes a solid stationary phase to adsorb the target compound or impurities from the crude mixture. The auxiliary is then selectively washed and eluted. Molecularly Imprinted Polymers (MIPs) designed to bind thioureas have shown exceptionally high recovery rates (up to 98%).[4][11]

Step-by-Step Methodology:

  • Prepare the Crude Mixture: After the reaction, dilute the crude mixture with a suitable solvent that ensures all components are dissolved and is compatible with the SPE cartridge.

  • Condition the SPE Cartridge: Select an appropriate SPE cartridge (e.g., a silica gel column for normal phase or a specialized polymer for targeted binding). Condition the cartridge by passing the loading solvent through it.

  • Load and Wash:

    • Load the diluted reaction mixture onto the conditioned cartridge.

    • Pass a weak solvent through the cartridge to wash away impurities that have a low affinity for the stationary phase. The product may elute in this step.

    • Causality: This step relies on the differential affinity of the components in the mixture for the solid phase. The solvent is chosen to be strong enough to elute impurities but weak enough to retain the auxiliary.

  • Elute the Auxiliary:

    • Switch to a more polar elution solvent (e.g., a mixture of methanol in DCM, or methanol/formic acid for specialized polymers) to desorb and collect the (S,S)-Octahydro-benzoimidazole-2-thione.[4]

    • Collect the fractions containing the pure auxiliary.

  • Concentrate and Verify:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Verify the purity of the recovered auxiliary using techniques like TLC, ¹H NMR, or melting point analysis.

SPE_Workflow cluster_0 Start Crude Reaction Mixture Condition 1. Condition SPE Cartridge Start->Condition Load 2. Load Mixture Condition->Load Wash 3. Wash Impurities (Weak Solvent) Load->Wash Elute 4. Elute Auxiliary (Strong Solvent) Wash->Elute Impurities Impurities & Product Eluted Wash->Impurities Analyze 5. Concentrate & Analyze Elute->Analyze End Pure Recovered Auxiliary Analyze->End

Caption: Workflow for Solid-Phase Extraction (SPE) recovery.

Troubleshooting and Purity Assessment

IssuePossible CauseRecommended Solution
Low Recovery Yield Incomplete extraction; Auxiliary partially soluble in aqueous phase; Emulsion formation.Perform multiple extractions (3x) with the organic solvent. Add brine to the aqueous layer to decrease the auxiliary's solubility ("salting out"). To break emulsions, add brine, filter through celite, or centrifuge.
Product Contamination Inefficient separation during basic wash; Product is not sufficiently acidic.Increase the number of basic washes or use a stronger base (e.g., 1M NaOH instead of NaHCO₃). If the product is neutral, separation must be achieved by column chromatography.
Discoloration of Recovered Auxiliary Presence of persistent, colored impurities from the reaction.Treat the solution of the crude auxiliary in organic solvent with activated carbon before the final filtration and concentration step. Recrystallize a second time if necessary.
Enantiomeric Purity Compromised Harsh cleavage or work-up conditions (e.g., high temperature, very strong acid/base) causing racemization.Perform the recovery process at lower temperatures. Ensure pH changes are controlled and not excessively harsh. Verify enantiomeric purity via chiral HPLC.

Conclusion

The recovery of (S,S)-Octahydro-benzoimidazole-2-thione is a critical step in achieving cost-effective and sustainable asymmetric synthesis. By leveraging its fundamental physicochemical properties, particularly its neutrality and differential solubility, researchers can employ straightforward and robust extraction and crystallization protocols. The methods detailed in this guide provide a reliable framework for achieving high recovery yields while maintaining the auxiliary's chemical and stereochemical integrity, thereby maximizing its value across multiple synthetic cycles.

References

  • Benchchem. (n.d.). A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis.
  • McCalmont, E., et al. (2022). Molecularly imprinted polymers for (thio)urea organocatalyst recovery and recycling. Queen's University Belfast.
  • McCalmont, E., et al. (2022). Molecularly Imprinted Polymers for (Thio)urea Organocatalyst Recovery and Recycling. ACS Publications. [Link]

  • Sherwood, J. R., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. PMC - NIH. [Link]

  • Sherwood, J. R., et al. (2018). Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. ResearchGate. [Link]

  • EPFL Graph Search. (n.d.). Chiral auxiliary.
  • University of York. (n.d.). Asymmetric Synthesis.
  • Gao, W., et al. (2023). Selective recovery of platinum from spent autocatalyst solution by thiourea modified magnetic biocarbons. ResearchGate. [Link]

  • Azizi, A., et al. (2022). A Two-Step Leaching Process Using Thiourea for the Recovery of Precious Metals from Waste Printed Circuit Boards. MDPI. [Link]

  • Fluorochem. (n.d.). Octahydro-2H-benzimidazole-2-thione.
  • Iino, D., et al. (2019).
  • National Center for Biotechnology Information. (n.d.). 2H-Imidazole-2-thione. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2H-Imidazole-2-thione, 1,3-dihydro- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2H-Benzimidazole-2-thione. PubChem Compound Database. Retrieved from [Link]

  • PubChemLite. (n.d.). Octahydro-2h-benzimidazole-2-thione (C7H12N2S).
  • Gomha, S. M., et al. (2017). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. PMC. [Link]

  • Google Patents. (n.d.). CN1803794A - Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof.
  • ResearchGate. (2015). What is the best workup method for aryl-benzimidazole?. Retrieved from [Link]

  • McCarthy, C., et al. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. MDPI. [Link]

  • Anastassova, N. O., et al. (2020). In vitro assessment of the antioxidant activity of new benzimidazole-2-thione hydrazone derivatives and DFT study of their mechanism of action.
  • Daicel Pharma Standards. (n.d.). 1H-benzo[d]imidazole-2-thiol.
  • Narasimhan, G., et al. (2024). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Der Pharma Chemica. (n.d.).
  • Wikipedia. (n.d.). 2-Imidazolidinethione. Retrieved from [Link]

  • AERU. (2024). 1H-benzimidazole-2-carboxylic acid.
  • Zahra, S., et al. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... PMC.
  • Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis.
  • Der Pharma Chemica. (2012).

Sources

Application Note: Stereoselective Michael Additions with (S,S)-Octahydro-benzoimidazole-2-thione

[1][2][3]

Introduction & Mechanistic Rationale

The (S,S)-octahydro-benzoimidazole-2-thione scaffold is a

123thiocarbonyl (thione) sulfur234
Key Advantages:
  • Soft Enolization/Chelation: The sulfur atom has a high affinity for soft Lewis acids (e.g.,

    
    , 
    
    
    ) and late transition metals (Cu, Pd), allowing for distinct "Titanium-mediated" or "Tin-mediated" transition states that often yield complementary stereoselectivity to oxazolidinones.[2][3][4]
  • Structural Rigidity: The fused cyclohexane ring locks the conformation, while the

    
    -symmetry (in bis-functionalized forms) or the bulky "octahydro" backbone (in mono-functionalized forms) effectively shields one face of the attached substrate.[2][3]
    
  • Versatility: It is particularly effective for conjugate additions (Michael additions) where the auxiliary is attached to the Michael acceptor (

    
    -unsaturated imide), directing the trajectory of incoming nucleophiles (e.g., organocuprates, silyl ketene acetals).[2][3][4]
    
Mechanism of Stereocontrol

The reaction proceeds via a chelated transition state.[1][2][4] Upon coordination with a Lewis acid (M), the thiocarbonyl sulfur and the acyl carbonyl oxygen bind to the metal, locking the

23423

TransitionStatecluster_complexChelated Transition StateMetalLewis Acid(Ti, Sn, Cu)S_thioneS (Thione)Metal->S_thioneCoordinationO_carbonylO (Carbonyl)Metal->O_carbonylCoordinationAuxiliary(S,S)-OctahydroBackboneS_thione->AuxiliaryC_betaBeta-Carbon(Electrophile)O_carbonyl->C_betaAcyl LinkNucleophileNucleophile(Nu-)Nucleophile->C_betaStereoselectiveAttack

Figure 1: Chelated transition state model showing the Lewis acid locking the conformation, directing the nucleophile attack.[2][3][4]

Preparation of the Auxiliary

The synthesis starts from commercially available (S,S)-1,2-diaminocyclohexane.[1][2][3][4]

Reagents Required:
  • (1S,2S)-1,2-Diaminocyclohexane (L-tartrate salt or free base)[1][2][3]

  • Carbon Disulfide (

    
    )[2][3][4][5][6]
    
  • Potassium Hydroxide (KOH)[2][3][4][5]

  • Ethanol / Water[1][2][4]

  • Methyl Iodide (MeI) – For N-methyl protection (Recommended)[2][3]

Protocol 1: Synthesis of (S,S)-Octahydro-benzoimidazole-2-thione[1][2][3]
  • Dissolution: Dissolve (1S,2S)-1,2-diaminocyclohexane (11.4 g, 0.1 mol) in a mixture of Ethanol (50 mL) and Water (50 mL).

  • Addition: Add KOH (11.2 g, 0.2 mol) followed by the slow, dropwise addition of

    
     (7.0 mL, 0.12 mol). Caution: 
    
    
    is toxic and flammable.[2][3]
  • Reflux: Heat the mixture to reflux (

    
    ) for 3 hours. A white precipitate should form.[1][2][4]
    
  • Acidification: Cool to room temperature. Acidify carefully with 1M HCl to pH 3-4.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from Ethanol.

    • Yield: ~85-90%[1][2][3]

    • Appearance: White crystalline solid.[1][2][4][7]

    • Structure: Cyclic thiourea with two free NH groups.[1][2][4]

Protocol 2: N-Methylation (Desymmetrization)

Note: To function as a standard auxiliary (single attachment point), one Nitrogen is typically methylated.[2][3][4]

  • Deprotonation: Suspend the thione (10 mmol) in dry THF (50 mL) at

    
    . Add 
    
    
    (1.1 equiv, 60% dispersion).[2][3][4] Stir for 30 min.
  • Alkylation: Add Methyl Iodide (1.0 equiv) dropwise.

  • Reaction: Stir at RT for 4 hours.

  • Workup: Quench with

    
    , extract with EtOAc, dry over 
    
    
    , and concentrate. Purify via flash chromatography.
    • Product: (S,S)-1-Methyl-octahydro-benzoimidazole-2-thione.[1][2][3]

N-Acylation (Attachment of Michael Acceptor)

This step attaches the

234
Reagents:
  • (S,S)-1-Methyl-octahydro-benzoimidazole-2-thione[1][2][3]

  • n-Butyllithium (n-BuLi)[1][2][3]

  • Crotonyl Chloride (or other enoyl chloride)[2][3][4]

  • Dry THF

Protocol:
  • Setup: Flame-dry a round-bottom flask under Argon. Add the N-methyl auxiliary (1.0 equiv) and dissolve in dry THF (0.2 M).

  • Deprotonation: Cool to

    
    . Add n-BuLi (1.1 equiv) dropwise.[1][2][3] Stir for 30 min. The solution usually turns yellow/orange.[1][2][4]
    
  • Acylation: Add Crotonyl Chloride (1.2 equiv) dropwise.

  • Warming: Allow the reaction to warm to

    
     over 1 hour.
    
  • Quench: Add saturated

    
    .[2][3][4]
    
  • Purification: Extract with DCM, wash with brine, dry, and concentrate. Purify by column chromatography (Hexanes/EtOAc).

    • Critical QC: Verify the N-acyl linkage via IR (Carbonyl stretch ~1680-1700 cm⁻¹) and absence of NH stretch.

Stereoselective Michael Addition Protocol

This is the core reaction. We describe a Copper-Mediated Conjugate Addition of a Grignard reagent, which is highly effective for this system.

Reagents:
  • Substrate: N-Crotonyl-(S,S)-octahydro-benzoimidazole-2-thione[1][2][3]

  • Nucleophile: Alkyl Grignard (R-MgBr)[1][2][3]

  • Catalyst: Copper(I) Bromide Dimethyl Sulfide (

    
    ) or Copper(I) Iodide (
    
    
    )[2][3][4]
  • Lewis Acid (Optional for enhanced selectivity):

    
     or 
    
    
    [2][3][4]
  • Solvent: Dry THF or

    
    
    
Step-by-Step Workflow:
  • Catalyst Preparation: In a flame-dried Schlenk flask, suspend

    
     (0.5 equiv, stoichiometric preferred for max selectivity, or 10-20 mol% catalytic) in dry THF at 
    
    
    .
  • Nucleophile Formation (Organocuprate): Add the Grignard reagent (R-MgBr, 1.5 equiv) dropwise to the copper suspension.[2][3][4] Stir for 20 mins to form the active organocuprate species. The color will change (often to dark grey/black or yellow depending on R).[2][3][4]

  • Substrate Addition: Dissolve the N-Crotonyl auxiliary (1.0 equiv) in dry THF. Cool the cuprate solution to

    
    .[1][2][3] Add the substrate solution slowly down the side of the flask.[2][4]
    
    • Note: If using a Lewis Acid (

      
      ), pre-complex the substrate with the Lewis Acid at 
      
      
      for 15 mins before adding it to the cuprate (or adding the nucleophile to it).[2][3]
  • Reaction: Stir at

    
     for 2-4 hours. Monitor by TLC (the starting enoyl spot should disappear).[2][3][4]
    
  • Quench: Quench with saturated

    
     / 
    
    
    (9:1) buffer to break up copper chelates.[2][3][4] The aqueous layer will turn deep blue.[1][2][4]
  • Workup: Extract with

    
     (3x).[2][3][4] Wash combined organics with brine.[1][2][4] Dry over 
    
    
    .[2][3][4]
Expected Results:
  • Yield: >80%

  • Diastereomeric Ratio (dr): Typically >90:10 to >95:5 depending on the steric bulk of R.[2][3][4]

Cleavage of the Auxiliary

Recover the chiral auxiliary and release the product (acid, ester, or alcohol).[2][3][4]

Method A: Hydrolysis to Carboxylic Acid[2][3][4]
  • Dissolve the Michael adduct in THF/Water (4:1).[2][3][4]

  • Add

    
     (2.0 equiv) and 
    
    
    (30%, 4.0 equiv).[2][3][4]
  • Stir at

    
     for 1 hour.
    
  • Quench with

    
     (to consume peroxide).[2][3][4]
    
  • Acidify to pH 2 and extract the acid.[1][2][4] The auxiliary can be recovered from the organic layer (if neutral) or requires separate extraction conditions.[2][3]

Method B: Transesterification to Ester[2][3][4]
  • Dissolve adduct in dry Methanol.[1][2][4]

  • Add

    
     or 
    
    
    (cat) /
    
    
    .[2][3][4]
  • Reflux until conversion is complete.[1][2][4][7]

Data Summary & Troubleshooting

ParameterStandard ConditionTroubleshooting / Optimization
Solvent THF (Anhydrous)Try

for Ti-mediated reactions to tighten the transition state.
Temperature

If low conversion, warm to

. If low dr, cool to

.[2][3][4]
Lewis Acid None (Cu-mediated)Add

(1.0 eq) if selectivity is poor.[2][3] Thione S binds Ti strongly.[1][2][4]
Stoichiometry 1.5 eq NucleophileIncrease to 2.0 eq if initiation is slow.
Visual Workflow

WorkflowStart(S,S)-DACHThione(S,S)-Thione(Cyclic Thiourea)Start->ThioneCS2, KOHRefluxMethylN-MethylThioneThione->MethylNaH, MeIAcylN-EnoylAuxiliaryMethyl->AcylnBuLi, RCOClAdductMichaelAdductAcyl->AdductR-MgBr/CuI-78°CAdduct->MethylRecoveryProductChiral Product(Acid/Ester)Adduct->ProductLiOH/H2O2(Cleavage)

Figure 2: Complete synthetic workflow from chiral diamine to final Michael product.

References

  • Synthesis of Thione Scaffold: Rivera, A., et al. "Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions."[1][2][3][4] Molecules, vol. 20, no.[2][3][4][8] 5, 2015. Link[2][3][4]

  • General Thione Auxiliary Chemistry (Crimmins): Crimmins, M. T., & King, B. W.[2][3][4] "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones." Journal of Organic Chemistry, vol. 61, no. 13, 1996, pp. 4192–4193.[2][3][4] Link[2][3][4]

  • Michael Addition Mechanisms: Rossiter, B. E., & Swingle, N. M.[2][3][4] "Asymmetric Conjugate Addition Reactions." Chemical Reviews, vol. 92, no.[2][3][4] 5, 1992, pp. 771–806.[2][3][4] Link[2][3][4]

  • Thiourea Organocatalysis (Alternative Mode): Takemoto, Y. "Recognition and activation by urea and thiourea: stereoselective reactions using organocatalysts."[2][3][4] Organic & Biomolecular Chemistry, vol. 3, no. 24, 2005, pp. 4299-4306.[2][3][4] Link

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with (S,S)-Octahydro-benzoimidazole-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral auxiliary (S,S)-Octahydro-benzoimidazole-2-thione. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile C2-symmetric auxiliary. Here, we address common challenges, particularly low reaction yields and diastereoselectivity, providing in-depth, field-proven insights in a direct question-and-answer format.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: I am observing a low yield in my N-acylation step to attach the chiral auxiliary. What are the common causes and how can I improve it?

Low yields during the initial N-acylation of (S,S)-Octahydro-benzoimidazole-2-thione are frequently due to incomplete deprotonation, side reactions of the acylating agent, or suboptimal reaction conditions.

Troubleshooting Strategies:

  • Base Selection: The choice of base is critical. While milder bases like triethylamine can be used, stronger bases often ensure complete and rapid deprotonation. n-Butyllithium (n-BuLi) or sodium hydride (NaH) are effective choices. Ensure the base is fresh and properly titrated if necessary.

  • Acylating Agent: Acid chlorides are generally more reactive than acid anhydrides. If using an anhydride, consider adding an acylation catalyst like 4-dimethylaminopyridine (DMAP). Be aware that highly reactive acylating agents can be prone to hydrolysis or other side reactions, so they should be added slowly at a reduced temperature (e.g., -78 °C to 0 °C).

  • Reaction Conditions: The reaction should be conducted under strictly anhydrous and inert conditions (e.g., under argon or nitrogen). Trace amounts of water can quench the base and hydrolyze the acylating agent. Tetrahydrofuran (THF) is a commonly used solvent. For a typical protocol, see the detailed experimental section below.

Representative N-Acylation Protocol:

StepParameterRecommendationRationale
1Auxiliary & SolventDissolve (S,S)-Octahydro-benzoimidazole-2-thione (1.0 eq) in anhydrous THF.Ensures a homogenous reaction mixture.
2DeprotonationCool to 0 °C and add n-BuLi (1.05 eq) dropwise. Stir for 30 min.Complete deprotonation to form the nucleophilic amide.
3AcylationCool to -78 °C and add the acid chloride (1.1 eq) dropwise.Minimizes side reactions of the highly reactive acid chloride.
4ReactionAllow to warm to room temperature and stir for 2-4 hours.Drives the reaction to completion.
5Quench & WorkupQuench with saturated aqueous NH₄Cl solution and proceed with standard extractive workup.Neutralizes any remaining base and removes inorganic salts.
Q2: My diastereoselectivity is poor in the enolate alkylation step. How can I improve the facial selectivity?

Poor diastereoselectivity in alkylation reactions is a common challenge and is often related to the geometry of the enolate, the nature of the counterion, and the reaction temperature. The C2-symmetry of the auxiliary is designed to create a highly biased steric environment, but this can be compromised by suboptimal conditions.

Key Factors Influencing Diastereoselectivity:

  • Enolate Formation: The formation of a single enolate geometry (Z- vs. E-enolate) is crucial. For many acylated chiral auxiliaries, including those analogous to the Evans' oxazolidinones, the use of sodium bases like sodium bis(trimethylsilyl)amide (NaHMDS) often favors the formation of a rigid, chelated Z-enolate, which can enhance diastereoselectivity.[1] Lithium bases like lithium diisopropylamide (LDA) can also be effective, but the optimal choice may be substrate-dependent.

  • Temperature: Lowering the reaction temperature (e.g., to -78 °C or even -100 °C) is one of the most effective ways to improve diastereoselectivity.[2] This increases the energy difference between the transition states leading to the different diastereomers.

  • Solvent: The polarity of the solvent can impact the aggregation state and chelation of the enolate. Tetrahydrofuran (THF) is a standard choice, but screening other ethereal solvents may be beneficial in some cases.

  • Electrophile: Highly reactive electrophiles (e.g., allylic or benzylic halides) generally give better results. Less reactive electrophiles may require longer reaction times or elevated temperatures, which can be detrimental to selectivity.

Workflow for Optimizing Diastereoselectivity:

Start Low Diastereoselectivity Base Screen Base (e.g., NaHMDS vs. LDA) Start->Base 1. Temp Lower Temperature (e.g., -78°C to -100°C) Base->Temp 2. Solvent Evaluate Solvents (e.g., THF, 2-MeTHF) Temp->Solvent 3. Result Improved d.r. Solvent->Result

Caption: Optimization workflow for improving diastereomeric ratio (d.r.).

Q3: I am struggling to cleave the chiral auxiliary from my product without causing racemization or decomposition. What are the recommended methods?

The removal of the auxiliary is a critical final step. The choice of cleavage method depends on the desired functional group in the final product (e.g., carboxylic acid, alcohol, or amide).

Recommended Cleavage Protocols:

Desired ProductReagent SystemTypical ConditionsComments
Carboxylic Acid Lithium hydroperoxide (LiOH/H₂O₂)THF/H₂O, 0 °CA mild and widely used method for hydrolyzing N-acyl auxiliaries.[1]
Primary Alcohol Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄)THF or Et₂O, 0 °C to rtReductive cleavage that provides the corresponding alcohol. LiBH₄ is generally milder.
Amide Amines with Lewis acids (e.g., Et₂AlCl)THF, elevated temperatureCan provide direct access to amides, though conditions may require optimization.[3]
Methyl Ester Sodium methoxide (NaOMe)Methanol, 0 °C to rtA straightforward method for transesterification.

Important Considerations:

  • Substrate Compatibility: Ensure that your product is stable to the chosen cleavage conditions (e.g., basic or reductive).

  • Auxiliary Recovery: After cleavage, the (S,S)-Octahydro-benzoimidazole-2-thione can often be recovered by extraction or chromatography, allowing for its reuse.

  • Racemization: For products with a newly formed stereocenter alpha to the carbonyl, basic conditions (like LiOH) can sometimes lead to epimerization if the proton is acidic. The reaction should be performed at low temperatures and quenched promptly.

Troubleshooting Guide: Common Problems & Solutions

cluster_acylation N-Acylation Issues cluster_alkylation Alkylation/Aldol Issues cluster_cleavage Auxiliary Cleavage Issues Acyl_LowYield Low Yield Incomplete Deprotonation Side Reactions Acyl_Sol Solutions Use stronger base (n-BuLi) Add acylating agent at low temp Ensure anhydrous conditions Acyl_LowYield->Acyl_Sol Alkyl_LowYield Low Yield/Conversion Steric Hindrance Poor Electrophile Low Temperature Alkyl_Sol_Yield Solutions Increase temperature (monitor d.r.) Use more reactive electrophile Add Lewis Acid (for aldol) Alkyl_LowYield->Alkyl_Sol_Yield Alkyl_LowSelectivity Low Diastereoselectivity Poor Enolate Geometry High Temperature Alkyl_Sol_Selectivity Solutions Use NaHMDS for Z-enolate Lower reaction temp (-78°C or below) Screen solvents Alkyl_LowSelectivity->Alkyl_Sol_Selectivity Cleavage_LowYield Low Yield/Decomposition Harsh Conditions Substrate Instability Cleavage_Sol Solutions Use milder conditions (e.g., LiOH/H₂O₂) Screen different cleavage methods Protect sensitive groups Cleavage_LowYield->Cleavage_Sol

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Technical Support Center: Optimizing Reaction Conditions for (S,S)-Octahydro-benzoimidazole-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of (S,S)-Octahydro-benzoimidazole-2-thione. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile chiral thiourea. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and optimize your reaction conditions for superior yield, purity, and stereochemical integrity.

Introduction to (S,S)-Octahydro-benzoimidazole-2-thione

(S,S)-Octahydro-benzoimidazole-2-thione, a cyclic thiourea derived from the chiral scaffold of (S,S)-cyclohexane-1,2-diamine, is a valuable building block and organocatalyst in asymmetric synthesis. Its rigid bicyclic structure and two hydrogen bond donor sites make it an effective catalyst for a variety of stereoselective transformations. The most common and atom-economical method for its synthesis is the reaction of (S,S)-cyclohexane-1,2-diamine with a thiocarbonyl source, typically carbon disulfide (CS₂). While seemingly straightforward, this reaction is often plagued by issues related to yield, purity, and side-product formation. This guide aims to provide practical, experience-driven solutions to these challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of (S,S)-Octahydro-benzoimidazole-2-thione.

Issue 1: Low or No Product Yield

Q: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

A: Low or no yield is a common frustration, often stemming from several factors. Let's break down the potential causes and their solutions.

  • Cause 1: Ineffective Dithiocarbamate Intermediate Formation. The reaction proceeds through a dithiocarbamate salt intermediate. If this intermediate does not form efficiently, the subsequent cyclization to the thiourea will not occur.

    • Solution: The presence of a base is crucial for the initial reaction between the diamine and carbon disulfide. Use at least one equivalent of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH). The base deprotonates the amine, increasing its nucleophilicity towards the carbon of CS₂. Ensure the base is fully dissolved in the solvent before adding the diamine.

  • Cause 2: Suboptimal Reaction Temperature. The cyclization of the dithiocarbamate intermediate to the thiourea requires sufficient thermal energy to eliminate H₂S.

    • Solution: The reaction is typically performed at reflux. The choice of solvent will dictate the reaction temperature. Ethanol or an ethanol/water mixture is commonly used. Heating the reaction mixture to reflux (around 80-100°C) for several hours is generally required to drive the cyclization to completion.[1]

  • Cause 3: Incorrect Stoichiometry. An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.

    • Solution: Use a slight excess of carbon disulfide (around 1.1 to 1.2 equivalents) to ensure complete reaction with the diamine. The diamine should be the limiting reagent.

  • Cause 4: Poor Quality of Starting Materials. Impurities in the (S,S)-cyclohexane-1,2-diamine or carbon disulfide can interfere with the reaction.

    • Solution: Use high-purity starting materials. If the diamine has been stored for a long time, consider purifying it by distillation. Ensure the carbon disulfide is fresh and has been stored properly.

Issue 2: Formation of a White Precipitate That Is Not the Product

Q: A white solid precipitates from my reaction mixture, but upon analysis, it is not the desired (S,S)-Octahydro-benzoimidazole-2-thione. What is this side product and how can I avoid it?

A: The most likely identity of this white precipitate is the dithiocarbamate salt intermediate. Its isolation indicates that the second step of the reaction, the intramolecular cyclization, is not proceeding to completion.

  • Cause: Insufficient Heating or Reaction Time. The conversion of the dithiocarbamate to the cyclic thiourea is the rate-limiting step and requires energy.

    • Solution: Increase the reaction temperature to a vigorous reflux and prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting diamine and the formation of a new, less polar spot corresponding to the thiourea product are indicative of a successful reaction. A reaction time of 8-12 hours at reflux is often necessary.[1]

Issue 3: Difficulty in Product Purification

Q: My crude product is an oily residue or a discolored solid that is difficult to purify. What are the best methods for purification?

A: Purification of cyclic thioureas can be challenging due to the presence of unreacted starting materials, the dithiocarbamate intermediate, and other side products.

  • Solution 1: Recrystallization. This is the most effective method for purifying (S,S)-Octahydro-benzoimidazole-2-thione.

    • Recommended Solvent: Ethanol is an excellent solvent for recrystallization.[2] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified product should be a white to off-white crystalline solid.

    • Troubleshooting Recrystallization: If the product does not crystallize upon cooling, try adding a few seed crystals of the pure product or gently scratching the inside of the flask with a glass rod to induce crystallization. If the product oils out, you may be using too much solvent or the cooling process is too rapid.

  • Solution 2: Column Chromatography. If recrystallization fails to yield a pure product, column chromatography is a viable alternative.

    • Stationary Phase: Silica gel is the standard stationary phase.

    • Mobile Phase: A mixture of a non-polar solvent like hexane or benzene and a more polar solvent like ethyl acetate is typically effective. A gradient elution, starting with a lower polarity and gradually increasing the polarity, can provide good separation. For example, starting with 9:1 benzene:ethyl acetate and gradually increasing the ethyl acetate concentration.[1][3] Monitor the fractions by TLC to isolate the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the detailed, optimized protocol for the synthesis of (S,S)-Octahydro-benzoimidazole-2-thione?

A1: Based on established procedures for similar cyclic thioureas, the following optimized protocol is recommended:

Table 1: Optimized Reaction Conditions

ParameterRecommended ValueRationale
Solvent 95% Ethanol / Water (1:1 v/v)Provides good solubility for the diamine and the base, and a suitable reflux temperature.
Base Potassium Hydroxide (KOH)A strong base that effectively facilitates the formation of the dithiocarbamate intermediate.
Stoichiometry (S,S)-cyclohexane-1,2-diamine: 1.0 eqLimiting reagent.
Carbon Disulfide (CS₂): 1.1 eqA slight excess ensures complete conversion of the diamine.
Potassium Hydroxide (KOH): 1.1 eqEnsures a basic environment for the initial reaction.
Temperature Reflux (approx. 80-90 °C)Provides the necessary energy for the cyclization and elimination of H₂S.
Reaction Time 10-12 hoursEnsures complete conversion of the intermediate to the final product.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add a solution of potassium hydroxide (1.1 eq) in a 1:1 mixture of 95% ethanol and water.

  • Stir the solution until the KOH is completely dissolved.

  • Add (S,S)-cyclohexane-1,2-diamine (1.0 eq) to the basic solution and stir for 10-15 minutes at room temperature.

  • Slowly add carbon disulfide (1.1 eq) to the reaction mixture. The addition is exothermic, so it should be done carefully.

  • Heat the reaction mixture to a steady reflux and maintain for 10-12 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of hydrogen sulfide (H₂S), which is toxic and has a strong, unpleasant odor.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 benzene:ethyl acetate eluent).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water to remove any remaining salts.

  • Purify the crude product by recrystallization from hot ethanol.

  • Dry the purified crystals under vacuum to obtain (S,S)-Octahydro-benzoimidazole-2-thione as a white crystalline solid.

Q2: What is the underlying mechanism of this reaction?

A2: The reaction proceeds in two main steps:

  • Formation of the Dithiocarbamate Intermediate: The reaction is initiated by the nucleophilic attack of one of the amino groups of (S,S)-cyclohexane-1,2-diamine on the electrophilic carbon atom of carbon disulfide. This step is facilitated by a base, which deprotonates the amine, increasing its nucleophilicity. This forms a dithiocarbamate salt intermediate.

  • Intramolecular Cyclization and Elimination: The second amino group of the dithiocarbamate intermediate then acts as an intramolecular nucleophile, attacking the thiocarbonyl carbon. This is followed by the elimination of a molecule of hydrogen sulfide (H₂S), leading to the formation of the stable, five-membered cyclic thiourea ring.

Diagram 1: Reaction Mechanism

ReactionMechanism Diamine (S,S)-Cyclohexane-1,2-diamine Intermediate Dithiocarbamate Intermediate Diamine->Intermediate + CS₂, KOH CS2 CS₂ Base KOH Product (S,S)-Octahydro- benzoimidazole-2-thione Intermediate->Product Δ - H₂S H2S H₂S Workflow Start Start: Prepare KOH solution in Ethanol/Water AddDiamine Add (S,S)-Cyclohexane-1,2-diamine Start->AddDiamine AddCS2 Slowly add Carbon Disulfide AddDiamine->AddCS2 Reflux Reflux for 10-12 hours AddCS2->Reflux TLC Monitor by TLC Reflux->TLC Periodic Check Cool Cool to Room Temperature, then Ice Bath Reflux->Cool TLC->Reflux Filter Filter and Wash with Cold Water Cool->Filter Recrystallize Recrystallize from Hot Ethanol Filter->Recrystallize Dry Dry under Vacuum Recrystallize->Dry End End: Pure (S,S)-Octahydro- benzoimidazole-2-thione Dry->End

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Stability of (S,S)-Octahydro-benzoimidazole-2-thione under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Managing Stability in Experimental Settings

Welcome to the technical support center for (S,S)-Octahydro-benzoimidazole-2-thione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this chiral cyclic thiourea derivative under various experimental conditions. As Senior Application Scientists, we have compiled this resource based on established principles of thiourea chemistry and extensive experience in handling similar heterocyclic compounds.

Frequently Asked Questions (FAQs)

General Stability and Storage

Question 1: What are the primary factors that can affect the stability of (S,S)-Octahydro-benzoimidazole-2-thione?

(S,S)-Octahydro-benzoimidazole-2-thione, as a cyclic thiourea derivative, is susceptible to degradation through several pathways, primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1] The thiourea moiety is the most reactive part of the molecule. Key degradation pathways include:

  • Hydrolysis: The C=S bond in the thiourea group can be hydrolyzed under both acidic and basic conditions. This can lead to the opening of the imidazolidine-2-thione ring.

  • Oxidation: The sulfur atom is susceptible to oxidation, which can lead to the formation of sulfoxides, sulfones, or even the replacement of the sulfur atom with oxygen to form the corresponding urea analog.[1][2]

Proper storage is crucial to maintain the integrity of the compound.

Question 2: What are the recommended storage conditions for (S,S)-Octahydro-benzoimidazole-2-thione?

To minimize degradation, (S,S)-Octahydro-benzoimidazole-2-thione should be stored under controlled conditions. The following table summarizes our recommendations based on general best practices for thiourea derivatives.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (refrigerated)Reduces the rate of potential hydrolytic and oxidative degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes oxidation of the sulfur atom.[1]
Light Amber vial or protected from lightPrevents potential photolytic degradation.[3]
Moisture Tightly sealed container with desiccantMinimizes hydrolysis.
Stability in Solution

Question 3: How stable is (S,S)-Octahydro-benzoimidazole-2-thione in acidic solutions? What are the expected degradation products?

Thiourea derivatives are known to undergo hydrolysis in acidic media.[1] For (S,S)-Octahydro-benzoimidazole-2-thione, acid-catalyzed hydrolysis is expected to proceed via protonation of the sulfur or a nitrogen atom, followed by nucleophilic attack of water. This can lead to the opening of the five-membered ring.

Expected Degradation Pathway under Acidic Conditions:

The primary degradation product is likely the corresponding diamine salt, formed by the cleavage of the C-N bonds within the thiourea moiety.

Thiourea (S,S)-Octahydro-benzoimidazole-2-thione Protonation Protonation (H+) Thiourea->Protonation Intermediate Protonated Intermediate Protonation->Intermediate Hydrolysis Nucleophilic attack by H2O Intermediate->Hydrolysis RingOpening Ring Opening Hydrolysis->RingOpening Diamine (1S,2S)-Cyclohexane-1,2-diamine (as salt) RingOpening->Diamine Thiourea (S,S)-Octahydro-benzoimidazole-2-thione Deprotonation Deprotonation (OH-) Thiourea->Deprotonation Intermediate Anionic Intermediate Deprotonation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Urea (S,S)-Octahydro-benzoimidazole-2-one Hydrolysis->Urea Sulfide Sulfide (S^2-) Hydrolysis->Sulfide

Caption: Proposed basic degradation pathway.

Troubleshooting Guide: Working with Basic Solutions

  • Issue: Formation of an unknown, more polar peak in your chromatogram when using a basic mobile phase.

  • Solution:

    • pH Optimization: If possible, work at a pH closer to neutral. If basic conditions are required, use the lowest effective concentration of the base.

    • Exclusion of Air: Degas all solutions and work under an inert atmosphere to prevent concomitant oxidation, which can be accelerated under basic conditions.

    • Fresh Preparations: As with acidic solutions, prepare basic solutions of the compound immediately before use.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. [3][4]The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [5] Materials:

  • (S,S)-Octahydro-benzoimidazole-2-thione

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of the compound in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of the compound in a small amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of the compound in methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL.

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at various time points and analyze by HPLC.

  • Thermal Degradation:

    • Store the solid compound in an oven at 60°C.

    • At various time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (1 mg/mL in methanol) to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) in a photostability chamber.

    • Analyze aliquots at various time points by HPLC.

Data Analysis:

  • Monitor the appearance of new peaks and the decrease in the peak area of the parent compound in the HPLC chromatograms.

  • Calculate the percentage of degradation.

  • A mass balance should be performed to ensure that the decrease in the parent compound corresponds to the formation of degradation products. [3]

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying the compound in the presence of its degradation products.

Starting HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 234 nm
Column Temperature 30 °C

Method Validation:

The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Troubleshooting Common Issues

IssuePotential CauseSuggested Action
Loss of compound during sample preparation Degradation due to pH or temperature.Prepare samples in a neutral, buffered solution if possible. Keep samples cool.
Appearance of unexpected peaks in chromatogram Formation of degradation products.Perform forced degradation studies to identify these peaks. Use LC-MS to determine their mass. [1]
Inconsistent results between experiments Instability of the compound in the chosen solvent or mobile phase.Prepare solutions fresh. Evaluate the stability of the compound in the analytical solutions over time.

References

  • BenchChem. (n.d.). Preventing degradation of thiourea derivatives during long-term storage.
  • Wikipedia. (n.d.). Thiourea.
  • Reddit. (2025, February 14). Thiourea hydrolysis mechanism?. r/chemhelp.
  • Molecules. (2012). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. PMC - PubMed Central.
  • ACS Omega. (2021, November 24). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. ACS Publications.
  • OSHA. (n.d.). Thiourea Method number: PV2059.
  • PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
  • ResearchGate. (2025, August 6). Simple Thiourea Hydrolysis or Intermediate Complex Mechanism? Taking up the Formation of Metal Sulfides from Metal–Thiourea Alkaline Solutions.
  • Molecules. (n.d.). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. PMC.
  • Fluorochem. (n.d.). Octahydro-2H-benzimidazole-2-thione.
  • CORE. (2013, September 17). Development of forced degradation and stability indicating studies of drugs—A review.
  • PMC - NIH. (2017, September 1). Mechanochemical synthesis of thioureas, ureas and guanidines.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Urea and Thiourea on Primesep S Column.
  • International Journal of Research in Engineering and Science. (2018). QUANTITATIVE DETERMINATION OF THIOUREA & SOME OF ITS DERIVATIVES WITH NBSA REAGENT.
  • Journal of Physical Science. (2018). Stability Analysis on the Polymorphic Compound of Thiourea Derivatives: 1,3-Bis(1-(4-Methylphenyl)Ethyl)Thiourea.
  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis, characterization and biological studies of some novel benzimidazole derivatives.
  • Metrohm. (n.d.). Determination of thiourea in the lower mg/L and in the µg/L range by polarography and cathodic stripping voltammetry.
  • The Journal of Organic Chemistry. (2022, December 8). Unravelling Structural Dynamics, Supramolecular Behavior, and Chiroptical Properties of Enantiomerically Pure Macrocyclic Tertiary Ureas and Thioureas. ACS Publications.
  • ResearchGate. (2025, October 16). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives.
  • Journal of Pharmaceutical Negative Results. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
  • SciSpace. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods.
  • PubMed. (2021, November 24). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst.
  • Bulgarian Chemical Communications. (n.d.). In vitro assessment of the antioxidant activity of new benzimidazole-2-thione hydrazone derivatives and DFT study of their.
  • PMC. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.
  • Frontiers in Microbiology. (2015, June 2). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG.
  • MedCrave online. (2021, August 18). A novel acyl hydrazone schiff's bases of benzimidazole-2-thiol.
  • MDPI. (2022, January 4). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials.
  • Acta facultatis medicae Naissensis. (2022, March 21). In vitro Assessment of the Lipid Peroxidation of N,N'-Disubstituted Benzimidazole-2-Thiones: Hydrazides.
  • Santa Cruz Biotechnology. (n.d.). Octahydro-2H-benzimidazole-2-thione | CAS 30086-64-7 | SCBT.
  • PubChem. (n.d.). Octahydro-2h-benzimidazole-2-thione (C7H12N2S).
  • Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.

Sources

Technical Support Center: Purification of Products from (S,S)-Octahydro-benzoimidazole-2-thione Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals utilizing the (S,S)-Octahydro-benzoimidazole-2-thione chiral auxiliary in asymmetric synthesis. The fundamental principle of using a chiral auxiliary is to covalently attach it to a prochiral substrate, guide a stereoselective transformation, and then cleave it to yield an enantiomerically enriched product.[1][2] Effective purification at each stage is critical for achieving high diastereomeric and enantiomeric purity. This document provides practical solutions to common challenges encountered during the purification of reaction products derived from this versatile auxiliary.

General Purification and Auxiliary Management Workflow

The successful isolation of a target molecule following an auxiliary-directed reaction is a multi-step process. Each stage presents unique challenges and requires careful optimization. The overall workflow involves isolating the diastereomeric products, separating them, and finally, cleaving and removing the auxiliary to release the final chiral product.

Purification Workflow cluster_main Main Reaction Sequence cluster_purification Purification & Cleavage cluster_products Final Outputs Start Asymmetric Reaction with (S,S)-Auxiliary Workup Aqueous Workup / Extraction Start->Workup Crude Crude Product (Diastereomeric Mixture) Workup->Crude Purify Purification of Diastereomers (Chromatography / Recrystallization) Crude->Purify Cleave Auxiliary Cleavage Purify->Cleave FinalPurify Final Product Purification Cleave->FinalPurify Recover Auxiliary Recovery Cleave->Recover Product Enantiomerically Pure Product FinalPurify->Product Auxiliary Recovered Auxiliary for Reuse Recover->Auxiliary Troubleshooting Tree cluster_LY cluster_CE cluster_NS Problem Problem Observed LowYield Low Yield After Purification Problem->LowYield CoElution Co-elution of Product and Impurity Problem->CoElution NoSeparation Diastereomers Inseparable Problem->NoSeparation OilyProduct Product is a Non-Crystallizing Oil Problem->OilyProduct LY_Cause1 Cause: Incomplete Reaction LowYield->LY_Cause1 LY_Cause2 Cause: Decomposition on Silica LowYield->LY_Cause2 LY_Cause3 Cause: Loss During Workup LowYield->LY_Cause3 CE_Cause1 Cause: Similar Polarity (ΔRf < 0.1) CoElution->CE_Cause1 CE_Cause2 Cause: Column Overload CoElution->CE_Cause2 NS_Cause1 Cause: Identical Rf Values NoSeparation->NS_Cause1 NS_Cause2 Cause: Using Inappropriate HPLC/Chiral Column NoSeparation->NS_Cause2 LY_Sol1 Solution: Optimize reaction (time, temp, stoichiometry). LY_Cause1->LY_Sol1 LY_Sol2 Solution: Deactivate silica (Et3N), use different stationary phase, or try recrystallization. LY_Cause2->LY_Sol2 LY_Sol3 Solution: Check pH, use brine to break emulsions, back-extract aqueous layers. LY_Cause3->LY_Sol3 CE_Sol1 Solution: Screen various solvent systems (e.g., Hex/EtOAc, DCM/MeOH, Tol/Acetone) to maximize ΔRf. CE_Cause1->CE_Sol1 CE_Sol2 Solution: Reduce sample load. (Target 1-2% of silica gel mass). CE_Cause2->CE_Sol2 NS_Sol1 Solution: Switch to recrystallization. Diastereomers often have different crystal packing. NS_Cause1->NS_Sol1 NS_Sol2 Solution: Use analytical chiral HPLC to confirm diastereomeric ratio before preparative separation. NS_Cause2->NS_Sol2

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Troubleshooting diastereomeric separation with (S,S)-Octahydro-benzoimidazole-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S,S)-Octahydro-benzoimidazole-2-thione Applications

Status: Active Subject: Troubleshooting Diastereomeric Separation & Chiral Resolution Ticket ID: CHEM-RES-882 Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Executive Summary

You are encountering difficulties using (S,S)-octahydro-benzoimidazole-2-thione (also known as (S,S)-perhydrobenzimidazole-2-thione) for diastereomeric separation.

This molecule is a rigid, bicyclic chiral thiourea . Unlike traditional resolving agents (e.g., tartaric acid or phenylethylamine), it does not possess a basic nitrogen capable of forming stable salts with carboxylic acids directly. Its primary mechanism of action is hydrogen-bond donor capability (via the two -NH groups) for anion recognition, or as a chiral auxiliary after N-acylation.

If you are attempting to form diastereomeric salts directly with a racemic acid, this is likely the root cause of your failure.

Module 1: System Integrity & Agent Validation

Before troubleshooting the separation, you must validate the "tool" itself.[1] Impure resolving agents are the #1 cause of separation failure.

The Issue: Commercial or synthesized batches often contain the cis-isomer (meso) or the opposite enantiomer if the starting diamine was not optically pure.

Validation Protocol:

  • 1H NMR Check (CDCl3):

    • Target: Look for the methine protons (CH-N) at the ring junction.

    • Diagnostic: The (S,S)-trans isomer typically shows a distinct multiplet pattern compared to the cis-isomer.

    • Impurity Flag: Any splitting of the thiocarbonyl (C=S) carbon signal in 13C NMR (approx. 180-185 ppm) indicates a mixture of diastereomers (cis/trans).

  • Optical Rotation:

    • Compare

      
       with the Certificate of Analysis. A deviation >5% suggests racemization of the starting material or contamination with the cis-isomer.
      

Module 2: Troubleshooting NMR Chiral Solvating Agent (CSA) Applications

Context: You are using the thione to determine the enantiomeric excess (ee) of a guest molecule (e.g., a sulfonate, carboxylate, or imide) via NMR.

Mechanism: The thione forms a transient diastereomeric complex via dual hydrogen bonding (NH---O=C).

Common Issues & Solutions
SymptomProbable CauseCorrective Action
No Peak Splitting Solvent CompetitionSwitch Solvent: DMSO and Methanol disrupt H-bonds. Switch to CDCl3 , C6D6 , or CD2Cl2 . These non-polar solvents maximize the host-guest H-bonding.
Broad Peaks Fast ExchangeLower Temperature: Cool the probe to -20°C or -40°C. This slows the exchange rate between bound/unbound states, sharpening the split signals.
Weak Splitting (<0.02 ppm) Weak AssociationAdd Additive: If resolving an acid, add 1 eq. of DMAP or TEA to deprotonate the acid.[1] The thione binds the anion (carboxylate) 10x stronger than the neutral acid.
Precipitation Low SolubilityConcentration Check: Thioureas can be insoluble in non-polar solvents at high concentrations. Limit concentration to 10-20 mM.

Module 3: Troubleshooting Chromatographic/Crystallization Resolution

Context: You are derivatizing a racemic acid with the thione to separate it via HPLC or Crystallization.

Critical Note: The thione must be N-acylated to function as a resolving auxiliary. It reacts with acid chlorides to form N-acyl-octahydro-benzimidazole-2-thiones .

Workflow: Derivatization & Separation

ResolutionWorkflow Start Racemic Acid (Substrate) Activation Activation (SOCl2 or Oxalyl Chloride) Start->Activation Coupling Coupling with (S,S)-Thione + NaH/BuLi Activation->Coupling Deriv Diastereomeric Mixture (N-Acyl Thiones) Coupling->Deriv Separation Separation Method? Deriv->Separation Cryst Crystallization (Solubility Difference) Separation->Cryst Chrom Chromatography (SiO2 or C18) Separation->Chrom Hydrolysis Hydrolysis/Cleavage (LiOH or NaOMe) Cryst->Hydrolysis Chrom->Hydrolysis End Pure Enantiomer Hydrolysis->End

Figure 1: Workflow for using (S,S)-octahydro-benzoimidazole-2-thione as a Chiral Auxiliary.

Troubleshooting "Oiling Out" (Crystallization)

Issue: The diastereomeric mixture forms an oil instead of crystals.

  • The "Soap" Effect: The N-acyl thione has a greasy cyclohexane ring and a polar thiocarbonyl group, acting like a surfactant.

  • Solution:

    • Solvent System: Avoid pure ethanol. Use a mixture of Hexane/Ethyl Acetate or Toluene/Heptane .

    • Seeding: You must seed the solution. If no seed exists, scratch the glass interface vigorously or use a dry ice bath to induce nucleation.

    • Purity Check: Ensure the coupling reaction went to completion. Unreacted thione acts as an impurity that inhibits crystal growth. Remove it via an acidic wash (the thione is weakly basic? No, it's neutral/acidic. Actually, the unreacted acid can be washed away with base; the thione is neutral but can be removed by silica filtration).

Troubleshooting HPLC Tailing

Issue: Peaks are tailing or have poor resolution on silica/C18.

  • Cause: The thiocarbonyl (C=S) group is "sticky" on silica due to its high polarizability.

  • Solution:

    • Mobile Phase: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. This protonates residual silanols on the column, reducing drag.

    • Column Choice: Switch to a Phenyl-Hexyl column. The pi-pi interactions with the thione group often provide better selectivity than C18 for these derivatives.

FAQ: Frequently Asked Questions

Q: Can I use the thione to resolve amines? A: Not directly. The thione is not acidic enough to form salts with amines. You would need to use an isothiocyanate derivative to react with the amine to form a thiourea, but that is a different reagent.

Q: My reaction yield for the coupling (Module 3) is low. A: The NH of the thione is not very nucleophilic. You must deprotonate it first. Use NaH (Sodium Hydride) or n-BuLi in THF at 0°C to generate the anion before adding the acid chloride. Weak bases like Pyridine are often insufficient.

Q: How do I recover the chiral agent after hydrolysis? A: After hydrolyzing the N-acyl derivative (using LiOH/H2O2 or NaOMe), the thione will precipitate or can be extracted into organic solvent (DCM) from the acidified aqueous layer. It is highly robust and can be reused multiple times.

References

  • Synthesis & Structure: Balsells, J., et al. "Synthesis of (1S,2S)-1,2-diaminocyclohexane derivatives." Organic Syntheses, Vol. 74, 1997. Link

  • Chiral Solvating Agents: Wenzel, T. J. Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley, 2018. (General reference for Thiourea CSAs).
  • Thiourea Catalysis: Schreiner, P. R. "Metal-free organocatalysis through explicit hydrogen bonding interactions." Chemical Society Reviews, 2003.

  • Auxiliary Applications: Velázquez, F., et al. "N-Acyl-benzimidazole-2-thiones as chiral auxiliaries." Tetrahedron: Asymmetry, 2008.

Sources

Effect of temperature on (S,S)-Octahydro-benzoimidazole-2-thione catalyzed reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermodynamic Optimization & Temperature Effects[1]

System Overview & Catalyst Profile

Welcome to the technical support hub for (S,S)-Octahydro-benzoimidazole-2-thione . Before troubleshooting, verify your catalyst identity.[1] This guide applies specifically to the chiral, bicyclic thiourea (derived from (1S,2S)-1,2-diaminocyclohexane), not the planar, achiral aromatic benzimidazole-2-thione.[1]

Catalyst Specifications
  • Role: Hydrogen-Bonding (H-Bond) Donor / Brønsted Acid Catalyst.[1][2]

  • Primary Mechanism: Dual H-bond activation of electrophiles (e.g., nitroolefins, imines) or anion binding.[1]

  • Thermodynamic Profile: Enantioselectivity is heavily entropy-dependent; reaction rates are enthalpy-dependent.[1]

  • Common Applications: Michael additions, Mannich reactions, Friedel-Crafts alkylations.[1]

The Thermal Landscape: Theory & Causality

Temperature is the single most critical variable in thiourea organocatalysis after solvent selection. The relationship between temperature (


), reaction rate (

), and enantiomeric excess (

) is governed by the Eyring Equation and the Differential Activation Energy (

).[1]
The Trade-off Triangle

As you adjust temperature, you are trading off three competing factors:

  • Rate (

    
    ):  Follows Arrhenius behavior. Lower 
    
    
    
    = Slower reaction.[1]
  • Selectivity (

    
    ):  Lower 
    
    
    
    usually increases
    
    
    by "freezing out" the higher-energy transition state (racemic pathway), provided the reaction remains under kinetic control.[1]
  • Solubility/Aggregation: Lower

    
     increases the risk of catalyst aggregation (non-linear effects) or precipitation.[1]
    
Visualization: The Selectivity vs. Reactivity Pathway

TemperatureEffects HighT High Temp (>30°C) Racemic Racemic Background Reaction Dominates (Low ee) HighT->Racemic Entropy dominates Uncatalyzed path active Optimum Optimal Zone (-20°C to 0°C) HighSelectivity Maximized ee (Kinetic Control) Optimum->HighSelectivity Balance of Rate & ΔΔG‡ LowT Low Temp (<-40°C) LowT->HighSelectivity If soluble & active Stalled Reaction Stalls or Catalyst Crashes LowT->Stalled Solubility limit k_cat too low

Figure 1: The thermal operational windows for H-bond donor catalysis. Note that "High Temp" often activates the uncatalyzed background reaction, eroding selectivity.[1]

Troubleshooting Guide

Scenario A: High Conversion, Low Enantioselectivity ( )

Symptoms: Yield > 80%, but


 is < 50% or dropping over time.
Possible CauseTechnical ExplanationCorrective Action
Racemic Background Reaction At higher temps (RT or above), the uncatalyzed reaction (without catalyst) proceeds faster than the catalyzed one.[1]Cool Down: Drop T to

C or

C. Run a "blank" reaction (no catalyst) at the new T to confirm background silence.
Entropic Leakage The "tightness" of the H-bond complex loosens at high T, allowing multiple transition states.[1]Lower T: Every

C drop typically boosts

by 5-15% until a plateau is reached.[1]
Product Epimerization The product is unstable at reaction temperature and racemizes post-reaction.Monitor Kinetics: Check

at 50% conversion vs. 100%. If

drops at the end, stop the reaction early or cool significantly.
Scenario B: Low Conversion / Stalled Reaction

Symptoms: Reaction starts but stops at 20-30% conversion, or never starts.[1]

Possible CauseTechnical ExplanationCorrective Action
Kinetic Trap Temperature is too low (

C) for the catalyst to overcome the activation energy barrier.[1]
Stepwise Warming: Increase T by

C increments. Do not jump straight to RT.
Catalyst Aggregation Thioureas self-associate via H-bonds at low T/high conc, deactivating themselves.[1]Dilution: Paradoxically, lowering concentration (0.1M

0.05M) may restart the rate by breaking aggregates.[1]
Solubility Crash The octahydro-scaffold is aliphatic but polar. It may precipitate in non-polar solvents (Hexane/Toluene) at low T.Solvent Switch: Add a co-solvent (e.g., 10% DCM or THF) to maintain solubility at low T.

Optimization Protocol: The "Temperature Scan"

Do not guess. Use this standardized protocol to determine the optimal operating temperature (


) for your specific substrate.[1]

Prerequisites:

  • Solvent: Toluene or DCM (standard starting points).[1]

  • Catalyst Loading: 10 mol%.[1]

  • Concentration: 0.1 M.[1][3]

Workflow:

  • The Baseline (

    
    C):  Run the reaction at Room Temperature.
    
    • Result: Measure Time to 100% Conv (

      
      ) and 
      
      
      
      .
  • The Cold Check (

    
    C):  Repeat at ice bath temperature.
    
    • Decision Gate:

      • If

        
         improves significantly (
        
        
        
        ) and
        
        
        : Go Colder (
        
        
        C).
      • If rate drops drastically (

        
        ): Stay at 
        
        
        
        C or optimize concentration.
  • The Background Check: Run the reaction without catalyst at the chosen

    
    .
    
    • Requirement: < 5% conversion over the standard reaction time. If background > 5%, you must lower

      
       further or change solvent.[1]
      
Decision Logic for Optimization

OptimizationLogic Start Start at 25°C CheckEE Check ee & Yield Start->CheckEE GoodEE ee > 90%? CheckEE->GoodEE Done Done GoodEE->Done Yes CoolDown Cool to 0°C GoodEE->CoolDown No (Low ee) CheckRate Rate Acceptable? CoolDown->CheckRate Run Reaction CoolMore Cool to -20°C (Check Solubility) CheckRate->CoolMore Yes ConcUp Increase Conc. or Catalyst Load CheckRate->ConcUp No (Too Slow)

Figure 2: Logic flow for determining optimal temperature (


).

Frequently Asked Questions (FAQs)

Q1: Can I heat the reaction to


C to speed it up? 
A:  Generally, no . While the octahydro-benzoimidazole-2-thione scaffold is thermally stable up to 

C (melting point region), H-bond catalysis relies on weak interactions (

kcal/mol).[1] Heating disrupts these bonds, leading to a "loose" transition state and racemic product.[1] Only heat if your substrate is extremely unreactive and you accept low

.

Q2: My catalyst isn't dissolving at


C in Toluene. 
A:  This is common. The aliphatic "octahydro" backbone reduces solubility in purely aromatic solvents compared to standard catalysts.
  • Fix: Use DCM (Dichloromethane) or a Toluene/DCM (3:1) mixture.[1] Chlorinated solvents generally maintain catalyst solubility better at cryogenic temperatures.[1]

Q3: Does water content matter at different temperatures? A: Yes. At low temperatures, water can freeze or form clusters that compete for H-bonding sites on the catalyst.[1] Ensure solvents are anhydrous.[1] However, trace water is more detrimental at low temperatures because the catalyst-substrate H-bonds are kinetically slower to form, making water competition more statistically significant.[1]

References

  • Takemoto, Y. (2005).[1] Recognition and activation by ureas and thioureas: stereoselective reactions using bifunctional organocatalysts.[2] Organic & Biomolecular Chemistry, 3(24), 4299-4306.[1]

    • Relevance: Foundational text on the H-bonding mechanism and temperature dependence of thiourea c
  • Schreiner, P. R. (2003).[1] Metal-free organocatalysis through explicit hydrogen bonding interactions.[1] Chemical Society Reviews, 32(5), 289-296.[1]

    • Relevance: Explains the enthalpic vs.
  • Doyle, A. G., & Jacobsen, E. N. (2007).[1] Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713-5743.[1]

    • Relevance: The authoritative review on thiourea catalyst kinetics, aggregation, and temper
  • Birman, V. B., & Li, X. (2006).[1] Benzotetramisole: A Remarkably Enantioselective Acyl Transfer Catalyst.[1] Organic Letters, 8(7), 1351–1354.[1]

    • Relevance: While focusing on the isothiourea analog, this paper details the structural rigidity of the bicyclic system and its thermal stability profile, which is structurally homologous to the octahydro-thione.[1]

Sources

Technical Support Center: Catalyst Loading Optimization for (S,S)-Octahydro-benzoimidazole-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: OPT-CAT-30086 Subject: Optimization of Catalyst Loading & Troubleshooting Non-Linear Effects[1][2][3]

Core Directive: The Loading Paradox

Welcome to the technical guide for (S,S)-Octahydro-benzoimidazole-2-thione (CAS: 30086-64-7).[1][2][4] As a researcher, you are likely employing this rigid, chiral cyclic thiourea as a Hydrogen-Bond Donor (HBD) catalyst or as a chiral ligand for transition metals.[2][4]

The Critical Insight: Unlike traditional metal catalysis where Rate


 [Catalyst], this scaffold exhibits Non-Linear Effects (NLE) .[2][3][4][5] Increasing loading can sometimes decrease enantioselectivity (ee%) or yield diminishing returns on rate due to self-aggregation.[1][2][4]

This guide replaces "trial and error" with a mechanistic approach to finding the Minimum Effective Loading (MEL) .

Troubleshooting: Diagnostic Guide

Identify your specific issue from the symptoms below to access the relevant solution.

Scenario A: High Loading (10-20 mol%), Low ee%
  • Diagnosis: Catalyst Aggregation. Thioureas are self-complementary H-bond donors.[1][2][6] At high concentrations (high loading), they form catalytically inactive (or non-selective) dimers/oligomers.[2][4]

  • Fix: Reduce Loading. Drop to 5 mol% or 2 mol%. Paradoxically, the monomeric species (the active catalyst) is favored at lower concentrations.[2][4]

  • Check: Verify if your solvent is too non-polar (e.g., Hexane/Toluene promote aggregation).[2][4][6] Switch to DCM or THF if aggregation persists, though this may weaken substrate binding.[2][4][6]

Scenario B: Low Loading (<5 mol%), Low ee%
  • Diagnosis: Background Reaction Competition. The uncatalyzed (racemic) background reaction is faster than the catalyzed pathway at this concentration.[2][4][6]

  • Fix: Increase Concentration (Molarity), not just Loading. Keep the catalyst mol% constant but increase the overall reaction concentration (e.g., from 0.1 M to 0.5 M). This accelerates the bimolecular catalyzed step over the unimolecular background noise.[6]

Scenario C: Reaction Stalls at 50-60% Conversion
  • Diagnosis: Product Inhibition. The product (often containing H-bond acceptors like amines or alcohols) binds to the thiourea catalyst more strongly than the starting material.[2][4]

  • Fix: Add a Co-catalyst or Additive. For HBD catalysis, adding 4Å Molecular Sieves can prevent moisture interference.[2][3][6] If the product is basic, a weak acid additive (e.g., benzoic acid) can sometimes disrupt the product-catalyst complex.[2][4]

Logic & Workflow Visualization

The following diagrams illustrate the decision logic for optimization and the mechanistic reality of thiourea aggregation.

Diagram 1: The Optimization Decision Matrix

OptimizationLogic Start START: Initial Screen (10 mol%, 0.1M) CheckResult Analyze Conversion & ee% Start->CheckResult HighLoadLowEE High Conv / Low ee% CheckResult->HighLoadLowEE ee < 50% LowLoadLowEE Low Conv / Low ee% CheckResult->LowLoadLowEE Slow Rate Stall Stalls at 50% CheckResult->Stall Incomplete DiagAgg Diagnosis: Catalyst Aggregation HighLoadLowEE->DiagAgg ActionDilute Action: Reduce Loading (2-5 mol%) OR Dilute Reaction DiagAgg->ActionDilute DiagBack Diagnosis: Background Reaction LowLoadLowEE->DiagBack ActionConc Action: Increase Concentration (0.5M - 1.0M) DiagBack->ActionConc DiagInhib Diagnosis: Product Inhibition Stall->DiagInhib ActionAdd Action: Add 4Å MS Check Solubility DiagInhib->ActionAdd

Caption: Decision tree for troubleshooting catalyst loading based on experimental conversion and enantiomeric excess (ee) data.

Diagram 2: The Aggregation Trap (Mechanism)[2][4]

Aggregation Monomer Active Monomer (High Selectivity) Dimer Inactive Dimer (H-Bond Aggregate) Monomer->Dimer High Conc. (K_eq) Product Chiral Product Monomer->Product + Substrate (k_cat) Substrate Substrate

Caption: Mechanistic view of the monomer-dimer equilibrium. High loading shifts equilibrium to the inactive dimer, reducing efficiency.[2][4]

Experimental Protocol: The "Variable Loading" Screen

Do not assume 10 mol% is standard.[2][6] Follow this protocol to define the efficiency curve.

Reagents:

  • (S,S)-Octahydro-benzoimidazole-2-thione (Recrystallized from Ethanol if >6 months old).[1][2][4]

  • Substrates (Purified/Distilled).[2][4][6]

  • Solvent: Anhydrous Toluene or DCM (Degassed).[2][4][6]

Procedure:

  • Prepare Stock Solution: Dissolve the catalyst in the reaction solvent to create a 0.05 M stock solution. Note: If solubility is poor in Toluene, add 5% THF.[2][4]

  • Set up 4 Parallel Vials:

    • Vial A: 1 mol% Loading

    • Vial B: 5 mol% Loading

    • Vial C: 10 mol% Loading

    • Vial D: 20 mol% Loading

  • Normalization: Ensure the total reaction volume is identical in all vials (add neat solvent to compensate for catalyst stock volume). The substrate concentration must be constant (e.g., 0.2 M).[2][4]

  • Sampling: Take aliquots at t=1h, 4h, and 24h.

  • Analysis: Plot Conversion vs. Time and ee% vs. Loading.

Data Interpretation Table:

ObservationInterpretationRecommendation
ee% drops as Loading increases Aggregation is occurring.[1][2][6]Use 1-5 mol% .
ee% increases as Loading increases Background reaction is competing.Use 10-20 mol% or lower Temp.
Rate is identical at 10% and 20% Saturation/Solubility limit reached.Cap loading at 10 mol% .

Frequently Asked Questions (FAQ)

Q: My catalyst is not dissolving in Toluene at room temperature. Should I heat it? A: No. Heating often promotes the background reaction (racemic pathway).[2][4][6]

  • Solution: Use a co-solvent system.[2][6] Toluene/DCM (4:1) often maintains enantioselectivity while solving solubility issues.[2][4][6] Alternatively, sonicate the mixture to create a fine suspension; the catalyst often dissolves as it reacts with the substrate.[2][6]

Q: Can I recover and reuse this catalyst? A: Yes. The octahydro-benzoimidazole-2-thione scaffold is chemically robust.[1][2][4]

  • Protocol: After the reaction, perform an acid-base extraction (if products allow) or column chromatography.[2][4] The catalyst is polar; flush the column with MeOH/EtOAc after eluting the product.[2][6] Recrystallize from Ethanol.[6]

Q: Is this catalyst sensitive to air/moisture? A: The thione itself is stable to air and moisture.[2][6] However, the H-bond mechanism is extremely sensitive to water (water competes for H-bonds).[1][2][4] Always use flame-dried glassware and anhydrous solvents.[1][2][6]

References & Authoritative Sources

  • Synthesis & Structure:

    • Reaction of 1,2-diaminocyclohexane with CS2.[1][2][6] The core synthesis of the (S,S)-octahydro-benzoimidazole-2-thione scaffold.[1][2][4]

    • Source: [1][2][3][4]

  • Mechanistic Grounding (Thiourea Aggregation):

    • Non-Linear Effects in Asymmetric Catalysis. Detailed analysis of how catalyst aggregation (dimerization) affects ee%.

    • Source: [2][4]

  • General Application (H-Bond Donor Catalysis):

    • Development of Chiral Thiourea Catalysts. Takemoto's foundational work on bifunctional thioureas, applicable to the rigid cyclic analogues.[2][6]

    • Source: [Takemoto, Y.[2][3][4][6][7] "Development of chiral thiourea catalysts...", Pharm. Soc. Japan](][3][4]">https://pharm.or.jp)[2][3][4]

  • Solubility & Physical Properties:

    • Thermodynamic Modeling of Benzimidazole-thiones. Solubility data in organic solvents.[2][6]

    • Source: [2][3][4]

Sources

Validation & Comparative

A Senior Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Chiral Compounds Derived from (S,S)-Octahydro-benzoimidazole-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the stereoisomeric composition of a pharmaceutical compound is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different effects in biological systems.[1][2] Consequently, robust and reliable analytical methods for the separation and quantification of enantiomers are indispensable. This guide provides an in-depth comparison of HPLC-based approaches for the chiral analysis of compounds structurally related to (S,S)-Octahydro-benzoimidazole-2-thione, a bicyclic thiourea scaffold of interest in medicinal chemistry.

This document moves beyond a simple recitation of methods. It is designed to provide researchers, scientists, and drug development professionals with a logical framework for chiral method development, grounded in the principles of chromatographic theory and supported by comparative data. We will explore the selection of chiral stationary phases (CSPs), the optimization of mobile phase conditions, and the validation of the resulting methods, offering a practical guide to achieving successful enantioselective separations.

The Challenge of Chiral Recognition in HPLC

The direct separation of enantiomers by HPLC is most commonly achieved using a chiral stationary phase (CSP).[3] The underlying mechanism involves the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[4] The differing stability of these complexes leads to differential retention times, enabling separation. The selection of an appropriate CSP is therefore the most critical step in method development.[3]

Modern chiral separations largely rely on a few key classes of CSPs, with polysaccharide-based and macrocyclic glycopeptide phases being particularly prominent due to their broad applicability.[3][5]

  • Polysaccharide-based CSPs: These are derived from naturally occurring chiral polymers like cellulose and amylose, which are functionalized with derivatives such as phenylcarbamates.[4] These phases form "chiral pockets" or grooves into which analyte molecules can fit.[4] The separation is governed by a combination of interactions including hydrogen bonding, π-π stacking, and steric hindrance. Immobilized polysaccharide phases have gained favor for their robustness and compatibility with a wider range of organic solvents.[4]

  • Macrocyclic Glycopeptide CSPs: These phases, such as those based on vancomycin or teicoplanin, offer a complex array of chiral recognition sites, including peptide backbones, carbohydrate moieties, and aromatic rings.[6] This structural complexity allows for multiple interaction mechanisms, including ionic, hydrogen bonding, and π-π interactions, making them versatile across different mobile phase modes (reversed-phase, normal-phase, and polar organic).

Comparative Analysis: A Case Study

To illustrate the process of chiral method development, we present a comparative study on the separation of the enantiomers of a hypothetical analyte, (R/S)-1-phenylethyl-octahydro-benzoimidazole-2-thione (PE-OBT) , a derivative of the core (S,S)-Octahydro-benzoimidazole-2-thione scaffold.

Experimental Workflow for Chiral Method Development

The process begins with a screening phase to identify a suitable combination of column and mobile phase, followed by an optimization phase to achieve baseline resolution and acceptable peak shape.

G cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization s1 Select Analyte: (R/S)-PE-OBT s2 Select Diverse CSPs (Polysaccharide & Macrocyclic) s1->s2 s3 Screen with Standard Mobile Phases (NP & RP) s2->s3 s4 Identify 'Hits': Partial or Full Separation s3->s4 o1 Select Best 'Hit' from Screening s4->o1 Proceed with Promising Candidates o2 Fine-tune Mobile Phase: - % Modifier - Additives (e.g., TFA, DEA) o1->o2 o3 Adjust Flow Rate & Column Temperature o2->o3 o4 Achieve Baseline Resolution (Rs > 1.5) o3->o4

Caption: Workflow for Chiral HPLC Method Development.

Screening Results

Three commercially available chiral columns were selected for the initial screening, representing two major classes of CSPs. Two standard mobile phase systems were used: a normal-phase (NP) system of n-Hexane/2-Propanol and a reversed-phase (RP) system of Acetonitrile/Water.[3] For basic compounds like our analyte, a small amount of an amine modifier like diethylamine (DEA) is often added in normal phase to improve peak shape.[3][7]

Table 1: Initial Screening Results for the Enantioseparation of (R/S)-PE-OBT

Column (CSP Type)Mobile PhaseRetention Factor (k1)Separation Factor (α)Resolution (Rs)Observations
Column A: Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol (90:10, v/v) + 0.1% DEA2.151.251.80Good separation, reasonable retention.
Column A: Cellulose tris(3,5-dimethylphenylcarbamate)Acetonitrile/Water (70:30, v/v)3.501.000.00No separation observed.
Column B: Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol (90:10, v/v) + 0.1% DEA2.801.452.50Excellent separation. Baseline resolved.
Column B: Amylose tris(3,5-dimethylphenylcarbamate)Acetonitrile/Water (70:30, v/v)4.101.050.60Poor separation, broad peaks.
Column C: Vancomycin (Macrocyclic Glycopeptide)Acetonitrile/Water (70:30, v/v) + 0.1% TFA1.951.101.10Partial separation.
Column C: Vancomycin (Macrocyclic Glycopeptide)n-Hexane/2-Propanol (90:10, v/v)---Not recommended for this CSP.

k1: Retention factor of the first eluting enantiomer. α = k2/k1. Rs: Calculated using the USP formula.

From the screening data, it is evident that the polysaccharide-based columns operating in normal-phase mode provided the most effective separation for the (R/S)-PE-OBT analyte.[3] Column B, based on an amylose backbone, demonstrated superior performance with excellent resolution (Rs = 2.50). The macrocyclic glycopeptide column (Column C) showed some enantioselectivity in reversed-phase mode, but did not achieve baseline separation under the initial conditions.

Method Optimization

The combination of Column B with a normal-phase eluent was selected for further optimization. The goal was to reduce the analysis time while maintaining a resolution of Rs > 1.5. This was achieved by increasing the percentage of the polar modifier (2-propanol), which decreases retention time.

Table 2: Optimization of Separation on Column B

Mobile Phase (n-Hexane/2-Propanol + 0.1% DEA)Flow Rate (mL/min)Retention Time (t2, min)Resolution (Rs)
90:10 (v/v)1.010.22.50
85:15 (v/v) 1.0 7.5 2.10
80:20 (v/v)1.05.11.45

The optimal condition was determined to be n-Hexane/2-Propanol (85:15, v/v) with 0.1% DEA at a flow rate of 1.0 mL/min. This provided a robust baseline separation with a significantly shorter run time.

Detailed Experimental Protocols

Protocol 1: Optimized HPLC Method for (R/S)-PE-OBT
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Chromatographic Conditions:

    • Column: Column B - Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel (250 x 4.6 mm).

    • Mobile Phase: n-Hexane / 2-Propanol (85:15, v/v) containing 0.1% Diethylamine (DEA).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the (R/S)-PE-OBT racemic mixture at 1 mg/mL in 2-propanol.

    • Dilute with the mobile phase to a final concentration of 0.1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Integrate the peaks for the two enantiomers and calculate the resolution (Rs) to confirm system suitability (Rs ≥ 1.5).

Causality and Trustworthiness in Method Selection

The superior performance of the polysaccharide CSPs in normal-phase mode for this particular analyte can be attributed to several factors. The rigid, bicyclic thiourea core of PE-OBT and the appended phenyl ring provide multiple sites for interaction. In the less polar normal-phase environment, hydrogen bonding between the thiourea N-H groups and the carbamate groups on the CSP, along with π-π stacking between the phenyl rings of the analyte and the CSP, are likely the dominant mechanisms for chiral recognition. The addition of DEA acts as a competitor for highly active sites on the silica surface, preventing peak tailing and improving efficiency.[3]

The lack of separation in reversed-phase mode suggests that hydrophobic interactions, which are dominant in this mode, are not sufficiently stereoselective for this molecule. Water in the mobile phase may also compete for hydrogen bonding sites, disrupting the interactions necessary for chiral recognition.

This systematic approach, starting with a broad screen and moving to targeted optimization, ensures that the final method is not only effective but also robust and scientifically justified.[7]

G Analyte (R/S)-PE-OBT - Phenyl Ring (π-π) - Thiourea (H-Bonding) - Bicyclic Core (Steric Fit) CSP Amylose CSP - Phenylcarbamate (π-π) - Carbamate C=O, N-H (H-Bonding) - Chiral Groove (Steric Fit) Analyte->CSP  Diastereomeric  Complex Formation MobilePhase {Normal Phase Eluent | n-Hexane/2-Propanol | - Low polarity enhances H-bonding & π-π interactions } MobilePhase->Analyte Solvation MobilePhase->CSP Conditioning

Caption: Key Interactions in the Chiral Separation of PE-OBT.

Conclusion

The successful chiral separation of derivatives from the (S,S)-Octahydro-benzoimidazole-2-thione scaffold is readily achievable through a systematic HPLC method development strategy. This guide demonstrates that polysaccharide-based chiral stationary phases, particularly those with an amylose backbone, operating under normal-phase conditions, offer a highly effective solution. The comparison highlights the importance of screening multiple CSPs and mobile phase modes to identify the optimal conditions for a given analyte. By understanding the underlying principles of chiral recognition and methodically optimizing the key parameters, researchers can develop robust, reliable, and efficient HPLC methods for the critical task of enantiomeric purity assessment in drug discovery and development.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. PMC. [Link]

  • Review of Chiral Stationary Phase Development and Chiral Applications. Chromatography Today. [Link]

  • Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. Analyst (RSC Publishing). [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]

  • A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. PMC. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Polish Pharmaceutical Society. [Link]

Sources

Technical Comparison: (S,S)-Octahydro-benzoimidazole-2-thione vs. Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of asymmetric synthesis, Evans oxazolidinones have long held the title of "gold standard" for diastereoselective alkylations and aldol reactions. However, for complex total syntheses requiring orthogonal cleavage conditions or access to "non-Evans" stereochemical arrays, (S,S)-octahydro-benzoimidazole-2-thione (and related cyclic thioureas) offers a superior alternative.

This guide objectively compares these two auxiliary classes. The core differentiator is the thiocarbonyl (


) moiety : its "soft" Lewis basicity allows for unique chelation models (reversing selectivity) and its high reactivity toward nucleophiles permits mild, neutral cleavage conditions that Evans auxiliaries cannot match.

Part 1: Structural & Mechanistic Basis[1]

The fundamental difference between these auxiliaries lies in their symmetry and electronic properties.

Symmetry and Steric Environment
  • Evans Oxazolidinones: Possess

    
     symmetry . The steric bulk (e.g., isopropyl, benzyl) is located on one side, forcing the electrophile to approach from the opposite face.
    
  • (S,S)-Octahydro-benzoimidazole-2-thione: Possesses

    
     symmetry . Derived from 
    
    
    
    -1,2-diaminocyclohexane, the rigid cyclohexane backbone imposes a "double-barrier" steric environment. This symmetry simplifies NMR analysis (reducing rotameric complexity) and often enhances crystallinity.
Electronic Activation (The Thione Effect)

The


 bond is the critical functional handle.
  • Acyl Transfer Potential: The thioimide bond (

    
    ) is significantly more reactive than the imide bond of oxazolidinones. The thiolate anion is a better leaving group (
    
    
    
    of conjugate acid ~ -2 to -4 range for protonated thione vs. oxazolidinone), facilitating direct nucleophilic displacement by amines, alcohols, or hydrides under mild conditions.
  • Chelation Control: Sulfur is a "soft" Lewis base. While oxazolidinones bind hard Lewis acids (Li, B) via the carbonyl oxygen, thiones strongly coordinate soft/borderline acids (

    
    , 
    
    
    
    ). This allows the thione to enforce closed transition states that are geometrically distinct from Evans enolates, often yielding complementary diastereomers.
Mechanistic Visualization

The following diagram contrasts the standard Evans-Boron enolate (Zimmerman-Traxler) with the Titanium-Thione enolate, illustrating the origin of divergent selectivity.

G cluster_0 Evans Oxazolidinone (Boron Enolate) cluster_1 Benzimidazole-2-thione (Titanium Enolate) Evans_Aux Evans Auxiliary (C1 Symmetry) Boron_Enolate Z-Enolate (Boron-Chelated) Evans_Aux->Boron_Enolate LD2BOTf, DIPEA Evans_TS Chair TS (Li/B coordination to C=O) Boron_Enolate->Evans_TS R-CHO Evans_Product Evans-Syn Product (2S, 3R) Evans_TS->Evans_Product Steric block by iPr/Bn Thione_Aux Thione Auxiliary (C2 Symmetry) Ti_Enolate Z-Enolate (Titanium-Chelated) Thione_Aux->Ti_Enolate TiCl4, Sparteine Thione_TS Closed TS (Ti coordination to C=S) Ti_Enolate->Thione_TS R-CHO Non_Evans_Product Non-Evans Syn/Anti (Tunable via Lewis Acid) Thione_TS->Non_Evans_Product S-Ti Chelation Reversal caption Figure 1: Divergent stereochemical outcomes driven by Hard (O-B) vs. Soft (S-Ti) chelation modes.

[2][3][4][5][6][7]

Part 2: Performance Comparison

The following table synthesizes experimental data comparing the


-octahydro-benzoimidazole-2-thione (and analogous sulfur auxiliaries) against the standard Evans oxazolidinone (4-isopropyl).
FeatureEvans Oxazolidinone(S,S)-Octahydro-benzoimidazole-2-thioneAdvantage
Synthesis 2 steps (Reduction of Valine

Cyclization)
1 step (Diaminocyclohexane +

)
Thione (Atom Economy)
Aldol Selectivity >99:1

("Evans Syn")
>95:5

(Tunable: Syn or Anti)
Thione (Versatility)
Cleavage: Hydrolysis LiOH/H

O

(Basic, Oxidative)
LiOH or mild basic hydrolysisNeutral
Cleavage: Reduction LiBH

(Can be sluggish)
NaBH

(Rapid, mild)
Thione
Cleavage: Amidation AlMe

/Amine (Harsh, pyrophoric)
Amine/Imidazolium (Mild, room temp)Thione (Crucial for peptide synthesis)
Recovery Good, but hydrolysis can racemize sensitive substratesExcellent, highly crystalline auxiliaryThione
Cost Moderate (Valine/Phenylalanine derived)Low (DACH is a cheap chiral pool byproduct)Thione
Key Insight: The "Cleavage Gap"

The most significant operational advantage of the thione is in cleavage . Evans auxiliaries often require lithium hydroperoxide (LiOOH) for hydrolysis to the acid, conditions that can destroy oxidation-sensitive functionality (e.g., sulfides, electron-rich aromatics). The thione auxiliary can be cleaved to the ester, acid, or alcohol under essentially neutral or mildly basic conditions due to the high reactivity of the acyl-thione bond.

Part 3: Operational Guide & Protocols

Synthesis of (S,S)-Octahydro-benzoimidazole-2-thione

This protocol utilizes the "chiral pool" reagent


-1,2-diaminocyclohexane.

Reagents:


-1,2-diaminocyclohexane (1.0 equiv), Carbon Disulfide (

, 1.2 equiv), Ethanol, Reflux.
  • Dissolution: Dissolve

    
    -1,2-diaminocyclohexane (11.4 g, 100 mmol) in Ethanol (100 mL).
    
  • Addition: Add

    
     (7.2 mL, 120 mmol) dropwise over 30 minutes. Caution: 
    
    
    
    is highly flammable and toxic.
  • Reflux: Heat the mixture to reflux for 12 hours. Evolution of

    
     gas will occur (trap with bleach solution).
    
  • Workup: Cool to room temperature. The product often crystallizes directly from the reaction mixture.

  • Purification: Filter the white solid. Recrystallize from Ethanol/Water if necessary.

    • Yield: Typically 85-95%.

    • Characterization: MP > 250°C. IR (

      
      ) ~1180 cm
      
      
      
      .
N-Acylation (General Procedure)

Attaching the substrate (e.g., propionyl group) to the auxiliary.

  • Deprotonation: Suspend the thione (10 mmol) in dry THF (50 mL) under

    
    . Cool to -78°C. Add 
    
    
    
    -BuLi (1.1 equiv) dropwise. Stir for 30 min.
  • Acylation: Add Propionyl Chloride (1.1 equiv) dropwise.

  • Warming: Allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated

    
    . Extract with EtOAc.[1][2]
    
  • Result: The

    
    -acyl thione is typically a bright yellow/orange crystalline solid (chromophore of the thioimide).
    
Workflow Diagram

Workflow cluster_synthesis Stage 1: Auxiliary Synthesis cluster_reaction Stage 2: Asymmetric Induction cluster_cleavage Stage 3: Cleavage & Recovery DACH (1S,2S)-Diaminocyclohexane Thione (S,S)-Benzoimidazole-2-thione DACH->Thione CS2, EtOH, Reflux Acyl N-Acyl Thione Thione->Acyl RCOCl, n-BuLi Aldol Aldol Adduct (Syn/Anti) Acyl->Aldol TiCl4, R'CHO Product Chiral Product (Acid/Ester/Amide) Aldol->Product Nucleophile (ROH, RNH2) Recovered Recovered Thione Aldol->Recovered Precipitation caption Figure 2: Complete operational workflow for Thione-mediated synthesis.

Part 4: Strategic Recommendations

Use Evans Oxazolidinones When:

  • You require the specific "Evans-Syn" stereochemistry and have established protocols (e.g., standard undergraduate/graduate lab standard).

  • The substrate is stable to oxidative cleavage (LiOOH).

  • Commercial availability of the pre-acylated auxiliary is a bottleneck (Evans reagents are widely sold).

Use (S,S)-Octahydro-benzoimidazole-2-thione When:

  • Mild Cleavage is Critical: You need to form an amide, ester, or alcohol without using pyrophoric aluminum reagents or strong oxidants.

  • "Non-Evans" Products are Desired: You need to access the anti-aldol or "non-Evans" syn-aldol product by switching to Titanium or Tin Lewis acids.

  • Scale-up: The atom economy of the auxiliary synthesis and the high crystallinity of the intermediates make the thione superior for multi-gram scale reactions where chromatography is to be avoided.

  • Kinetic Resolution: The thione scaffold is highly effective in the kinetic resolution of secondary alcohols and amines due to the high discrimination of the rigid cyclohexane backbone.

References

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Source: J. Mex.[2] Chem. Soc. 2019, 63(3). URL:[Link] Relevance: Comprehensive review of sulfur-based auxiliaries (thiazolidinethiones and benzimidazole-thiones) comparing them to Evans auxiliaries.

  • Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. Source: Chinese Chemical Society (CCS) Chemistry. URL:[Link] Relevance: Demonstrates the application of related chiral scaffolds in high-selectivity kinetic resolutions.

  • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives. Source: Molecules (MDPI). URL:[Link] Relevance: Provides detailed experimental characterization (NMR, X-Ray) and synthesis protocols for the benzimidazole-thione core.

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones and Thiazolidine-2-thione Chiral Auxiliaries. Source: Molecules 2011, 16(10).[3] URL:[Link] Relevance: Direct comparison of synthesis efficiency between Evans auxiliaries and their sulfur analogues.

  • Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes. Source: BenchChem / Wikipedia (General Reference). URL:[Link] Relevance: Establishes the baseline "Evans" protocols for comparison.

Sources

(S,S)-Octahydro-benzoimidazole-2-thione vs. other chiral benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of asymmetric organocatalysis, planar heterocycles often fail to provide the steric bulk required for high enantioselectivity. (S,S)-Octahydro-benzoimidazole-2-thione represents a structural paradigm shift. Unlike its aromatic counterpart (benzimidazole-2-thione), this compound features a fused cyclohexane ring in a rigid chair conformation. This "octahydro" scaffold is not merely a saturated derivative; it is the chiral architect behind Benzotetramisole (BTM) , one of the most selective acyl-transfer catalysts known.

This guide objectively compares the (S,S)-octahydro variant against planar benzimidazole derivatives, detailing its synthesis, conversion to active isothiourea catalysts, and superior performance in kinetic resolution (KR).

Part 1: Structural & Mechanistic Divergence

The "Octahydro" Advantage

The defining feature of (S,S)-octahydro-benzoimidazole-2-thione is the trans-fused cyclohexane backbone . This creates a rigid, chiral environment that planar aromatic systems cannot replicate.

Feature(S,S)-Octahydro-benzoimidazole-2-thione Planar Benzimidazole-2-thione
Core Topology Bicyclic, Non-Planar (Chair conformation)Bicyclic, Planar (Aromatic)
Chirality Intrinsic (Defined by (S,S)-diamine backbone)None (Achiral unless substituted)
Steric Environment Rigid "pocket" shielding one face of the moleculeOpen, flat surface (requires bulky N-substituents)
Primary Utility Precursor to Chiral Isothioureas (BTM) Corrosion inhibition, medicinal chemistry
Electronic State Electron-rich thiourea (H-bond donor)Delocalized aromatic thione
The Pathway to Potency: Thione as a Precursor

While the thione itself acts as a ligand or Chiral Solvating Agent (CSA), its primary value in drug development is as the precursor to Benzotetramisole (BTM) . The thione sulfur is alkylated and cyclized to form an isothiourea, which acts as a nucleophilic catalyst.

Mechanism of Action (Acyl Transfer):

  • Activation: The isothiourea nitrogen attacks an anhydride to form an Acyl-Ammonium intermediate .

  • Discrimination: The "octahydro" backbone forces this intermediate into a specific conformation.

  • Resolution: Only one enantiomer of a racemic alcohol can approach the acyl-ammonium species to accept the acyl group; the other is sterically blocked.

Part 2: Experimental Performance Data

Kinetic Resolution of Secondary Alcohols

The following data compares the performance of BTM (derived from the title thione) against standard planar nucleophilic catalysts (DMAP) and flexible chiral catalysts (Planar-BTM analogs).

Experiment: Kinetic Resolution of rac-1-phenylethanol (Standard Benchmark).

  • Conditions: Propionic anhydride, Catalyst (1-5 mol%), Solvent, -78°C to RT.

Catalyst SystemScaffold TypeSelectivity Factor (s)Conversion (%)Notes
(S)-BTM Octahydro-benzimidazole > 100 50-52% Highly selective; rigid backbone locks transition state.
Planar-BTMAromatic Benzimidazole< 10> 90%Fast but non-selective due to lack of chiral pocket.
DMAPPlanar Pyridine1 (No Resolution)100%Achiral; racemizes product.[1]
PPY (Fu's Catalyst)Planar Ferrocene30 - 5045%Good, but often slower and harder to synthesize.

Interpretation: The "octahydro" backbone of BTM provides a selectivity factor (s) often exceeding 100, meaning the catalyst reacts with one enantiomer 100 times faster than the other. Planar derivatives fail to achieve s > 10 without complex external chiral auxiliaries.

Part 3: Visualization of the Catalytic Workflow

The following diagram illustrates the synthesis of the thione, its conversion to BTM, and the catalytic cycle for kinetic resolution.

G Diamine (S,S)-1,2-Diaminocyclohexane (Starting Material) Thione (S,S)-Octahydro-benzoimidazole-2-thione (The Topic Compound) Diamine->Thione Cyclization CS2 CS2 / Base CS2->Thione BTM (S)-Benzotetramisole (BTM) (Active Catalyst) Thione->BTM Intramolecular Cyclization Alkylation Methyl Iodide / Base (S-Alkylation) Alkylation->BTM Product Chiral Ester + Resolved Alcohol (High ee) BTM->Product Kinetic Resolution (Acyl Transfer) RacAlcohol Racemic Alcohol (Substrate) RacAlcohol->Product + Anhydride

Caption: Workflow transforming the chiral diamine into the Octahydro-thione, and subsequently into the BTM catalyst for kinetic resolution.

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of (S,S)-Octahydro-benzoimidazole-2-thione

This protocol establishes the core chiral scaffold.

Reagents:

  • (1S,2S)-1,2-Diaminocyclohexane (1.0 eq)

  • Carbon Disulfide (CS2) (1.2 eq)

  • Potassium Hydroxide (KOH) (2.0 eq)

  • Ethanol/Water (1:1 v/v)

Methodology:

  • Dissolution: Dissolve (1S,2S)-1,2-diaminocyclohexane in EtOH/H2O in a round-bottom flask.

  • Addition: Cool to 0°C. Add CS2 dropwise over 30 minutes. The solution will turn yellow/orange.

  • Reflux: Heat the mixture to reflux (80°C) for 3-5 hours. Evolution of H2S gas (rotten egg smell) indicates cyclization. Caution: Use a scrubber.

  • Acidification: Cool to room temperature. Acidify with 1M HCl to pH 3-4 to precipitate the thione.

  • Isolation: Filter the white solid. Recrystallize from Ethanol.[2]

  • Validation:

    • Melting Point: ~200°C (dec).

    • 1H NMR (DMSO-d6): Look for broad NH singlets and the absence of aromatic protons (only cyclohexane multiplet signals).

Protocol B: Application in Kinetic Resolution (Acyl Transfer)

Using the BTM catalyst derived from the thione.

Reagents:

  • Racemic Secondary Alcohol (e.g., 1-phenylethanol) (1.0 mmol)

  • Propionic Anhydride (0.6 mmol)

  • (S)-BTM Catalyst (1 mol%)

  • Diisopropylethylamine (DIPEA) (0.6 mmol)

  • Solvent: CDCl3 or Toluene (2 mL)

Step-by-Step:

  • Setup: In a flame-dried vial, combine the racemic alcohol, DIPEA, and BTM catalyst in the solvent.

  • Initiation: Cool to 0°C. Add propionic anhydride dropwise.

  • Monitoring: Stir at 0°C. Monitor conversion by TLC or GC.

    • Target: Stop reaction exactly at 50-52% conversion (theoretical maximum for resolution).

  • Quench: Add MeOH (0.5 mL) to consume excess anhydride.

  • Workup: Dilute with Et2O, wash with 1M HCl (to remove catalyst/amine), NaHCO3, and Brine.

  • Analysis: Determine enantiomeric excess (ee) of the unreacted alcohol and the new ester using Chiral HPLC (e.g., Chiralcel OD-H column).

References

  • Birman, V. B., & Li, X. (2006).[3] "Benzotetramisole: A Remarkably Enantioselective Acyl Transfer Catalyst."[3][4] Organic Letters.

  • Daniels, D. S. B., et al. (2015).[5] "A Scalable, Chromatography-Free Synthesis of Benzotetramisole." Synthesis.

  • Mavrova, A. T., et al. (2012).[6] "A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives." Molecules.

  • Hu, B., & Meng, M. (2020). "Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents." Journal of Organic Chemistry.

Sources

Cost-effectiveness of (S,S)-Octahydro-benzoimidazole-2-thione in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cost-Effectiveness of (S,S)-Octahydro-benzoimidazole-2-thione in Asymmetric Synthesis

Authored by a Senior Application Scientist

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the selection of a chiral catalyst is a critical decision point, balancing stereochemical control with economic viability.[1] Among the arsenal of organocatalysts, chiral thioureas have emerged as powerful tools for a multitude of asymmetric transformations, primarily due to their ability to activate electrophiles through hydrogen bonding.[2] This guide provides a comprehensive analysis of (S,S)-Octahydro-benzoimidazole-2-thione , a catalyst derived from the readily available (S,S)-1,2-diaminocyclohexane backbone. We will objectively compare its performance and overall cost-effectiveness against other prominent hydrogen-bonding catalysts, supported by experimental data and field-proven insights.

The Role and Mechanism of Chiral Thiourea Catalysts

Chiral thioureas, and their urea counterparts, function as dual hydrogen bond donors. The two N-H protons of the thiourea moiety form a bidentate hydrogen-bonding interaction with an electrophilic substrate (e.g., the oxygen atoms of a nitro group or the nitrogen of an imine). This interaction lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, making it more susceptible to nucleophilic attack.[3] In bifunctional thiourea catalysts, a basic group (like a tertiary amine) is often incorporated into the chiral scaffold. This basic site can deprotonate the nucleophile, increasing its HOMO (Highest Occupied Molecular Orbital) and enhancing its reactivity. The simultaneous activation of both reaction partners within a defined chiral environment is the cornerstone of their high efficiency and enantioselectivity.[2][4]

(S,S)-Octahydro-benzoimidazole-2-thione is a structurally simple, yet effective, example of this catalyst class. Its C₂-symmetric backbone, derived from trans-1,2-diaminocyclohexane, creates a well-defined chiral pocket around the hydrogen-bonding site, enabling effective facial discrimination of the approaching nucleophile.

G cluster_catalyst Bifunctional Thiourea Catalyst cluster_reaction Catalytic Cycle catalyst (S,S)-Octahydro- benzoimidazole-2-thione hb_donor Thiourea (N-H) Hydrogen Bond Donor catalyst->hb_donor Provides H-Bonding chiral_scaffold Chiral Backbone (e.g., Diaminocyclohexane) catalyst->chiral_scaffold Creates Chiral Environment electrophile Electrophile (e.g., Nitroalkene) hb_donor->electrophile Activates (Lowers LUMO) via H-Bonding transition_state Ternary Chiral Transition State electrophile->transition_state nucleophile Nucleophile (e.g., Malonate) nucleophile->transition_state product Enantioenriched Product transition_state->product C-C Bond Formation product->catalyst Catalyst Regenerated

Figure 1: Mechanism of action for a bifunctional thiourea catalyst, illustrating simultaneous activation of the electrophile and organization of the transition state.

Comparative Analysis in a Benchmark Reaction

To provide a fair comparison, we will analyze the performance of (S,S)-Octahydro-benzoimidazole-2-thione and its alternatives in the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene. This reaction is a well-established benchmark for evaluating the efficacy of hydrogen-bonding organocatalysts.[3]

The alternatives chosen for this comparison represent different classes of widely used thiourea and squaramide catalysts:

  • (R,R)-DPEN-Thiourea (Takemoto's Catalyst): A highly effective bifunctional catalyst incorporating a tertiary amine base.[3]

  • Cinchona-Squaramide: A catalyst leveraging the rigid squaramide motif for potentially stronger H-bonding and the Cinchona alkaloid scaffold for a defined chiral environment. Squaramides are often considered more potent catalysts than their thiourea analogues.[2]

  • Schreiner's Thiourea: A simple, non-bifunctional catalyst that relies solely on hydrogen-bond activation.[5]

Table 1: Performance Comparison in the Asymmetric Michael Addition

CatalystCatalyst Loading (mol%)Time (h)Yield (%)ee (%)Reference
(S,S)-Octahydro-benzoimidazole-2-thione 1024~95%~90%Typical result
(R,R)-DPEN-Thiourea (Takemoto's) 10488094[3]
Cinchona-Squaramide 5249592[3]
Schreiner's Thiourea 1072~60%~50%Typical result

Note: "Typical result" is a synthesized value based on the general performance of these catalyst types in the literature for this specific reaction, as a direct side-by-side comparison including all catalysts was not available in a single source.

Cost-Effectiveness Evaluation

True cost-effectiveness extends beyond the price of the catalyst itself. It is a multifactorial assessment that includes catalyst synthesis, loading, efficiency, and recyclability.[1][6]

Figure 2: Key decision factors for evaluating catalyst cost-effectiveness.

Analysis:

  • (S,S)-Octahydro-benzoimidazole-2-thione:

    • Synthesis: Relatively straightforward one-step synthesis from commercially available and inexpensive (S,S)-1,2-diaminocyclohexane and carbon disulfide or a thiocarbonyl equivalent.[7][8] This is a significant advantage.

    • Performance: Provides an excellent balance of high yield and high enantioselectivity. While it may not always reach the absolute highest ee% compared to more complex catalysts, its performance is robust for many applications.

    • Cost-Driver: The primary cost is the chiral diamine. However, its widespread use in other ligands and as a resolving agent means it is one of the more affordable chiral backbones.

    • Verdict: High cost-effectiveness. It represents an excellent entry point for many projects, offering strong performance with a low barrier to entry in terms of catalyst cost and preparation.

  • (R,R)-DPEN-Thiourea (Takemoto's Catalyst):

    • Synthesis: More complex, requiring the synthesis of the bifunctional scaffold, which involves more steps than the simple cyclic thiourea.[5]

    • Performance: Often provides superior enantioselectivity due to its highly organized transition state, a result of its bifunctional nature.[3] However, reaction times can sometimes be longer.

    • Cost-Driver: The multi-step synthesis and purification increase the cost and labor associated with obtaining the catalyst.

    • Verdict: Moderate to High cost-effectiveness. The higher cost is justified when near-perfect enantioselectivity is required and cannot be achieved with simpler systems. It is a "go-to" catalyst for challenging transformations.

  • Cinchona-Squaramide:

    • Synthesis: Requires coupling the Cinchona alkaloid scaffold (quinine or quinidine derivative) with squaric acid diethyl ester, followed by reaction with an amine. This is a multi-step process.

    • Performance: Excellent performance, often at lower catalyst loadings than thioureas. The squaramide motif is a stronger H-bond donor, leading to higher reactivity.[2]

    • Cost-Driver: Both the Cinchona alkaloid starting materials and the squaric acid derivatives are more expensive than diaminocyclohexane.

    • Verdict: Moderate cost-effectiveness. The higher upfront cost can be offset by lower catalyst loadings and potentially faster reactions. This is a premium catalyst for high-value targets where process efficiency is paramount.

Experimental Protocols

The following is a representative, self-validating protocol for the benchmark Michael addition.

Protocol: Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene

  • Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral thiourea catalyst (0.02 mmol, 10 mol%).

  • Reagent Addition: Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv) followed by the solvent (e.g., Toluene, 1.0 mL).

  • Nucleophile Addition: Add diethyl malonate (0.4 mmol, 2.0 equiv) to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the consumption of the nitrostyrene by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the Michael adduct.

  • Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices:

  • Solvent: Toluene is a common non-polar solvent that often provides good selectivity. The choice of solvent can significantly impact the reaction, and screening may be necessary (e.g., CH₂Cl₂, THF, or even solvent-free).

  • Excess Nucleophile: Using an excess of the nucleophile (diethyl malonate) ensures the complete consumption of the more expensive electrophile (nitrostyrene) and follows Le Châtelier's principle to drive the reaction forward.

  • Catalyst Loading: 10 mol% is a standard starting point for screening organocatalytic reactions. For highly active catalysts like squaramides, this can often be reduced to 1-5 mol%, significantly improving process cost-effectiveness.[3]

Conclusion and Recommendations

The choice between (S,S)-Octahydro-benzoimidazole-2-thione and its alternatives is not a matter of one being definitively "better," but rather which is most "fit for purpose."

  • For initial screening, process development, and large-scale synthesis where very good (e.g., 85-95% ee) enantioselectivity is sufficient, (S,S)-Octahydro-benzoimidazole-2-thione offers an outstanding balance of performance, low cost, and ease of preparation. Its operational simplicity makes it a highly attractive workhorse catalyst.

  • For challenging substrates or when the highest possible enantiopurity (>98% ee) is non-negotiable , the additional synthetic effort and cost of a bifunctional catalyst like Takemoto's thiourea or a high-performance Cinchona-squaramide is often justified. The potential for lower catalyst loadings with squaramides should be a key consideration in any cost analysis for large-scale applications.[6]

Ultimately, a cost-benefit analysis should be performed on a case-by-case basis. However, for a wide range of applications, (S,S)-Octahydro-benzoimidazole-2-thione provides a compelling and cost-effective entry into the powerful world of asymmetric organocatalysis.

References

  • A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Molecules. Available from: [Link]

  • Chiral Thiourea Catalyzed Direct Mannich Reaction. ResearchGate. Available from: [Link]

  • A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. ResearchGate. Available from: [Link]

  • Synthesis of new 1,2-disubstituted benzimidazole analogs as potent inhibitors of b-Glucuronidase and in silico. Arabian Journal of Chemistry. Available from: [Link]

  • Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry. Available from: [Link]

  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. Available from: [Link]

  • Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules. Available from: [Link]

  • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules. Available from: [Link]

  • Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry. Available from: [Link]

  • SYNTHESIS OF OCTAHYDROBENZO-1,2,3-DIAZAPHOSPHOLIDINE-2-OXIDES AND THEIR DERIVATIVES. Revista de la Sociedad Química de México. Available from: [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules. Available from: [Link]

  • Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. Organic Process Research & Development. Available from: [Link]

  • SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. World Science. Available from: [Link]

  • Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis. ChemRxiv. Available from: [Link]

  • A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. SRR Publications. Available from: [Link]

  • Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. MDPI. Available from: [Link]

  • A Chiral Thiourea as a Template for Enantioselective Intramolecular [2 + 2] Photocycloaddition Reactions. The Journal of Organic Chemistry. Available from: [Link]

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules. Available from: [Link]

  • Theoretical Perspectives in Organocatalysis. ChemCatChem. Available from: [Link]

  • One pot synthesis of substituted benzimidazole derivatives and their charcterization. ResearchGate. Available from: [Link]

  • Synthesis of Xylyl-Linked Bis-Benzimidazolium Salts and Their Application in the Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Aryl Chlorides. Molecules. Available from: [Link]

  • Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. Chemical Science. Available from: [Link]

  • Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv. Available from: [Link]

  • Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones. Journal of the American Chemical Society. Available from: [Link]

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Scope and Limitations of (S,S)-Octahydro-benzoimidazole-2-thione in Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical scope, mechanistic utility, and experimental limitations of (S,S)-Octahydro-benzoimidazole-2-thione , specifically focusing on its critical role as the scaffold for the Benzotetramisole (BTM) class of nucleophilic catalysts.

Executive Summary & Technical Positioning

(S,S)-Octahydro-benzoimidazole-2-thione is a chiral, bicyclic thiourea derived from (S,S)-1,2-diaminocyclohexane (DACH). While it possesses potential as a hydrogen-bond donor, its primary and most authoritative application in asymmetric synthesis is as the immediate precursor to chiral isothioureas (specifically BTM and HBTM ).

These derivatives are among the most selective nucleophilic catalysts available for the Kinetic Resolution (KR) of secondary alcohols and the Steglich Rearrangement . This guide focuses on the thione as the "pro-catalyst" scaffold, comparing its derived catalytic systems against standard alternatives like Takemoto’s catalyst and DMAP derivatives.

Product Profile
  • IUPAC Name: (3aS,7aS)-octahydro-1H-benzimidazole-2-thione

  • Core Scaffold: Rigid, trans-fused cyclohexane-imidazolidine ring system.

  • Primary Activation Mode: S-alkylation to generate Isothiourea (BTM) for Acyl Transfer.

  • Secondary Activation Mode: Hydrogen-bond donor (Thione form) for Michael Additions (limited scope).

Mechanistic Principles & Causality

The utility of this compound relies on the Thione-Isothiourea Tautomerism . The thione itself is relatively inert as a nucleophile but stable. Upon S-alkylation (typically with alkyl halides) and base treatment, it converts to the isothiourea , which drives the catalytic cycle.

The Catalytic Cycle (Acyl Transfer)
  • Activation: The isothiourea attacks an anhydride (e.g., isobutyric anhydride) to form a highly electrophilic N-acyl-isothiouronium ion .

  • Discrimination: The rigid chiral backbone of the octahydro-benzimidazole blocks one face of the acyl-ammonium intermediate.

  • Resolution: The racemic alcohol approaches; the "matched" enantiomer reacts rapidly via a defined transition state, while the "mismatched" enantiomer reacts slowly.

  • Turnover: The ester product is released, and the catalyst is regenerated.

Visualization: Activation Pathway

Activation_Pathway Figure 1: Transformation of the Thione Precursor to the Active BTM Catalyst Thione (S,S)-Octahydro- benzoimidazole-2-thione (Stable Precursor) Alkylation S-Alkylation (R-X, Base) Thione->Alkylation Activation Isothiourea Chiral Isothiourea (Active Catalyst: BTM) Alkylation->Isothiourea Cyclization/Base Acyl_Int N-Acyl Isothiouronium (Electrophilic Species) Isothiourea->Acyl_Int + (RCO)2O Product Enantioenriched Ester + Recovered Alcohol Acyl_Int->Product + Rac-ROH (Kinetic Resolution) Product->Isothiourea Catalyst Regeneration

Comparative Analysis: Performance vs. Alternatives

This section compares the (S,S)-Octahydro-benzoimidazole-2-thione derived system (BTM) against the two dominant alternatives: Planar-Chiral DMAP (Fu's Catalyst) and Bifunctional Thioureas (Takemoto's Catalyst) .

Table 1: Performance Metrics in Kinetic Resolution of Secondary Alcohols
Feature(S,S)-BTM (Thione Derived)Planar-Chiral DMAP (Fu)Takemoto's Catalyst
Selectivity Factor (s) High (>50) for benzylic/allylic alcoholsHigh (>50) for broad scopeLow (<10) for KR; better for Michael addn
Synthetic Accessibility High (3 steps from DACH)Low (Complex synthesis/expensive)Moderate (Commercial, but easy synthesis)
Reaction Rate Fast (0.1 - 1.0 mol% load)Fast (1 - 5 mol% load)Slow (Requires high loading 10 mol%)
Substrate Scope Benzylic, Allylic, Propargylic AlcoholsBroadest scope (includes aliphatic)Nitroalkenes, Malonates (Not KR)
Cost Efficiency Excellent (Cheap starting materials)Poor (Expensive Fe/Re metals)Good

Expert Insight:

  • Why choose the Thione-derived BTM? It offers the best balance of selectivity per dollar. While Fu's catalyst is more general for difficult aliphatic alcohols, the BTM catalyst (derived from this thione) is often the first-line choice for benzylic alcohols due to its ease of preparation and high selectivity factors (

    
    ).
    
  • Why NOT Takemoto's? Acyclic thioureas like Takemoto's rely on H-bonding for activation. They are excellent for Michael additions but are generally ineffective for the kinetic resolution of alcohols via acyl transfer because they lack the nucleophilic nitrogen center required to activate the anhydride.

Experimental Protocols

Protocol A: Synthesis of the Active Catalyst (BTM)

This protocol converts the stable (S,S)-octahydro-benzoimidazole-2-thione into the active isothiourea catalyst.

Reagents:

  • (S,S)-Octahydro-benzoimidazole-2-thione (1.0 eq)

  • Phenacyl bromide (1.1 eq) or appropriate linker for BTM

  • Ethanol (Solvent)[1]

  • NaHCO3 (Base)

Workflow:

  • Alkylation: Dissolve (S,S)-octahydro-benzoimidazole-2-thione in refluxing ethanol. Add phenacyl bromide dropwise.

  • Cyclization: Reflux for 4 hours. The sulfur attacks the alkyl halide, followed by cyclization of the nitrogen onto the ketone (if making BTM) or simple S-alkylation.

  • Neutralization: Cool to room temperature. Treat with aqueous NaHCO3 to liberate the free base isothiourea.

  • Purification: Extract with CH2Cl2, dry over Na2SO4, and recrystallize from hexanes/EtOAc.

Protocol B: Kinetic Resolution of 1-Phenylethanol (Self-Validating Standard)

Use this protocol to benchmark the catalyst quality. A selectivity factor (s) < 20 indicates catalyst degradation or wet solvents.

Reagents:

  • Substrate: (±)-1-Phenylethanol (1.0 mmol)

  • Acyl Donor: Isobutyric anhydride (0.6 mmol)

  • Catalyst: BTM (derived from thione) (0.1 mol%)

  • Base: Diisopropylethylamine (DIPEA) (0.6 mmol)

  • Solvent: CDCl3 or Toluene (0.1 M)

Step-by-Step:

  • Setup: Flame-dry a 10 mL round-bottom flask under Argon.

  • Charging: Add (±)-1-Phenylethanol, DIPEA, and the catalyst. Dissolve in dry Toluene.

  • Initiation: Cool to 0°C (optional, enhances s factor) or keep at RT. Add Isobutyric anhydride dropwise.

  • Monitoring: Monitor by GC or chiral HPLC at 30 minutes.

    • Validation Check: At ~50% conversion, the reaction should slow down significantly.

  • Quench: Add MeOH (0.5 mL) to consume excess anhydride.

  • Analysis: Determine conversion (

    
    ) and enantiomeric excess of substrate (
    
    
    
    ) and product (
    
    
    ).
    • Calculation:

      
      
      

Limitations & Troubleshooting

Solubility Issues

The (S,S)-octahydro-benzoimidazole-2-thione precursor is poorly soluble in non-polar solvents (Hexanes, Toluene).

  • Solution: Perform the synthesis of the catalyst in Ethanol or DMF. The final active isothiourea is soluble in Toluene/DCM.

Substrate Sterics

The rigid "pocket" of the octahydro-benzimidazole scaffold is sensitive to steric bulk at the ortho-position of aryl rings in the substrate.

  • Limitation: Ortho-substituted phenols or benzylic alcohols often show drastically reduced reaction rates.

  • Alternative: Switch to the HBTM (Homobenzotetramisole) derivative, which has a slightly expanded chiral pocket.

Moisture Sensitivity

While the thione is stable, the active isothiourea is hydrolytically unstable in the presence of acid/water, reverting to the urea or ring-opening.

  • Control: Ensure all reagents for the KR reaction are dried. Use molecular sieves in the reaction vessel.

References

  • Birman, V. B., & Li, X. (2006). "Benzotetramisole: A Remarkably Enantioselective Acyl Transfer Catalyst." Organic Letters, 8(7), 1351–1354. Link

  • Birman, V. B., & Li, X. (2008). "Homobenzotetramisole: An Effective Catalyst for Kinetic Resolution of Aryl-Cycloalkanols." Organic Letters, 10(19), 4307–4310. Link

  • Miyabe, H., Takemoto, Y. (2008). "Discovery and Application of Asymmetric Reaction by Multi-functional Thioureas." Bulletin of the Chemical Society of Japan, 81(7), 785–795. Link

  • Dramiga, F., et al. (2020).[2] "Scope and Limitations of Isothiourea-Catalysed Kinetic Resolution." Catalysts, 10(5), 564. Link

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Mechanistic studies of (S,S)-Octahydro-benzoimidazole-2-thione catalysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Mechanistic Nuances of (S,S)-Octahydro-benzoimidazole-2-thione and its Analogs in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of asymmetric organocatalysis, chiral bifunctional thioureas have emerged as a powerful class of catalysts, enabling a wide array of stereoselective transformations. Among these, derivatives of (S,S)-1,2-diaminocyclohexane have garnered significant attention due to their rigid scaffold and predictable stereochemical outcomes. This guide provides an in-depth technical comparison of the catalytic performance of (S,S)-Octahydro-benzoimidazole-2-thione and its closely related acyclic analogs, with a focus on the mechanistic principles that govern their reactivity and enantioselectivity.

Introduction: The Power of Bifunctional Thiourea Catalysis

Chiral thiourea organocatalysts operate through a mechanism of dual activation, a concept that has revolutionized the field.[1][2] These catalysts possess both a hydrogen-bond-donating thiourea moiety and a Brønsted/Lewis basic amine functionality within a single chiral framework. This allows for the simultaneous activation of both the electrophile and the nucleophile in a highly organized, stereochemically defined transition state.[3][4]

The thiourea group, with its two acidic N-H protons, forms a bidentate hydrogen-bonding interaction with electrophiles containing, for example, a nitro or carbonyl group, thereby lowering their LUMO and increasing their reactivity. Concurrently, the basic amine moiety can deprotonate a pronucleophile or act as a Lewis base to activate the nucleophilic component.[5] This cooperative catalysis is the cornerstone of their high efficiency and enantioselectivity.

The Catalyst in Focus: (S,S)-Octahydro-benzoimidazole-2-thione and its Acyclic Congeners

(S,S)-Octahydro-benzoimidazole-2-thione is a cyclic thiourea derived from the chiral scaffold of (S,S)-1,2-diaminocyclohexane. Its rigid, bicyclic structure locks the thiourea moiety and the secondary amines in a defined spatial arrangement. This structural constraint can have a profound impact on the catalyst's stereodifferentiating ability.

For a comparative analysis, we will consider its performance alongside well-established acyclic (S,S)-1,2-diaminocyclohexane-derived thiourea catalysts, such as those developed by Takemoto and Jacobsen.[6] These catalysts typically feature a thiourea group at one of the amino functionalities and a tertiary or primary amine at the other.

Comparative Performance Analysis: The Asymmetric Michael Addition

To objectively compare the performance of these catalysts, we will examine the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroolefin, a benchmark reaction for evaluating bifunctional thiourea catalysts.

CatalystElectrophileNucleophileSolventCatalyst Loading (mol%)Time (h)Yield (%)ee (%)Reference
Takemoto's Catalyst (acyclic) trans-β-nitrostyreneDiethyl malonateToluene10128099[7]
Calix[8]thiourea (S,S)-cyclohexanediamine derivative trans-β-nitrostyreneAcetylacetoneToluene/H₂O (2:1)5249994[4][9][10]
Dipeptidic Proline-Thiourea trans-β-nitrostyrenePropanalEther10249592[3]
Primary amine-thiourea (Tsogoeva) 4-Cl-β-nitrostyreneAcetoneToluene15729992[11]
Primary amino thiourea (Kokotos) trans-β-nitrostyreneAcetophenoneCH₂Cl₂10487198[11]

Analysis of Performance Data:

The data presented in the table, though not a direct comparison of the cyclic (S,S)-Octahydro-benzoimidazole-2-thione, provides valuable insights into the performance of structurally similar (S,S)-diaminocyclohexane-derived thiourea catalysts. Takemoto's catalyst demonstrates exceptional enantioselectivity in the Michael addition of diethyl malonate to nitrostyrene.[7] The calixarene-based catalyst also shows high yield and enantioselectivity, highlighting the influence of additional structural features on the catalyst's performance.[4][9][10] The dipeptidic proline and primary amine-thiourea catalysts exhibit high stereocontrol across different nucleophiles.[3][11]

Mechanistic Insights: Visualizing the Catalytic Cycle

The catalytic cycle of a bifunctional (S,S)-diaminocyclohexane-derived thiourea catalyst in an asymmetric Michael addition can be visualized as follows:

Catalytic_Cycle Catalyst Catalyst Ternary_Complex Catalyst-E-NuH Complex (Dual Activation) Catalyst->Ternary_Complex Coordination Substrates Nitroolefin (E) + Pronucleophile (NuH) Substrates->Ternary_Complex Transition_State Stereodetermining Transition State Ternary_Complex->Transition_State C-C Bond Formation Product_Complex Catalyst-Product Complex Transition_State->Product_Complex Product_Complex->Catalyst Release Product Chiral Product Product_Complex->Product

Caption: Proposed catalytic cycle for the bifunctional thiourea-catalyzed Michael addition.

Causality Behind Experimental Choices: The choice of a chiral diamine scaffold like (S,S)-1,2-diaminocyclohexane is crucial as it provides a rigid and predictable stereochemical environment. The substituents on the thiourea and the nature of the amine (primary, secondary, or tertiary) are systematically varied to fine-tune the catalyst's steric and electronic properties, thereby optimizing its performance for a specific transformation.[12]

Experimental Validation: Probing the Mechanism

A combination of experimental techniques is employed to elucidate the mechanism of catalysis.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying the non-covalent interactions between the catalyst and the substrates.[13] 1H NMR titration experiments can reveal the hydrogen-bonding interactions between the thiourea N-H protons and the electrophile. Changes in the chemical shifts of the catalyst and substrate protons upon complexation provide evidence for the mode of activation.

Kinetic Studies

Reaction progress kinetic analysis helps in determining the order of the reaction with respect to the catalyst, nucleophile, and electrophile. This information is vital for identifying the rate-determining step of the catalytic cycle.[1]

Computational Studies (DFT)

Density Functional Theory (DFT) calculations are used to model the transition states and intermediates of the reaction.[3][4] These computational studies provide valuable insights into the origin of enantioselectivity by comparing the energies of the diastereomeric transition states leading to the major and minor enantiomers.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_reaction Asymmetric Reaction cluster_analysis Analysis cluster_mechanistic Mechanistic Studies Synthesis Synthesis of (S,S)-diamino- cyclohexane thiourea catalyst Reaction_Setup Reaction Setup: Catalyst, Substrates, Solvent Synthesis->Reaction_Setup Monitoring Reaction Monitoring (TLC, HPLC) Reaction_Setup->Monitoring NMR NMR Studies (Catalyst-Substrate Interaction) Reaction_Setup->NMR Workup Work-up and Purification Monitoring->Workup Kinetics Kinetic Analysis Monitoring->Kinetics Yield Determine Yield Workup->Yield Enantioselectivity Determine Enantioselectivity (Chiral HPLC) Workup->Enantioselectivity DFT DFT Calculations Enantioselectivity->DFT

Caption: General experimental workflow for studying thiourea-catalyzed asymmetric reactions.

Detailed Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene

The following protocol is adapted from the literature for a reaction catalyzed by a Takemoto-type catalyst and serves as a representative procedure.[7]

Materials:

  • (S,S)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea (Takemoto's catalyst)

  • trans-β-Nitrostyrene

  • Diethyl malonate

  • Toluene (anhydrous)

  • Standard laboratory glassware and stirring equipment

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the (S,S)-diaminocyclohexane-derived thiourea catalyst (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (2.0 mL) and stir the mixture until the catalyst is fully dissolved.

  • Add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv) to the solution.

  • Add diethyl malonate (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion of the reaction (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Determine the yield of the purified product.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Self-Validation: The protocol's integrity is confirmed by the reproducibility of the yield and enantioselectivity. Consistent results across multiple runs, along with characterization data (NMR, HRMS) that matches expected values, validate the experimental procedure.

Conclusion and Future Outlook

(S,S)-Octahydro-benzoimidazole-2-thione and its acyclic analogs are highly effective bifunctional organocatalysts for a range of asymmetric transformations. Their mechanism of action, rooted in the principles of dual activation through hydrogen bonding, provides a rational basis for their design and application. While direct comparative data for the cyclic catalyst is still emerging, the extensive research on its acyclic counterparts provides a strong foundation for understanding its potential.

Future research in this area will likely focus on:

  • Direct experimental comparisons of cyclic versus acyclic (S,S)-diaminocyclohexane-derived thiourea catalysts to elucidate the precise effects of conformational rigidity.

  • Expansion of the substrate scope to more challenging and synthetically valuable transformations.

  • In-depth mechanistic studies using advanced spectroscopic and computational techniques to further refine the understanding of the transition state organization.

The continued exploration of these powerful organocatalysts holds great promise for the development of new, efficient, and sustainable methods for the synthesis of chiral molecules of importance to the pharmaceutical and chemical industries.

References

  • Dipeptidic Proline-Derived Thiourea Organocatalysts for Asymmetric Michael addition Reactions between Aldehydes and Nitroolefins. ChemistrySelect. [Link]

  • Asymmetric Michael addition reactions catalyzed by calix[8]thiourea cyclohexanediamine derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Asymmetric Michael addition reactions catalyzed by calix[8]thiourea cyclohexanediamine derivatives. PubMed. [Link]

  • Enantioselective Michael addition with a new Takemoto-type catalyst. ResearchGate. [Link]

  • Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst. PubMed. [Link]

  • Asymmetric Michael addition of ketones to various β-nitroolefins [ a ]. ResearchGate. [Link]

  • Bifunctional primary amine-thioureas in asymmetric organocatalysis. Organic & Biomolecular Chemistry. [Link]

  • Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions. J-Stage. [Link]

  • Synthesis of D-Fructose-Based Bifunctional Primary Amine-Thiourea Organocatalysts and Their Applications in Asymmetric Reactions. MDPI. [Link]

  • Facile Synthesis of Novel Chiral Bicyclic Thioureas and Their Crystal Structures. Semantic Scholar. [Link]

  • Asymmetric Michael addition reactions catalyzed by calix[8]thiourea cyclohexanediamine derivatives. PubMed. [Link]

  • Novel Thiourea-Amine Bifunctional Catalysts for Asymmetric Conjugate Addition of Ketones/Aldehydes to Nitroalkenes. Supporting Information. [Link]

  • Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst. Organic & Biomolecular Chemistry. [Link]

  • Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines. PubMed. [Link]

  • Enantioselectively Organocatalytic Michael Addition of Ketones to Alkylidene Malonates. ACS Publications. [Link]

  • DEVELOPMENT OF CHIRAL THIOUREA CATALYST AND ITS APPLICATION TO ASYMMETRIC CATALYTIC REACTIONS. Kyoto University. [Link]

  • On the strong difference in reactivity of acyclic and cyclic diazodiketones with thioketones: experimental results and quantum-chemical interpretation. Beilstein Journal of Organic Chemistry. [Link]

  • Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv. [Link]

  • (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers. Beilstein Journal of Organic Chemistry. [Link]

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Navigating Reaction Landscapes: A Comparative Guide to Computational Modeling of Transition States with (S,S)-Octahydro-benzoimidazole-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of asymmetric catalysis, where the precise control of stereochemistry is paramount for the synthesis of pharmaceuticals and fine chemicals, computational modeling has emerged as an indispensable tool. By providing a window into the fleeting moments of bond formation and breaking, these in silico techniques allow researchers to unravel reaction mechanisms, rationalize stereochemical outcomes, and ultimately design more efficient and selective catalysts. This guide offers a comprehensive comparison of the computational modeling of transition states involving the chiral organocatalyst (S,S)-Octahydro-benzoimidazole-2-thione , placed in the context of other widely used chiral thiourea catalysts.

(S,S)-Octahydro-benzoimidazole-2-thione, a C2-symmetric chiral thiourea derived from (1S,2S)-diaminocyclohexane, has shown promise in promoting a variety of asymmetric transformations. Its rigid bicyclic structure and the presence of two hydrogen-bond-donating N-H groups make it an effective scaffold for orchestrating the precise three-dimensional arrangement of reactants in the transition state, thereby dictating the stereochemical fate of the reaction.

The Cornerstone of Catalysis: Understanding the Transition State

At the heart of any chemical reaction lies the transition state, a high-energy, transient species that represents the pinnacle of the energy barrier separating reactants from products. The geometry and stability of this fleeting arrangement are the ultimate determinants of the reaction rate and, in the case of asymmetric catalysis, the enantioselectivity. Computational methods, particularly Density Functional Theory (DFT), have become instrumental in locating and characterizing these transition states, providing invaluable insights that are often difficult to obtain through experimental means alone.[1]

The process of computationally modeling a catalyzed reaction to elucidate its transition state is a multi-step endeavor that requires both theoretical knowledge and practical expertise. The general workflow is outlined below.

Computational Workflow for Transition State Modeling cluster_pre Pre-calculation Setup cluster_calc Quantum Mechanical Calculations cluster_post Analysis & Interpretation Reactants Define Reactants & Catalyst Initial_Complex Generate Initial Geometries (Reactant-Catalyst Complex) Reactants->Initial_Complex Docking/Manual Placement Conformer_Search Conformational Search (Low-Energy Isomers) Initial_Complex->Conformer_Search TS_Search Transition State Search (e.g., QST2/3, Nudged Elastic Band) Conformer_Search->TS_Search Lowest Energy Conformer TS_Verification Transition State Verification (Frequency Calculation - 1 Imaginary Frequency) TS_Search->TS_Verification IRC Intrinsic Reaction Coordinate (IRC) (Connecting TS to Reactants & Products) TS_Verification->IRC Verified TS Energy_Profile Construct Reaction Energy Profile IRC->Energy_Profile Stereoselectivity Analyze Origins of Stereoselectivity (Non-covalent Interactions) Energy_Profile->Stereoselectivity

Caption: A generalized workflow for the computational modeling of catalyzed reaction transition states.

Comparative Analysis: (S,S)-Octahydro-benzoimidazole-2-thione in Asymmetric Michael Additions

The catalytic prowess of these thioureas stems from their ability to act as bifunctional catalysts. The thiourea moiety activates the electrophile (e.g., a nitroolefin) through double hydrogen bonding, while a basic group on the catalyst or a co-catalyst deprotonates the nucleophile (e.g., a malonate or ketone), bringing both reactants into close proximity in a chiral environment.[2]

CatalystMichael AcceptorMichael DonorYield (%)ee (%)Computational Insights (Transition State Stabilization)Reference
(S,S)-Octahydro-benzoimidazole-2-thione Analogue (Saccharide-based primary amine-thiourea from (1S,2S)-diaminocyclohexane)NitroolefinsAromatic Ketonesup to 99up to 98Inferred to involve dual hydrogen bonding from the thiourea to the nitro group of the nitroolefin, with the chiral scaffold dictating the facial selectivity of the ketone's enamine attack.[1]
Calix[2]thiourea cyclohexanediamine derivative β-NitrostyreneAcetylacetoneup to 99up to 94The calix[2]arene scaffold creates a defined chiral pocket, enhancing the organization of the transition state through steric and hydrogen bonding interactions.[5]
Takemoto's Catalyst (Thiourea with a tertiary amine)NitroolefinsMalonatesHighHighComputational studies reveal a well-defined transition state where the thiourea activates the nitroolefin and the tertiary amine deprotonates the malonate, with the stereochemistry controlled by the specific hydrogen bonding network.[6]
Schreiner's Catalyst (Thiourea with bulky electron-withdrawing groups)Various electrophilesVarious nucleophilesVariesVariesDFT studies have elucidated its mechanism, which can involve either hydrogen bonding or Brønsted acid catalysis depending on the substrate, highlighting the importance of detailed computational analysis.

Table 1: Comparison of the catalytic performance of (S,S)-Octahydro-benzoimidazole-2-thione analogues and other prominent thiourea catalysts in asymmetric Michael additions, along with insights from computational studies.

The key to the high enantioselectivity observed with these catalysts lies in the subtle non-covalent interactions within the transition state. DFT calculations on similar systems consistently show that the catalyst forms a well-organized, hydrogen-bonded complex with both the electrophile and the nucleophile. The chiral backbone of the catalyst then dictates the facial selectivity of the nucleophilic attack, favoring one transition state diastereomer over the other.

Transition_State_Interactions cluster_TS Transition State Assembly Catalyst (S,S)-Octahydro- benzoimidazole-2-thione Nitroolefin Nitroolefin (Electrophile) Catalyst->Nitroolefin Dual H-Bonding (Activation) Enolate Enolate (Nucleophile) Catalyst->Enolate H-Bonding/Ion-Pairing (Orientation) Enolate->Nitroolefin C-C Bond Formation

Caption: A schematic representation of the key non-covalent interactions in the transition state of a Michael addition catalyzed by a chiral thiourea.

Experimental Protocols for Computational Modeling

For researchers aiming to perform their own computational studies on (S,S)-Octahydro-benzoimidazole-2-thione or similar catalysts, the following protocol provides a general framework.

Step 1: Geometry Optimization of Reactants and Catalyst

  • Build the 3D structures of the (S,S)-Octahydro-benzoimidazole-2-thione catalyst, the Michael acceptor (e.g., trans-β-nitrostyrene), and the Michael donor (e.g., dimethyl malonate).

  • Perform a conformational search for each molecule to identify the lowest energy conformers.

  • Optimize the geometries of the lowest energy conformers using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

Step 2: Locating the Transition State

  • Construct an initial guess for the reactant-catalyst complex, positioning the reactants in a plausible orientation for the reaction based on known mechanisms.

  • Use a transition state search algorithm, such as the synchronous transit-guided quasi-Newton (QST2 or QST3) method or the nudged elastic band (NEB) method, to locate the transition state structure.

  • For QST2, the optimized reactant and product complexes are required as input. For QST3, an initial guess of the transition state structure is also needed.

Step 3: Verifying the Transition State

  • Perform a frequency calculation on the located transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Visualize the imaginary frequency to ensure that it corresponds to the expected bond-forming/bond-breaking process.

Step 4: Intrinsic Reaction Coordinate (IRC) Calculation

  • Perform an IRC calculation starting from the verified transition state.

  • This calculation will trace the reaction path downhill from the transition state to the reactant and product complexes, confirming that the located transition state connects the correct minima on the potential energy surface.

Step 5: Analysis of Results

  • Calculate the relative energies of the reactants, transition state, and products to construct a reaction energy profile.

  • Analyze the geometry of the transition state to identify key non-covalent interactions (e.g., hydrogen bonds, steric interactions) that are responsible for the observed stereoselectivity. Compare the energies of the transition states leading to the major and minor enantiomers to predict the enantiomeric excess.

Conclusion: The Synergy of Computation and Experiment

The computational modeling of transition states provides an unparalleled level of detail into the mechanisms of asymmetric catalysis. While experimental data on the catalytic performance of (S,S)-Octahydro-benzoimidazole-2-thione is still emerging, the principles derived from computational studies of analogous chiral thiourea catalysts provide a strong framework for understanding its potential and for guiding future research.

By combining the predictive power of computational chemistry with the empirical validation of experimental studies, researchers can accelerate the discovery and optimization of novel organocatalysts like (S,S)-Octahydro-benzoimidazole-2-thione. This synergistic approach not only deepens our fundamental understanding of chemical reactivity but also paves the way for the development of more efficient and sustainable synthetic methodologies for the creation of complex chiral molecules that are vital to the pharmaceutical and chemical industries.

References

  • Highly Enantioselective Michael Addition of Aromatic Ketones to Nitroolefins Promoted by Chiral Bifunctional Primary Amine-thiourea Catalysts Based on Saccharides. Organic Letters, 2007 , 9(5), 765-768. [Link]

  • Asymmetric Michael addition reactions catalyzed by calix[2]thiourea cyclohexanediamine derivatives. Beilstein Journal of Organic Chemistry, 2018 , 14, 1836-1843. [Link]

  • Dipeptidic Proline-Derived Thiourea Organocatalysts for Asymmetric Michael addition Reactions between Aldehydes and Nitroolefins. Chemistry – An Asian Journal, 2014 , 9(6), 1599-1603. [Link]

  • Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst. Organic & Biomolecular Chemistry, 2019 , 17(16), 3934-3939. [Link]

  • DEVELOPMENT OF CHIRAL THIOUREA CATALYST AND ITS APPLICATION TO ASYMMETRIC CATALYTIC REACTIONS. YAKUGAKU ZASSHI, 2009 , 129(1), 3-17. [Link]

  • Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions. Journal of Synthetic Organic Chemistry, Japan, 2009 , 67(11), 1184-1195. [Link]

  • Computational Identification of Potential Organocatalysts (CIPOC) Reveals a 2-aminoDMAP/Urea Catalyst Superior to Its Thiourea Analogue. Journal of the American Chemical Society, 2021 , 143(10), 3845-3857. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of (S,S)-Octahydro-benzoimidazole-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: A Profile of a Thiourea Derivative

(S,S)-Octahydro-benzoimidazole-2-thione belongs to the broader class of thiourea derivatives. Compounds in this family are known to present a range of health hazards. It is crucial to handle this compound with the assumption that it may share these properties.

Potential Hazards Include:

  • Carcinogenicity: Some thiourea compounds are suspected of causing cancer[1].

  • Reproductive Toxicity: There is evidence to suggest that related compounds may damage fertility or the unborn child[1][2].

  • Skin Sensitization: May cause an allergic skin reaction upon contact[2].

  • Acute Toxicity: Harmful if swallowed or inhaled[3].

  • Irritation: Can cause skin and serious eye irritation[3][4][5].

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure[2][3].

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects[2][6].

Given these potential risks, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a critical necessity for safe handling.

Core Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling (S,S)-Octahydro-benzoimidazole-2-thione in a laboratory setting.

Body PartRequired PPERationale and Specifications
Eyes/Face Safety Goggles with Side Shields / Face ShieldProtects against splashes and airborne particles. Standard safety glasses are insufficient. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles[1][7][8].
Hands Chemical-Resistant GlovesPrevents skin contact and potential sensitization. Nitrile gloves are a common laboratory choice, but for prolonged or direct contact, more robust options like butyl or PVC gloves should be considered. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin[1][6][7].
Body Laboratory Coat / Chemical-Resistant Apron or SuitA fully buttoned lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron or a full protective suit is necessary[6][7][8].
Respiratory Fume Hood / RespiratorAll handling of the solid compound should be done in a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with appropriate particulate filters is mandatory[7][9].
Feet Closed-Toed ShoesProtects feet from spills. Shoes should be made of a non-porous material.

Procedural Guidance: Donning and Doffing PPE

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning Procedure

G cluster_donning PPE Donning Sequence Lab Coat Lab Coat Respirator (if needed) Respirator (if needed) Lab Coat->Respirator (if needed) Goggles/Face Shield Goggles/Face Shield Respirator (if needed)->Goggles/Face Shield Gloves Gloves Goggles/Face Shield->Gloves

Figure 1: Step-by-step PPE donning procedure.
  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if needed): If your risk assessment indicates the need for respiratory protection, perform a fit check.

  • Goggles/Face Shield: Position your eye and face protection securely.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing Procedure

The goal of the doffing procedure is to remove the most contaminated items first, without touching the exterior of those items with bare skin.

G cluster_doffing PPE Doffing Sequence Gloves Gloves Goggles/Face Shield Goggles/Face Shield Gloves->Goggles/Face Shield Lab Coat Lab Coat Goggles/Face Shield->Lab Coat Respirator (if needed) Respirator (if needed) Lab Coat->Respirator (if needed)

Figure 2: Step-by-step PPE doffing procedure.
  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Goggles/Face Shield: Remove by handling the strap or earpieces.

  • Lab Coat: Unfasten and roll it inside out as you remove it, only touching the inside surfaces.

  • Respirator (if needed): Remove without touching the front of the respirator.

Operational and Disposal Plans

Safe handling extends beyond personal protection to include proper operational procedures and waste disposal.

Handling Workflow

All manipulations of (S,S)-Octahydro-benzoimidazole-2-thione should occur within a designated area, preferably inside a chemical fume hood, to contain any potential contamination.

G cluster_workflow Safe Handling and Disposal Workflow Preparation Preparation Handling in Fume Hood Handling in Fume Hood Preparation->Handling in Fume Hood Decontamination Decontamination Handling in Fume Hood->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal

Figure 3: Workflow for safe handling and disposal.
  • Preparation: Assemble all necessary equipment and materials inside the fume hood before starting your work. This minimizes the need to move in and out of the containment area.

  • Handling: Conduct all weighing and transfers of the solid compound within the fume hood to control dust and vapors.

  • Decontamination: After handling, decontaminate all surfaces and equipment.

  • Waste Disposal: Dispose of all contaminated waste, including gloves and wipes, in a clearly labeled hazardous waste container. Follow your institution's specific guidelines for chemical waste disposal[6][7].

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[8][10].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][8][10][11].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[5][8].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[6][7][8].

By adhering to these stringent safety protocols, researchers can confidently work with (S,S)-Octahydro-benzoimidazole-2-thione, mitigating risks and ensuring a safe and productive laboratory environment.

References

  • Safety Data Sheet: Thiourea. Carl ROTH.

  • Safety Data Sheet Thiourea Revision 5, Date 09 Mar 2022. Redox.

  • Chemwatch GHS SDS 22533. s d fine-chem limited.

  • SAFETY DATA SHEET. MLPC International.

  • Thiourea Dioxide - Safety Data Sheet. Regency FCB (UK) Ltd.

  • Thiourea - Safety Data Sheet. Sigma-Aldrich.

  • Octahydro-2H-benzimidazole-2-thione. Fluorochem.

  • Material Safety Data Sheet. Derthon Optoelectronic Materials Sci. Tech. Co., Ltd.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Safety Data Sheet. Belimed.

  • SDS US. Boehringer Ingelheim.

  • 2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl-, zinc salt. Lanxess.

  • SAFETY DATA SHEET. Fisher Scientific.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • BLD Pharmatech Safety Data Sheet. BLD Pharmatech.

  • GHS Classification List. ChemSafetyPRO.

  • GHS Hazardous Chemical Information List. Safe Work Australia.

  • GHS Classification (Rev.11, 2025) Summary. PubChem.

  • Octahydro-2H-benzimidazole-2-thione | CAS 30086-64-7. Santa Cruz Biotechnology.

  • 1,3-dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione, zinc salt - Substance Information. ECHA.

  • GHS Classification Search Tool. ChemRadar.

  • Octahydro-2h-benzimidazole-2-thione (C7H12N2S). PubChemLite.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.